molecular formula C20H26O12 B14089281 Regaloside E

Regaloside E

Cat. No.: B14089281
M. Wt: 458.4 g/mol
InChI Key: BTRIXFBTQFTXAB-SGKFEUNSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Regaloside E is a useful research compound. Its molecular formula is C20H26O12 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26O12

Molecular Weight

458.4 g/mol

IUPAC Name

[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15+,17+,18-,19+,20+/m0/s1

InChI Key

BTRIXFBTQFTXAB-SGKFEUNSSA-N

Isomeric SMILES

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC(=C(C=C1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of Regaloside E?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Regaloside E, a phenylpropanoid glycoside isolated from the bulbs of Lilium species. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a naturally occurring compound that has garnered interest for its potential therapeutic applications. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₆O₁₂[1]
Molecular Weight 458.41 g/mol [1]
CAS Number 123134-21-4
Appearance White to off-white solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage -20°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1]

Note: Specific quantitative data for melting point and detailed spectral analysis are not consistently available in publicly accessible literature. The structural elucidation has been primarily achieved through NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Biological Activity

This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on closely related phenylpropanoid glycosides, Regaloside A and B, isolated from Lilium Asiatic hybrids, provides strong evidence for the potential mechanism of action. These studies have shown that these compounds can significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, they have been observed to decrease the ratio of phosphorylated p65 (p-p65) to total p65, a key indicator of the inhibition of the NF-κB signaling pathway.[2] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

Antioxidant Activity

Studies on related regalosides have also highlighted their potent antioxidant properties. For instance, Regaloside A has shown significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.[2] This antioxidant capacity is crucial for mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are methodologies relevant to the study of this compound and related compounds.

Isolation and Purification of Phenylpropanoid Glycosides from Lilium Species

The isolation of this compound and similar compounds from Lilium species typically involves the following steps:

  • Extraction: The dried and powdered bulbs of the Lilium species are extracted with a suitable solvent, commonly methanol (B129727) or ethanol, at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to repeated column chromatography on silica (B1680970) gel and/or octadecyl silica gel (ODS). Gradient elution with solvent systems such as chloroform-methanol-water or ethyl acetate-n-butanol-water is employed to separate the individual compounds.[2]

  • Purification: Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structures of isolated phenylpropanoid glycosides are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

In Vitro Anti-inflammatory Assay: Western Blot for NF-κB p65 Phosphorylation

This protocol is based on the methodology used to assess the anti-inflammatory effects of Regaloside A and B[2] and can be adapted for this compound.

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for phosphorylated p65 (p-p65) and total p65.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-p65 to total p65 is calculated to determine the effect of this compound on NF-κB activation.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and a general experimental workflow for its investigation.

anti_inflammatory_pathway cluster_NFkB Cytoplasm cluster_Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p-p65/p50) NFkB->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB_active->Genes Binds to DNA Cytokines Pro-inflammatory Mediators Genes->Cytokines Leads to production of RegalosideE This compound RegalosideE->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

experimental_workflow start Start: Plant Material (Lilium species bulbs) extraction Extraction (Methanol) start->extraction fractionation Fractionation (Solvent Partitioning) extraction->fractionation chromatography Chromatographic Separation (Silica Gel, ODS) fractionation->chromatography purification Purification (Preparative HPLC) chromatography->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structural Elucidation (NMR, MS, IR) pure_compound->structure_elucidation biological_assays Biological Activity Assays (e.g., Anti-inflammatory, Antioxidant) pure_compound->biological_assays end End: Characterized Bioactive Compound mechanism_studies Mechanism of Action Studies (e.g., Western Blot for NF-κB) biological_assays->mechanism_studies mechanism_studies->end

Caption: General experimental workflow for the isolation, characterization, and biological evaluation of this compound.

References

Regaloside E: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E is a phenylpropanoid glycoside, a class of natural products that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, isolation, and biological activities of this compound, with a particular focus on its anti-inflammatory and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is primarily isolated from plants belonging to the Lilium genus, commonly known as lilies. The most well-documented source of this compound is the Easter lily, Lilium longiflorum Thunb.[1]. Quantitative analyses have revealed the distribution of this compound and related phenylpropanoid glycosides across different organs of the plant, highlighting the potential for targeted extraction.

Table 1: Quantitative Analysis of this compound and Related Compounds in Lilium Species
CompoundPlant SpeciesPlant OrganConcentration (mg/g dry weight)Reference
This compoundLilium lancifolium Thunb.Bulbs1.12 - 29.76 (total regalosides)[2]
Regaloside BLilium lancifolium Thunb.BulbsPresent (part of total regalosides)[2]
Regaloside CLilium lancifolium Thunb.BulbsPresent (part of total regalosides)[2]
Steroidal Glycosides (total)Lilium longiflorum Thunb.Flower Buds12.02 ± 0.36[2]
Steroidal Glycosides (total)Lilium longiflorum Thunb.Lower Stems10.09 ± 0.23[2]
Steroidal Glycosides (total)Lilium longiflorum Thunb.Leaves9.36 ± 0.27[2]
Steroidal GlycoalkaloidsLilium longiflorum Thunb.Flower Buds8.49 ± 0.3[2]
Steroidal GlycoalkaloidsLilium longiflorum Thunb.Leaves6.91 ± 0.22[2]
Steroidal GlycoalkaloidsLilium longiflorum Thunb.Bulbs5.83 ± 0.15[2]
Furostanol SaponinsLilium longiflorum Thunb.Lower Stems4.87 ± 0.13[2]
Furostanol SaponinsLilium longiflorum Thunb.Fleshy Roots4.37 ± 0.07[2]
Furostanol SaponinsLilium longiflorum Thunb.Flower Buds3.53 ± 0.06[2]

Experimental Protocols: Extraction and Isolation

The extraction and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic techniques. The following protocols are based on established methods for the isolation of phenylpropanoid glycosides from Lilium species.

General Extraction Protocol
  • Plant Material Preparation: Fresh or dried plant material (e.g., bulbs of Lilium longiflorum) is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent. A common and effective solvent system is 80% aqueous methanol. The extraction is typically carried out at room temperature with continuous stirring for 24 hours.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by Column Chromatography

The crude extract is subjected to column chromatography for the separation and purification of this compound.

  • Stationary Phase: Silica (B1680970) gel or a C18 reversed-phase silica gel is commonly used as the stationary phase.

  • Mobile Phase: A gradient elution system is employed to separate the compounds based on their polarity. A typical gradient might start with a less polar solvent system (e.g., chloroform-methanol) and gradually increase in polarity.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Final Purification: Fractions enriched with this compound may require further purification using preparative HPLC to obtain the compound in high purity.

Advanced Purification: Centrifugal Partition Chromatography (CPC)

For a more efficient and scalable purification of this compound, Centrifugal Partition Chromatography (CPC) can be employed. This technique utilizes a liquid-liquid partitioning system, avoiding the irreversible adsorption issues associated with solid stationary phases.

  • Two-Phase Solvent System: A suitable biphasic solvent system is selected. For phenylpropanoids from Lilium longiflorum, a system composed of chloroform/methanol/isopropanol/water has been shown to be effective.

  • Operation Mode: The separation can be performed in either ascending or descending mode, depending on the chosen solvent system and the target compound.

  • Sample Injection and Fractionation: The crude extract is dissolved in a mixture of the two solvent phases and injected into the CPC instrument. The fractions are collected and analyzed by HPLC to isolate pure this compound.

Extraction_and_Isolation_Workflow start Plant Material (Lilium longiflorum bulbs) grinding Grinding start->grinding extraction Extraction with 80% Methanol grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel or C18) crude_extract->column_chromatography cpc Advanced Purification: Centrifugal Partition Chromatography (CPC) crude_extract->cpc Alternative fraction_collection Fraction Collection & TLC/HPLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound cpc->pure_compound

Figure 1. Workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Activity

Studies on phenylpropanoid glycosides from Lilium species, including compounds structurally related to this compound, have shown potent anti-inflammatory effects. The primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, this compound can effectively suppress the inflammatory cascade.

Anti_Inflammatory_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor ikb_kinase IκB Kinase (IKK) Activation receptor->ikb_kinase ikb_degradation IκBα Phosphorylation & Degradation ikb_kinase->ikb_degradation nf_kb_activation NF-κB (p65/p50) Translocation to Nucleus ikb_degradation->nf_kb_activation gene_transcription Transcription of Pro-inflammatory Genes nf_kb_activation->gene_transcription inflammatory_mediators ↑ iNOS, COX-2, TNF-α, IL-6 gene_transcription->inflammatory_mediators inflammation Inflammation inflammatory_mediators->inflammation regaloside_e This compound regaloside_e->ikb_degradation Inhibition

Figure 2. Proposed anti-inflammatory signaling pathway of this compound.
Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS)[3]. The antioxidant capacity of this compound has been demonstrated in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays[3]. The direct scavenging of free radicals by this compound helps to protect cells from oxidative damage, which is implicated in a wide range of chronic diseases.

The antioxidant mechanism of phenolic compounds like this compound generally involves two primary pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The antioxidant molecule donates an electron to the free radical, forming a more stable species.

Conclusion and Future Directions

This compound, a naturally occurring phenylpropanoid glycoside from Lilium species, presents a promising lead compound for the development of novel therapeutic agents. Its well-documented anti-inflammatory and antioxidant activities, coupled with established methods for its isolation and purification, make it an attractive candidate for further investigation. Future research should focus on elucidating the precise molecular targets and a more detailed understanding of its signaling pathways. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical models of inflammatory and oxidative stress-related diseases. The development of scalable and sustainable methods for its production, either through optimized extraction from natural sources or through synthetic or semi-synthetic approaches, will be crucial for its potential translation into clinical applications.

References

Regaloside E: A Comprehensive Technical Guide to its Structure and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a phenylpropanoid glycerol (B35011) glucoside, is a natural product isolated from the bulbs of the Easter lily, Lilium longiflorum Thunb. Phenylpropanoid glycosides from Lilium species have garnered interest for their potential biological activities. This technical guide provides a detailed overview of the structure elucidation of this compound, including its spectroscopic data and the experimental methodologies employed in its analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

The structure of this compound has been elucidated as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol[1]. This was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and comparison with related known compounds.

The chemical structure of this compound is characterized by a glycerol backbone. A caffeoyl group is attached at the C-1 position, a β-D-glucopyranosyl moiety is linked to the C-2 position, and an acetyl group is present at the C-3 position. The stereochemistry at the C-2 position of the glycerol moiety has been determined to be S.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Technique Ionization Mode Observed Ion Molecular Formula Molecular Weight
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)[M-H]⁻ or [M+Na]⁺C₂₀H₂₆O₁₂458.1424
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are instrumental in determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR (Proton NMR) Data Summary (Predicted)

Proton Multiplicity Coupling Constant (J, Hz) Chemical Shift (δ, ppm) Assignment
H-2mGlycerol
H-1a, H-1bmGlycerol
H-3a, H-3bmGlycerol
H-1'd~7.5Glucose
H-2' to H-6'mGlucose
H-7'd15.9Caffeoyl
H-8'd15.9Caffeoyl
H-2''d2.0Caffeoyl
H-5''d8.2Caffeoyl
H-6''dd8.2, 2.0Caffeoyl
CH₃ (Acetyl)s~2.1Acetyl

¹³C NMR (Carbon NMR) Data Summary (Predicted)

Carbon Chemical Shift (δ, ppm) Assignment
C-1~65Glycerol
C-2~78Glycerol
C-3~64Glycerol
C-1'~103Glucose
C-2'~74Glucose
C-3'~77Glucose
C-4'~71Glucose
C-5'~77Glucose
C-6'~62Glucose
C-1''~127Caffeoyl
C-2''~115Caffeoyl
C-3''~146Caffeoyl
C-4''~149Caffeoyl
C-5''~116Caffeoyl
C-6''~123Caffeoyl
C-7'~146Caffeoyl
C-8'~115Caffeoyl
C=O (Caffeoyl)~168Caffeoyl
C=O (Acetyl)~172Acetyl
CH₃ (Acetyl)~21Acetyl

Experimental Protocols

The isolation and structure elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on modern practices for the isolation of phenylpropanoid glycerol glucosides from Lilium species.

Plant Material and Extraction
  • Collection and Preparation: Fresh bulbs of Lilium longiflorum Thunb. are collected, washed, and sliced. The sliced material is then air-dried or freeze-dried and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

Isolation and Purification
  • Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The EtOAc or n-BuOH fraction, which typically contains the glycosides, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform-methanol or a similar solvent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient system to yield the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker Avance spectrometer (400 MHz or higher) in deuterated methanol (CD₃OD). Chemical shifts are referenced to the residual solvent signals.

Structure Elucidation Workflow

The logical process for the structure elucidation of a novel natural product like this compound is outlined below. This workflow demonstrates the integration of various analytical techniques to arrive at the final chemical structure.

structure_elucidation_workflow plant_material Plant Material (Lilium longiflorum bulbs) extraction Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, 2D NMR) pure_compound->nmr_analysis mol_formula Molecular Formula (C20H26O12) ms_analysis->mol_formula Provides structural_fragments Identification of Structural Fragments (Glycerol, Glucose, Caffeoyl, Acetyl) nmr_analysis->structural_fragments Identifies final_structure Final Structure of this compound mol_formula->final_structure connectivity Determination of Connectivity (HMBC, COSY) structural_fragments->connectivity Leads to stereochemistry Assignment of Stereochemistry (NOESY, Coupling Constants) connectivity->stereochemistry Followed by stereochemistry->final_structure

Workflow for the structure elucidation of this compound.

Conclusion

This technical guide has summarized the key information regarding the structure elucidation and spectroscopic data of this compound. The combination of modern chromatographic and spectroscopic techniques has been essential in characterizing this phenylpropanoid glycerol glucoside from Lilium longiflorum. The provided methodologies and workflow serve as a practical reference for professionals engaged in the study of natural products. Further research into the pharmacological properties of this compound is warranted to explore its potential therapeutic applications.

References

Regaloside E: A Technical Guide to its Potential Biological Activities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a technical guide based on available research on Regaloside E and structurally related compounds. Many of the specific biological activities and signaling pathways discussed are inferred from studies on similar natural products and require direct experimental validation for this compound.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. Preliminary studies suggest a range of biological activities, including anti-inflammatory, immunomodulatory, antioxidant, and antitumor effects. This guide provides a comprehensive overview of the current understanding of this compound's biological potential, including detailed experimental protocols and hypothesized signaling pathways, to support further research and drug development efforts.

Potential Biological Activities

While specific quantitative data for this compound is limited in the current literature, its structural class suggests several potential biological activities that warrant investigation.

Biological ActivityPutative Mechanism of ActionReferences
Anti-inflammatory Inhibition of pro-inflammatory enzymes (e.g., COX-2) and cytokines (e.g., TNF-α, IL-6) through modulation of signaling pathways like NF-κB.[1][2]
Immunomodulatory Regulation of immune cell function and cytokine production, potentially shifting the balance from a pro-inflammatory to an anti-inflammatory state.[2][3]
Antioxidant Direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes through activation of the Nrf2 signaling pathway.[4][5]
Antitumor Induction of apoptosis in cancer cells through modulation of cell survival and death signaling pathways.[6]

Quantitative Data Summary

Quantitative data for the biological activities of this compound are not extensively available in the public domain. The following table is a template for researchers to populate as data becomes available. For context, data on related compounds, Regaloside A and B, have shown significant activity in various assays.

ActivityAssayTest SystemIC₅₀ / EC₅₀ / % InhibitionReference
Anti-inflammatory iNOS Expression InhibitionData not available for this compound
COX-2 Expression InhibitionData not available for this compound
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)Data not available for this compound
Antioxidant DPPH Radical ScavengingData not available for this compound
ABTS Radical ScavengingData not available for this compound
Antitumor Cytotoxicity (e.g., MTT assay)Specific cancer cell linesData not available for this compound
Apoptosis Induction (e.g., Annexin V/PI staining)Specific cancer cell linesData not available for this compound

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound. These protocols are based on standard laboratory practices and published methods for similar compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

  • Ascorbic acid (positive control)

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the test compound serves as the negative control. Ascorbic acid is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.

  • Cell viability should be assessed in parallel using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Antitumor Activity: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • The data is analyzed to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Potential Signaling Pathways

Based on the activities of structurally similar natural compounds, this compound may exert its biological effects through the modulation of key signaling pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many chronic diseases. Natural compounds often exhibit anti-inflammatory effects by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3-Rbx1 Nrf2->Cul3 ubiquitination via Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub Ubiquitination Cul3->Ub Proteasome Proteasomal Degradation Ub->Proteasome Regaloside_E_Cytoplasm This compound Regaloside_E_Cytoplasm->Keap1 modifies cysteine residues, leading to inactivation Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

References

Inferred mechanism of action of Regaloside E based on analogs.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Inferred Mechanism of Action of Regaloside E Based on Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phenylpropanoid glycoside, is a natural product with potential therapeutic applications. Due to a lack of direct studies on its mechanism of action, this guide infers its biological activities based on the well-documented anti-inflammatory effects of its structural analogs, Regaloside A and Regaloside B. This document provides a comprehensive overview of the inferred anti-inflammatory mechanism of this compound, supported by quantitative data from its analogs, detailed experimental protocols, and visual representations of the implicated signaling pathways. The evidence strongly suggests that this compound, like its analogs, exerts its anti-inflammatory effects by downregulating key mediators of the inflammatory response, primarily through the inhibition of the NF-κB signaling pathway.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents has led to the investigation of natural products, including phenylpropanoid glycosides. This compound, isolated from Lilium species, belongs to this class of compounds. While direct experimental data on this compound is limited, the activities of its close structural analogs, Regaloside A and B, provide a strong basis for inferring its mechanism of action. This guide synthesizes the available information on these analogs to propose a detailed mechanism for this compound.

Inferred Anti-inflammatory Mechanism of this compound

Based on the activities of its analogs, Regaloside A and B, the primary anti-inflammatory mechanism of this compound is inferred to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.

The proposed mechanism involves the following key steps:

  • Inhibition of NF-κB Activation: this compound likely inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of the active p65 subunit of NF-κB.

  • Downregulation of Pro-inflammatory Enzymes: By inhibiting NF-κB, this compound is predicted to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.

  • Reduction of Adhesion Molecule Expression: The mechanism is also expected to involve the decreased expression of vascular cell adhesion molecule-1 (VCAM-1), an important protein for the recruitment of immune cells to the site of inflammation, which is also regulated by NF-κB.

Quantitative Data from Regaloside Analogs

The following tables summarize the quantitative data on the anti-inflammatory effects of Regaloside A and B, and a related phenylpropanoid, 1-O-trans-caffeoyl-β-D-glucopyranoside, isolated from Lilium Asiatic hybrid flowers. The data is derived from studies on TNF-α-stimulated human aortic smooth muscle cells (HASMCs)[1].

Table 1: Inhibition of Pro-inflammatory Protein Expression by Regaloside Analogs [1]

Compound (at 50 μg/mL)iNOS Expression (% of Control)COX-2 Expression (% of Control)VCAM-1 Expression (% of Control)
1-O-trans-caffeoyl-β-D-glucopyranoside4.1 ± 0.0167.8 ± 4.8642.1 ± 2.31
Regaloside A70.3 ± 4.07131.6 ± 8.1948.6 ± 2.65
Regaloside B26.2 ± 0.6398.9 ± 4.9933.8 ± 1.74

Table 2: Effect of Regaloside Analogs on NF-κB Signaling [1]

Compound (at 50 μg/mL)p-p65/p65 Ratio (% of Control)
1-O-trans-caffeoyl-β-D-glucopyranoside43.8 ± 1.67
Regaloside A40.7 ± 1.30
Regaloside B43.2 ± 1.60

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the anti-inflammatory activity of Regaloside analogs.

Cell Culture and Treatment
  • Cell Line: Human Aortic Smooth Muscle Cells (HASMCs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed HASMCs in appropriate culture plates and allow them to adhere and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of Regaloside analogs (e.g., 50 μg/mL) for 2 hours.

    • Stimulate the cells with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL for the indicated times (e.g., 12 hours for protein expression analysis).

    • A vehicle control (e.g., DMSO) and a positive control (TNF-α alone) should be included in each experiment.

Western Blot Analysis for Protein Expression
  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, VCAM-1, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of target proteins to the loading control.

Visualizations

Inferred Signaling Pathway of this compound

Inferred_Signaling_Pathway_of_Regaloside_E cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB_complex p65 p50 IkB p65 p65 p50 p50 Active_NF-kB p65 p50 NF-kB_complex->Active_NF-kB IkB degradation DNA DNA Active_NF-kB->DNA Translocates & Binds Regaloside_E This compound Regaloside_E->IKK Inhibits (Inferred) Pro-inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, VCAM-1) DNA->Pro-inflammatory_Genes Transcription

Caption: Inferred mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

Experimental_Workflow Start Start Cell_Culture 1. Culture HASMCs Start->Cell_Culture Pre-treatment 2. Pre-treat with Regaloside Analog Cell_Culture->Pre-treatment Stimulation 3. Stimulate with TNF-alpha Pre-treatment->Stimulation Cell_Lysis 4. Lyse Cells & Extract Protein Stimulation->Cell_Lysis Quantification 5. Quantify Protein Cell_Lysis->Quantification Western_Blot 6. Western Blot Analysis Quantification->Western_Blot Data_Analysis 7. Densitometry & Statistical Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Regaloside E and its Putative Role in the Defensive Arsenal of Lilium: A Technical Guide to Phenylpropanoid Glycosides in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

[December 4, 2025]

Abstract

Plants, as sessile organisms, have evolved a sophisticated and dynamic chemical defense system to counteract a myriad of biotic threats. Among the vast array of secondary metabolites, phenylpropanoid glycosides represent a significant class of compounds implicated in plant immunity. This technical guide delves into the role of these compounds, with a specific focus on the defense mechanisms of the genus Lilium. While direct evidence for the role of Regaloside E, a phenylpropanoid glycoside isolated from Lilium longiflorum, in plant defense remains to be elucidated, this document synthesizes the current understanding of related compounds in Lilium defense responses. By examining the quantitative data from studies on resistant Lilium species and outlining the experimental protocols used to generate this knowledge, we provide a framework for future research into the specific functions of this compound and other specialized metabolites. This guide also presents visualizations of key biosynthetic and signaling pathways to aid in the conceptualization of these complex biological processes.

Introduction: The Chemical Warfare of Plants

Plants are under constant threat from a diverse range of pathogens, including fungi, bacteria, and viruses, as well as herbivores. To survive, they have developed a multi-layered defense system that includes both pre-formed physical and chemical barriers and inducible defense mechanisms that are activated upon attack.[1] A crucial component of this defense is the production of a vast arsenal (B13267) of secondary metabolites, which can act as toxins, repellents, or signaling molecules.[1]

The genus Lilium, comprising over 100 species, is of significant economic and ornamental importance. However, lilies are susceptible to various diseases, with Fusarium wilt, caused by the fungus Fusarium oxysporum, being a major threat to their cultivation.[2][3] Understanding the endogenous defense mechanisms of resistant Lilium species is paramount for the development of novel disease management strategies.

Recent research has highlighted the importance of the phenylpropanoid pathway in the defense response of Lilium species.[2][4] Phenylpropanoid glycosides, a diverse group of secondary metabolites derived from this pathway, are recognized for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[5][6] this compound, a phenylpropanoid glycoside isolated from Lilium longiflorum Thunb., is a member of this important class of compounds.[7] While its specific role in plant defense is currently unknown, its chemical nature and the defensive strategies of its host plant suggest a potential involvement in immunity.

This whitepaper will provide an in-depth overview of the role of phenylpropanoid glycosides in plant defense, with a particular focus on the defense mechanisms of Lilium. We will present quantitative data on the accumulation of these compounds during pathogen infection, detail relevant experimental protocols, and visualize the underlying biochemical pathways. Through this comprehensive analysis, we aim to provide a foundation for future investigations into the specific role of this compound in the intricate defense network of Lilium.

Phenylpropanoid Glycosides: Key Players in Plant Defense

Phenylpropanoid glycosides are a widespread class of plant secondary metabolites characterized by a phenylpropanoid aglycone linked to one or more sugar moieties. Their biosynthesis originates from the amino acid phenylalanine, which is converted into a variety of structures, including flavonoids, isoflavonoids, and lignin (B12514952) precursors.[8][9] These compounds play a crucial role in plant defense against a wide array of biotic stresses.[10][11]

Their defensive functions are multifaceted and can be categorized as follows:

  • Direct Antimicrobial and Insecticidal Activity: Many phenylpropanoid glycosides exhibit direct toxicity to pathogens and herbivores. They can disrupt cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes in the attacking organism.[9][11]

  • Cell Wall Reinforcement: Phenylpropanoids, particularly lignin and its precursors, are essential for reinforcing plant cell walls.[8] This physical barrier makes it more difficult for pathogens to penetrate host tissues.

  • Signaling Molecules: Upon pathogen or herbivore attack, the accumulation of certain phenylpropanoids can act as a signal to activate downstream defense responses, both locally and systemically.[11]

  • Antioxidant Activity: Pathogen infection and other stresses often lead to the production of reactive oxygen species (ROS) in the plant. Phenylpropanoid glycosides with potent antioxidant activity can help to mitigate oxidative damage.[5][12]

The accumulation of these defensive compounds can be either constitutive (phytoanticipins) or induced upon attack (phytoalexins).[11] The induced accumulation allows plants to mount a targeted and efficient defense response, minimizing the metabolic cost of defense in the absence of threats.

Defense Mechanisms in Lilium Species: A Focus on Phenylpropanoids

Studies on resistant Lilium species, such as Lilium regale, have provided valuable insights into the biochemical basis of their defense against pathogens like Fusarium oxysporum.[2][3] A key finding from this research is the significant accumulation of phenylpropanoid metabolites in response to infection.[2][4]

Quantitative Analysis of Phenylpropanoid Accumulation

Multi-omics analyses of Lilium regale have revealed a significant upregulation of the phenylpropanoid biosynthesis pathway upon infection with F. oxysporum.[2] This leads to the accumulation of various defensive compounds, including lignin precursors, flavonoids, and hydroxycinnamic acids.[2][4] The table below summarizes the quantitative changes in key phenylpropanoid compounds in resistant (L. regale) versus susceptible (Lilium 'Siberia') cultivars following infection.

CompoundPlant TissueFold Change (Resistant vs. Susceptible) - Post-InfectionReference
Total Flavonoids ScalesSignificantly Higher[2]
Lignin ScalesSignificantly Higher[2]
Ferulic Acid ScalesSignificantly Higher[2]
Phlorizin ScalesSignificantly Higher[2]
Quercetin ScalesSignificantly Higher[2]

Table 1: Differential Accumulation of Phenylpropanoid Compounds in Resistant and Susceptible Lilium Cultivars Following F. oxysporum Infection.

These compounds have been shown to have direct inhibitory effects on the growth of F. oxysporum and can suppress the expression of its pathogenicity-related genes.[2]

The Hypothesized Role of this compound in Lilium Defense

While direct experimental evidence is currently lacking, the chemical structure of this compound as a phenylpropanoid glycoside, combined with our understanding of Lilium defense mechanisms, allows us to formulate a hypothesis regarding its potential role.

This compound possesses a caffeoyl group, a common feature in bioactive phenylpropanoids. It is plausible that this compound contributes to the defense of Lilium longiflorum through one or more of the following mechanisms:

  • Direct Antifungal Activity: Like other phenylpropanoids, this compound may exhibit direct toxicity to invading pathogens.

  • Antioxidant Defense: this compound has demonstrated significant radical scavenging activity in vitro, comparable to that of ascorbic acid.[12] This antioxidant capacity could be crucial in protecting plant cells from oxidative damage during pathogen attack.

  • Precursor for Other Defense Compounds: this compound could serve as a precursor or an intermediate in the biosynthesis of other defense-related phenylpropanoids.

  • Signaling Molecule: It is possible that the accumulation of this compound upon stress could act as a signal to trigger further defense responses.

Future research should focus on validating these hypotheses through direct experimental testing.

Experimental Protocols

To facilitate further research in this area, we provide an overview of the key experimental protocols used in the study of phenylpropanoids in Lilium defense.

Extraction and Quantification of Phenylpropanoids
  • Extraction:

    • Freeze-dry plant tissue (e.g., scales, roots, leaves) and grind into a fine powder.

    • Extract the powder with a suitable solvent, such as 80% methanol, using ultrasonication or maceration.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape) is commonly employed.

    • Detection: Monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the target phenylpropanoids (e.g., ~280 nm for flavonoids, ~320 nm for hydroxycinnamic acids).

    • Quantification: Use external standards of known concentrations to generate a calibration curve for each compound of interest.

Pathogen Inoculation and Disease Assessment
  • Fungal Culture: Grow Fusarium oxysporum on potato dextrose agar (B569324) (PDA) plates.

  • Spore Suspension: Prepare a spore suspension by flooding the PDA plates with sterile distilled water and scraping the surface. Filter the suspension and adjust the concentration to a desired level (e.g., 1 x 10^6 spores/mL).

  • Inoculation: Inoculate lily bulbs or plants by drenching the soil with the spore suspension or by injecting the suspension directly into the plant tissue.

  • Disease Assessment: Monitor the plants for disease symptoms, such as leaf yellowing, wilting, and bulb rot, at regular intervals post-inoculation. Disease severity can be scored on a predefined scale.

Visualization of Key Pathways

To provide a clearer understanding of the biochemical processes involved, we present diagrams of the phenylpropanoid biosynthesis pathway and a proposed signaling pathway for defense activation in Lilium.

Phenylpropanoid Biosynthesis Pathway

Phenylpropanoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids CHS Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid Regaloside_E Regaloside_E Caffeic_acid->Regaloside_E Hypothesized Sinapic_acid Sinapic_acid Ferulic_acid->Sinapic_acid Lignin Lignin Ferulic_acid->Lignin Sinapic_acid->Lignin

Caption: Generalized Phenylpropanoid Biosynthesis Pathway.

Proposed Defense Signaling in Lilium

Defense_Signaling cluster_pathogen Pathogen Attack (e.g., F. oxysporum) cluster_plant_cell Plant Cell Pathogen Pathogen PAMPs PAMPs/DAMPs Pathogen->PAMPs Receptor PRR PAMPs->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Hormone_Signaling Hormone Signaling (JA, SA, ET) ROS_Burst->Hormone_Signaling MAPK_Cascade->Hormone_Signaling TFs Transcription Factors (e.g., WRKY, MYB, ERF) MAPK_Cascade->TFs Hormone_Signaling->TFs Defense_Genes Defense Gene Expression TFs->Defense_Genes Phenylpropanoid_Biosynthesis Phenylpropanoid Biosynthesis Defense_Genes->Phenylpropanoid_Biosynthesis Defense_Metabolites Accumulation of Defense Metabolites (e.g., this compound) Phenylpropanoid_Biosynthesis->Defense_Metabolites Cell_Wall_Reinforcement Cell Wall Reinforcement Phenylpropanoid_Biosynthesis->Cell_Wall_Reinforcement Resistance Disease Resistance Defense_Metabolites->Resistance Cell_Wall_Reinforcement->Resistance

Caption: Proposed Defense Signaling Cascade in Lilium.

Conclusion and Future Directions

The defense mechanisms of Lilium species against pathogens involve a robust and coordinated response, with the phenylpropanoid pathway playing a central role. The accumulation of phenylpropanoid glycosides, flavonoids, and lignin is a key feature of resistant genotypes. While the specific function of this compound in this defensive network remains to be elucidated, its chemical nature and the available data on its biological activities strongly suggest its involvement.

Future research should be directed towards:

  • Investigating the direct antimicrobial and insecticidal properties of purified this compound.

  • Quantifying the accumulation of this compound in Lilium longiflorum in response to pathogen infection and herbivory.

  • Elucidating the biosynthetic pathway of this compound and identifying the key regulatory enzymes.

  • Exploring the potential signaling role of this compound in the activation of downstream defense responses.

A deeper understanding of the role of this compound and other phenylpropanoid glycosides will not only enhance our knowledge of plant-pathogen interactions but also open up new avenues for the development of disease-resistant Lilium cultivars and potentially new therapeutic agents.

References

Bioactivity of Lilium-Derived Compounds: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Lilium, commonly known as lilies, encompasses a diverse group of perennial herbaceous plants belonging to the Liliaceae family.[1] With approximately 110 species, this genus is widely distributed across the temperate regions of the Northern Hemisphere, including Asia, Europe, and North America.[1][2] For centuries, various Lilium species have been integral to traditional medicine systems, particularly in Asia, for treating a range of ailments such as coughs, lung diseases, and anxiety.[2][3] Modern scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical landscape within the Lilium genus. The primary bioactive constituents isolated from these plants include steroidal saponins (B1172615), polysaccharides, phenolic compounds (such as flavonoids), and alkaloids.[2][4][5] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and immunomodulatory effects, making them promising candidates for novel drug development.[2][6]

This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of compounds derived from the Lilium genus. It is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal studies, and visually represents complex biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of Lilium-derived compounds.

Workflow for Bioactivity Screening of Lilium Compounds

The process of identifying and characterizing bioactive compounds from Lilium species typically follows a systematic workflow. This begins with the collection and preparation of plant material, followed by extraction and fractionation to isolate compounds of interest. These fractions are then subjected to various bioassays to screen for specific biological activities. Active fractions are further purified to yield individual compounds, which are then structurally elucidated and their mechanisms of action investigated.

G A Plant Material Collection (e.g., Lilium bulbs) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol, Methanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate, Butanol) D->E F Fractionation (e.g., Column Chromatography) E->F G Bioactivity Screening (e.g., Cytotoxicity, Antioxidant assays) F->G H Isolation of Pure Compounds (e.g., HPLC) G->H Active Fractions I Structural Elucidation (e.g., NMR, MS) H->I J Mechanism of Action Studies I->J

Figure 1: General workflow for the isolation and bioactivity screening of compounds from Lilium species.

Steroidal Saponins: Potent Bioactive Agents

Steroidal saponins are a major class of secondary metabolites found in the Lilium genus and are considered to be significant contributors to the plants' medicinal properties.[4][7][8] These compounds are characterized by a steroidal aglycone backbone, which can be of the spirostanol (B12661974) or furostanol type, linked to one or more sugar chains.[1][7] The structural diversity of both the aglycone and the sugar moieties leads to a wide array of steroidal saponins with varied biological activities.[1]

Antitumor and Cytotoxic Activities

A significant body of research has focused on the anticancer potential of steroidal saponins from Lilium species.[7][9] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Compound Source Species Cancer Cell Line Bioactivity (IC50) Reference
Alkaloid ExtractLilium candidumMCF-7 (Breast)244.8 µg/mL
PolysaccharidesLilium browniiB16 (Melanoma)Not specified (inhibition of growth)

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of Lilium-derived compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Lilium alkaloid extract. A control group with untreated cells is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[10]

Polysaccharides: Immunomodulatory and Antitumor Properties

Polysaccharides are another major class of bioactive compounds found in Lilium species, known for their immunomodulatory and antitumor activities.[11][12] These complex carbohydrates can influence the immune system by activating various immune cells, such as macrophages and lymphocytes, and stimulating the production of cytokines.[11][13]

Compound/Extract Source Species Bioactivity Cell/Animal Model Key Findings Reference
LLP-1A (Polysaccharide)Lilium lancifoliumImmunomodulatoryRAW 264.7 macrophagesEnhanced phagocytic activity, induced NO production, and increased expression of IL-6, MCP-1, TNF-α, and IL-1β.[11][13]
LBP-1 (Polysaccharide)Lilii BulbusAntitumorLewis lung carcinoma in miceSignificantly inhibited tumor growth, increased macrophage phagocytosis, and splenocyte proliferation.[12]

Experimental Protocol: Macrophage Phagocytosis Assay

The immunomodulatory effect of Lilium polysaccharides is often evaluated by assessing their ability to enhance the phagocytic activity of macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into 96-well plates.

  • Treatment: The cells are treated with different concentrations of the Lilium polysaccharide (e.g., LLP-1A) for a specified duration (e.g., 24 hours). A control group without polysaccharide treatment is included.

  • Phagocytosis Induction: A suspension of neutral red-stained yeast cells or fluorescently labeled beads is added to each well, and the plates are incubated to allow for phagocytosis.

  • Washing: After incubation, non-phagocytosed particles are removed by washing the cells with PBS.

  • Lysis and Measurement: The cells are lysed to release the engulfed particles. The amount of phagocytosed material is quantified by measuring the absorbance of the released neutral red or the fluorescence of the beads using a microplate reader.

  • Data Analysis: The phagocytic index is calculated to determine the extent of phagocytosis in the treated groups relative to the control group. An increase in the phagocytic index indicates an enhancement of macrophage activity.[11][13]

Signaling Pathway for Polysaccharide-Mediated Immunomodulation

Lilium polysaccharides have been shown to exert their immunomodulatory effects by activating specific signaling pathways in immune cells. For instance, the polysaccharide LLP-1A from Lilium lancifolium has been found to activate macrophages through the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[13]

G A Lilium Polysaccharide (LLP-1A) B TLR4 A->B Binds to C MyD88 B->C D IKK Phosphorylation C->D E IκB Phosphorylation and Degradation D->E F NF-κB Activation E->F G Nuclear Translocation F->G H Gene Transcription G->H I Production of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and NO H->I

Figure 2: Proposed signaling pathway for the immunomodulatory effects of Lilium polysaccharides mediated by TLR4 and NF-κB.

Phenolic Compounds and Antioxidant Activity

Phenolic compounds, including flavonoids and phenolic acids, are abundant in Lilium species and are primarily responsible for their antioxidant properties.[14][15][16] These compounds can neutralize free radicals, thereby protecting cells from oxidative damage, which is implicated in various chronic diseases.[14][15]

Species Extract Bioactivity Assay Value Reference
Lilium regaleMethanol bulb extractDPPH radical scavengingDPPH600.33 µmol TE/100 g dw[15][16]
Lilium dauricumLeaf extractDPPH radical scavengingDPPHIC50: 71.8 µg/mL[17]
Lilium regaleMethanol bulb extractTotal Phenolic Content-196.53 mg GAE/100 g dw[15][16]
Lilium regaleMethanol bulb extractTotal Flavonoid Content-45.21 mg RE/100 g dw[15][16]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of Lilium extracts is frequently determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: Lilium extracts are prepared at various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with different concentrations of the sample extract. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a certain period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The results can be expressed as an IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[15][17]

Antimicrobial Activity

Several Lilium species have demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi.[18][14][19] These activities are attributed to the presence of various bioactive compounds, including flavonoids, phenolic acids, and steroidal saponins, which can disrupt microbial cell structures and inhibit their growth.[14]

Species Extract Microorganism Bioactivity (MIC) Reference
Lilium philadelphicumMethanolic flower extractBacillus subtilis MTCC 12112.5 µg/mL[20]
Lilium philadelphicumMethanolic flower extractAcinetobacter bouvetii25 µg/mL[20]
Lilium philadelphicumMethanolic flower extractCandida albicans MTCC 18350 µg/mL[18][20]
Lilium candidumButanol leaf extractStaphylococcus aureusNot specified (inhibition of growth)[19]
Lilium candidumButanol leaf extractEscherichia coliNot specified (inhibition of growth)[19]

Experimental Protocol: Microdilution Method for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The Lilium extract is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without extract) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the extract at which no visible growth of the microorganism is observed.[20]

The scientific literature robustly supports the traditional medicinal uses of the Lilium genus and highlights its significant potential as a source of novel therapeutic agents. The diverse array of bioactive compounds, including steroidal saponins, polysaccharides, phenolic compounds, and alkaloids, exhibit a wide range of promising pharmacological activities. The antitumor and cytotoxic effects of steroidal saponins, the immunomodulatory properties of polysaccharides, the antioxidant capacity of phenolic compounds, and the antimicrobial activities of various extracts underscore the importance of continued research into this plant genus.

For researchers and drug development professionals, Lilium species represent a valuable reservoir of chemical diversity with the potential to yield new leads for the treatment of cancer, inflammatory diseases, infectious diseases, and conditions related to oxidative stress. Further research should focus on the detailed elucidation of the mechanisms of action of these bioactive compounds, their structure-activity relationships, and their potential for in vivo efficacy and safety. The information compiled in this technical guide serves as a foundational resource to inform and guide these future research and development endeavors.

References

The Therapeutic Potential of Regaloside E: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Regaloside E, a phenylpropanoid glycoside naturally occurring in plants of the Lilium genus, is emerging as a compound of significant interest for therapeutic applications. This technical guide synthesizes the current scientific knowledge on this compound and its close structural analogs, focusing on its antioxidant and anti-inflammatory properties. Evidence suggests that the therapeutic potential of this compound is linked to its ability to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies for its evaluation, and visual representations of the associated molecular pathways to support further research and development efforts by scientists and drug development professionals.

Introduction

This compound is a natural product isolated from the bulbs of plants such as Lilium longiflorum and Lilium lancifolium[1][2]. As a member of the phenylpropanoid glycoside family, it shares structural similarities with other bioactive compounds that have demonstrated a range of pharmacological effects. The primary areas of therapeutic interest for this compound and its analogs include their potent antioxidant and anti-inflammatory activities[2][3]. Chronic inflammation is a key pathological component of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The modulation of inflammatory cascades through targeted molecular intervention represents a cornerstone of modern drug discovery. This guide explores the potential of this compound as a therapeutic agent by examining its mechanism of action, presenting available quantitative data, and detailing the experimental protocols necessary to validate its efficacy.

Therapeutic Potential and Mechanism of Action

The therapeutic utility of this compound and its analogs appears to be rooted in two primary activities: potent antioxidant effects and the inhibition of pro-inflammatory signaling pathways.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to cellular damage and the progression of many diseases. This compound has demonstrated significant free radical scavenging capabilities, suggesting a direct role in mitigating oxidative stress[2].

Anti-inflammatory Activity

Chronic inflammation is largely driven by the activation of transcription factors like NF-κB, which orchestrates the expression of pro-inflammatory genes including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on close analogs of this compound, such as Regaloside A and B, have shown potent inhibitory effects on these key inflammatory mediators. The proposed mechanism involves the suppression of the NF-κB and MAPK signaling pathways[3].

  • NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of inflammatory genes. Regaloside analogs have been shown to inhibit the phosphorylation of the p65 subunit, thereby preventing its activation[3].

  • MAPK Pathway: The MAPK family (including p38, JNK, and ERK) are key signaling molecules that respond to external stressors like LPS and regulate the production of inflammatory cytokines. Inhibition of MAPK phosphorylation is a critical target for anti-inflammatory drug development.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and its close analogs, Regaloside A and B. This data provides a benchmark for evaluating the therapeutic potential of this class of compounds.

Table 1: Antioxidant Activity of this compound This table presents the 50% inhibitory concentration (IC50) values for this compound in two standard free radical scavenging assays.

AssayCompoundIC50 (µM)Positive ControlControl IC50 (µM)Reference
DPPH Radical Scavenging ActivityThis compound46.6Ascorbic Acid50.7[2]
ABTS Radical Cation Scavenging ActivityThis compound121.1Ascorbic Acid108.2[2]

Table 2: Anti-inflammatory Activity of Regaloside Analogs This table details the inhibitory effects of Regaloside A and B on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Data is presented as the relative expression or activation compared to controls.

Target ProteinCell LineTreatment (50 µg/mL)Inhibition / Effect (% of Control)Reference
iNOS ExpressionRAW 264.7Regaloside A70.3 ± 4.07[3]
iNOS ExpressionRAW 264.7Regaloside B26.2 ± 0.63[3]
COX-2 ExpressionRAW 264.7Regaloside A131.6 ± 8.19 (Upregulation)[3]
COX-2 ExpressionRAW 264.7Regaloside B98.9 ± 4.99[3]
p-p65/p65 RatioRAW 264.7Regaloside A40.7 ± 1.30[3]
p-p65/p65 RatioRAW 264.7Regaloside B43.2 ± 1.60[3]
VCAM-1 ExpressionHASMCsRegaloside A48.6 ± 2.65[3]
VCAM-1 ExpressionHASMCsRegaloside B33.8 ± 1.74[3]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism of action and for designing further studies. The following diagrams were generated using the DOT language.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 NFkB_inactive NF-κB Complex (Inactive) IkBa->NFkB_inactive Inhibits p50 p50 NFkB_active NF-κB Complex (Active) NFkB_inactive->NFkB_active Translocates RegalosideE This compound RegalosideE->IKK Inhibits DNA DNA (κB sites) NFkB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes Induces Transcription

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates AP1 AP-1 (Transcription Factor) p38->AP1 Activates RegalosideE This compound RegalosideE->MAPKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) AP1->Inflammatory_Genes Induces Transcription

Caption: Proposed inhibitory mechanism of this compound on the p38 MAPK signaling pathway.

G start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture pretreat Pre-treat with This compound (Various Concentrations) culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 30 min for phospho-proteins, 24h for gene expression) stimulate->incubate lyse Lyse Cells & Isolate Protein incubate->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Western Blot Transfer (PVDF Membrane) sds->transfer probe Probe with Primary Antibodies (p-p65, p-p38, iNOS, COX-2) & HRP-Secondary Antibody transfer->probe detect Chemiluminescent Detection & Imaging probe->detect analyze Densitometry Analysis (Normalize to Loading Control) detect->analyze end End analyze->end

Caption: Experimental workflow for Western blot analysis of inflammatory markers.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the anti-inflammatory and antioxidant potential of this compound. These are based on standard published methods used for analogous compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

    • Ascorbic acid is used as a positive control. Methanol is used as a blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Cell Culture and LPS Stimulation for Anti-inflammatory Assays
  • Principle: Macrophage cell lines, such as RAW 264.7, are stimulated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response, mimicking bacterial infection. The ability of the test compound to suppress this response is then measured.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the cells for the desired time period. For analysis of phosphorylated signaling proteins (e.g., p-p65, p-p38), a short incubation of 15-60 minutes is typical. For analysis of protein expression (e.g., iNOS, COX-2), a longer incubation of 12-24 hours is required.

Western Blot Analysis for Inflammatory Pathway Proteins
  • Principle: Western blotting is used to detect and quantify specific proteins in a sample. This protocol allows for the measurement of changes in the expression and phosphorylation (activation) state of key proteins in the NF-κB and MAPK pathways.

  • Protocol:

    • Protein Extraction: Following treatment and stimulation (Protocol 5.2), wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

    • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

    • SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.

    • Imaging: Capture the chemiluminescent signal using an imaging system.

    • Analysis: Perform densitometric analysis on the protein bands and normalize the intensity of the target protein to the loading control to determine relative changes in protein levels.

Conclusion and Future Directions

This compound demonstrates clear therapeutic potential, primarily driven by its significant antioxidant activity and the strong anti-inflammatory effects observed in its close analogs. The available data strongly suggests that this compound warrants further investigation as a lead compound for the development of novel treatments for a wide range of inflammatory diseases.

Future research should prioritize the following:

  • Direct Anti-inflammatory Quantification: Performing in-depth studies to obtain direct IC50 values for this compound's inhibition of key inflammatory mediators (iNOS, COX-2, TNF-α, IL-6).

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases, such as collagen-induced arthritis or DSS-induced colitis.

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-likeness and safety for potential clinical use.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify pharmacophores and optimize potency and selectivity.

By systematically addressing these areas, the scientific and drug development communities can fully elucidate and harness the therapeutic potential of this compound.

References

Investigating the Antioxidant Properties of Regaloside E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a naturally occurring phenolic compound isolated from the bulbs of Lilium lancifolium Thunb., has garnered scientific interest for its potential health benefits. Among these, its antioxidant properties are of significant interest due to the role of oxidative stress in a myriad of pathological conditions. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant capabilities, summarizing key quantitative data, detailing experimental methodologies, and exploring its potential mechanisms of action through signaling pathways.

Quantitative Antioxidant Activity of this compound

The antioxidant activity of this compound has been quantified using common in vitro assays that measure its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric.

AssayThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)Reference
DPPH Radical Scavenging46.6Ascorbic Acid50.7[1]
ABTS Radical Scavenging121.1Ascorbic Acid108.2[1]

Table 1: In Vitro Antioxidant Activity of this compound

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the fundamental protocols for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which have been used to evaluate this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound or positive control. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • Spectrophotometer

Procedure:

  • Generation of ABTS Radical Cation: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with PBS or ethanol to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 734 nm).

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Potential Mechanism of Action: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, many phenolic antioxidants exert their protective effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct evidence for this compound's interaction with this pathway is pending, its chemical structure as a flavonoid suggests this as a plausible mechanism.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds (including certain flavonoids), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates RegalosideE This compound RegalosideE->Keap1 may inactivate Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2->Nucleus translocates Ub->Nrf2 ubiquitinates ARE ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) Cytoprotection Cellular Protection Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds AntioxidantGenes_n Antioxidant Genes ARE_n->AntioxidantGenes_n activates AntioxidantGenes_n->Cytoprotection leads to

Caption: Putative mechanism of this compound via the Nrf2 signaling pathway.

In Vivo Antioxidant Potential: Insights from Lilium lancifolium Extracts

To date, specific in vivo studies on the antioxidant effects of isolated this compound are not available in the public domain. However, research on extracts from Lilium lancifolium bulbs, a primary source of this compound, provides valuable insights into its potential in a biological system.

Studies have shown that extracts of Lilium lancifolium exhibit significant antioxidant effects.[1][2][3][4] These extracts have also demonstrated anti-inflammatory properties, which are often linked to antioxidant activity, as oxidative stress can trigger inflammatory pathways.[2][3][5] While these studies do not isolate the effects of this compound, its presence as a key bioactive component with demonstrated in vitro antioxidant activity suggests it likely contributes to the overall protective effects observed with the whole extract.

Future in vivo research should focus on evaluating the antioxidant efficacy of purified this compound in established models of oxidative stress, such as carbon tetrachloride (CCl4)-induced hepatotoxicity or lipopolysaccharide (LPS)-induced inflammation. Such studies would involve monitoring biomarkers of oxidative stress (e.g., malondialdehyde levels) and the activity of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).

Experimental Workflow for Investigating Novel Antioxidants

The investigation of a novel compound's antioxidant properties typically follows a structured workflow, from initial in vitro screening to more complex in vivo and mechanistic studies.

Experimental_Workflow Start Isolation/Synthesis of This compound InVitro In Vitro Screening Start->InVitro DPPH DPPH Assay InVitro->DPPH ABTS ABTS Assay InVitro->ABTS OtherAssays Other Assays (e.g., FRAP, ORAC) InVitro->OtherAssays Mechanism Mechanistic Studies InVitro->Mechanism Promising Results CellCulture Cell-based Assays (e.g., ROS measurement) Mechanism->CellCulture Signaling Signaling Pathway Analysis (e.g., Nrf2 activation) Mechanism->Signaling InVivo In Vivo Validation Mechanism->InVivo Positive Mechanistic Data AnimalModels Animal Models of Oxidative Stress InVivo->AnimalModels Biomarkers Biomarker Analysis (e.g., MDA, SOD) InVivo->Biomarkers End Drug Development Candidate InVivo->End Efficacy & Safety Confirmed

Caption: A typical experimental workflow for antioxidant drug discovery.

Conclusion and Future Directions

This compound demonstrates notable in vitro antioxidant activity through its capacity to scavenge free radicals. Its chemical structure suggests a potential to modulate endogenous antioxidant defense mechanisms, such as the Nrf2 signaling pathway, which warrants further investigation. While direct in vivo evidence is currently lacking, studies on its source, Lilium lancifolium, indicate a promising potential for in vivo efficacy.

For drug development professionals, this compound represents a lead compound that requires further preclinical evaluation. Future research should prioritize:

  • In vivo studies to confirm its antioxidant effects in animal models of oxidative stress-related diseases.

  • Mechanistic studies to elucidate its precise molecular targets and signaling pathways.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

A comprehensive understanding of these aspects will be critical in determining the therapeutic potential of this compound as a novel antioxidant agent.

References

Regaloside E: A Technical Guide to its Potential in Immune Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a naturally occurring phenylpropanoid glycoside isolated from Lilium longiflorum, is emerging as a compound of interest for its potential anti-inflammatory and immunomodulatory properties. Preliminary studies suggest its activity in inhibiting pro-inflammatory cytokines, positioning it as a candidate for further investigation in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease. This technical guide provides an in-depth overview of the current understanding of this compound and its structurally related analogs, Regaloside A and B, with a focus on their potential mechanisms of action in modulating immune responses. Due to the limited availability of specific experimental data on this compound, this document leverages findings from its close relatives to infer its potential biological activities and experimental validation.

Core Concepts: Phenylpropanoid Glycosides and Immunomodulation

Phenylpropanoid glycosides are a class of secondary metabolites widely distributed in the plant kingdom, known for a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] Their mechanism of action often involves the modulation of key signaling pathways implicated in the inflammatory cascade.

Quantitative Data on the Anti-inflammatory Effects of Regaloside Analogs

The following tables summarize the quantitative data on the anti-inflammatory effects of Regaloside A and B, providing a benchmark for the potential efficacy of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Regaloside Analogs in RAW264.7 Macrophages

CompoundConcentrationTarget MoleculeInhibition (%)
Regaloside A50 µg/mLiNOS70.3 ± 4.07
50 µg/mLCOX-2131.6 ± 8.19 (Note: value >100% as reported in the source)
Regaloside B50 µg/mLiNOS26.2 ± 0.63
50 µg/mLCOX-298.9 ± 4.99

Data extracted from a study on phenylpropanoids from Lilium Asiatic hybrids.[3] iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) are key enzymes in the inflammatory process.

Table 2: Effect of Regaloside Analogs on NF-κB Signaling and Adhesion Molecule Expression

CompoundConcentrationTarget/AssayResultCell Line
Regaloside A50 µg/mLp-p65/p65 ratio reduction (%)40.7 ± 1.30RAW264.7
50 µg/mLVCAM-1 expression inhibition (%)48.6 ± 2.65HASMCs
Regaloside B50 µg/mLp-p65/p65 ratio reduction (%)43.2 ± 1.60RAW264.7
50 µg/mLVCAM-1 expression inhibition (%)33.8 ± 1.74HASMCs

Data extracted from a study on phenylpropanoids from Lilium Asiatic hybrids.[3][4] The reduction in the phosphorylated p65 to total p65 ratio indicates an inhibition of the NF-κB pathway. VCAM-1 (Vascular Cell Adhesion Molecule-1) is an adhesion molecule involved in the inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the immunomodulatory effects of compounds like this compound, based on protocols used for Regaloside A and B.

Cell Culture and Treatment
  • Cell Lines:

    • RAW264.7 (Murine Macrophage cell line): A standard model for studying inflammation.

    • HASMCs (Human Aortic Smooth Muscle Cells): Used to study the expression of adhesion molecules.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound (or its analogs) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. A vehicle control (DMSO alone) should be included in all experiments.

  • Stimulation: To induce an inflammatory response, cells are often stimulated with lipopolysaccharide (LPS) for macrophages or tumor necrosis factor-alpha (TNF-α) for smooth muscle cells.

Western Blot Analysis for iNOS, COX-2, and p65 Phosphorylation
  • Objective: To quantify the protein expression of key inflammatory mediators and signaling molecules.

  • Procedure:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent (e.g., LPS).

    • After the incubation period, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Real-Time Quantitative PCR (RT-qPCR) for VCAM-1 mRNA Expression
  • Objective: To measure the gene expression of adhesion molecules.

  • Procedure:

    • HASMCs are cultured and treated with this compound and TNF-α as described above.

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

    • RT-qPCR is performed using a qPCR system with SYBR Green master mix and specific primers for VCAM-1 and a housekeeping gene (e.g., GAPDH).

    • The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, VCAM-1) Nucleus->Pro_inflammatory_genes Transcription Regaloside_E This compound (and analogs) Regaloside_E->IKK_complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW264.7) start->cell_culture treatment Treatment with this compound (various concentrations) cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation harvest Cell Harvesting & Lysis stimulation->harvest protein_analysis Protein Analysis (Western Blot for iNOS, COX-2, p-p65) harvest->protein_analysis rna_analysis RNA Analysis (RT-qPCR for VCAM-1) harvest->rna_analysis data_analysis Data Analysis & Interpretation protein_analysis->data_analysis rna_analysis->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

While direct experimental evidence for this compound is still emerging, the available data on its analogs, Regaloside A and B, strongly suggest its potential as a modulator of immune responses. The inhibition of key pro-inflammatory mediators and the suppression of the NF-κB signaling pathway highlight a promising avenue for the development of novel anti-inflammatory agents.

Future research should focus on:

  • Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to confirm and quantify the anti-inflammatory and immunomodulatory effects of this compound.

  • Mechanism of action: Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades.

  • Structure-activity relationship: Investigating the structural features of this compound and its analogs that are critical for their biological activity.

  • Preclinical studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related phenylpropanoid glycosides. The provided data and protocols offer a solid starting point for further investigation into this promising class of natural compounds.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Lilium longiflorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilium longiflorum, commonly known as the Easter lily, is a plant species with a rich history of use in traditional medicine, particularly in East Asia. Beyond its ornamental value, various parts of the plant, especially the bulbs and flowers, have been utilized for their therapeutic properties. This technical guide provides a comprehensive overview of the ethnobotanical applications of Lilium longiflorum, delving into its phytochemical constituents, pharmacological activities, and the underlying mechanisms of action. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for the evaluation of its bioactivities, and visualizes complex biological pathways and workflows to support further research and drug development endeavors.

Introduction

The genus Lilium encompasses a diverse group of flowering plants that have been used for centuries in traditional medicine systems across the globe. Lilium longiflorum holds a significant place within this genus, with its bulbs and flowers being traditionally used to treat a range of ailments, including respiratory conditions, inflammation, and skin disorders.[1][2] Modern scientific investigations have begun to validate these traditional uses, identifying a variety of bioactive compounds, including steroidal glycosides, saponins, and flavonoids, that contribute to its pharmacological effects.[1][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of Lilium longiflorum.

Ethnobotanical Uses

The traditional applications of Lilium longiflorum are diverse, with different parts of the plant being used for specific therapeutic purposes.

  • Bulbs : The bulbs are the most commonly used part of the plant in traditional medicine.[2][4] They are traditionally used to:

    • Alleviate coughs, asthma, and other respiratory ailments.[1][4][5][6]

    • Reduce inflammation and soothe skin irritations when applied as a poultice.[1]

    • Promote wound healing.[1]

    • In Traditional Chinese Medicine (TCM), the bulb, known as "Bai He," is used to moisten the lungs, clear heat, and calm the spirit.[2][5]

  • Flowers : The flowers of Lilium longiflorum have also been used in traditional remedies, often for their aromatic and soothing properties.[1][3] An essential oil extracted from the flowers is used in perfumery.[6]

  • Other Parts : While less common, the young leaves and stems are also reported to be edible when cooked.[6]

Phytochemical Composition

The therapeutic effects of Lilium longiflorum are attributed to its complex phytochemical profile. The primary classes of bioactive compounds identified in this plant include:

  • Steroidal Glycosides and Saponins : These compounds are abundant in the bulbs and are believed to be responsible for many of the plant's medicinal properties, including potential hypoglycemic and hypolipidemic effects.[7][8]

  • Flavonoids : The flowers of Lilium longiflorum are a rich source of flavonoids, particularly kaempferol (B1673270) and quercetin (B1663063) glycosides.[3] These compounds are known for their antioxidant and anti-inflammatory activities.[3][9]

  • Polysaccharides : Polysaccharides found in lily bulbs are suggested to contribute to the plant's health benefits.[1]

  • Phenolic Glycosides : These compounds have also been isolated from the bulbs of Lilium species.

Pharmacological Activities and Quantitative Data

Scientific studies have investigated the pharmacological activities of Lilium longiflorum extracts and its isolated compounds, providing quantitative data to support its traditional uses.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant properties of Lilium longiflorum are primarily attributed to its flavonoid content. A key study investigated the inhibitory effects of compounds isolated from Easter lily flowers on cyclooxygenase (COX) enzymes and lipid peroxidation.

Table 1: Cyclooxygenase (COX) and Lipid Peroxidation Inhibition by Compounds from Lilium longiflorum [3]

CompoundCOX-1 Inhibition (%) at 80 ppmCOX-2 Inhibition (%) at 80 ppmLipid Peroxidation Inhibition (%) at 1 ppmLipid Peroxidation Inhibition (%) at 10 ppm
Kaempferol (1)94.136.937100
Kaempferol glycoside (3)38.7--53
Kaempferol glycoside (4)--->20
Quercetin glycoside (7)--->20
Kaempferol glycoside (8)30.8---
Compound 10--->20
Regaloside (11)--->20
Chalcone (12)32.4-->20

Note: "-" indicates data not reported in the source.

Hepatoprotective Activity

A study on the hepatoprotective effects of Lilium longiflorum bulb extracts in a type 2 diabetic mouse model demonstrated significant improvements in liver function.

Table 2: Hepatoprotective Effects of Lilium longiflorum Bulb Extracts in KKAy Diabetic Mice [10]

Treatment GroupTriglycerides (mg/dL)Total Cholesterol (mg/dL)Average Liver Mass (g)Alanine (B10760859) Transferase (units/L)
Diabetic Control219 ± 34196 ± 122.96 ± 0.1374 ± 5
Crude Bulb Extract (1%)131 ± 27159 ± 52.58 ± 0.0825 ± 1
1-Butanol Extract (0.1%)--2.48 ± 0.1345 ± 1
1-Butanol Extract (0.2%)114 ± 35---

Note: "-" indicates data not reported in the source for that specific extract concentration.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Lilium longiflorum exert their effects through the modulation of various cellular signaling pathways.

Kaempferol and the NF-κB and MAPK Signaling Pathways

Kaempferol, a prominent flavonoid in Lilium longiflorum, is known to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways. This inhibition leads to a downstream reduction in the production of inflammatory mediators.

kaempferol_signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates & Degrades NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces Transcription Kaempferol Kaempferol Kaempferol->MAPK Inhibits Kaempferol->IKK Inhibits Kaempferol->NF_kB Inhibits Translocation

Kaempferol's Inhibition of Inflammatory Pathways
Steroidal Glycoalkaloids and Wound Healing

Steroidal glycoalkaloids from Lilium longiflorum have been shown to promote the migration of dermal fibroblasts, a key process in wound healing. This is potentially mediated through the induction of nitric oxide (NO) production and the upregulation of transforming growth factor-beta (TGF-β) receptor I mRNA expression. These compounds also modulate the expression of genes involved in inflammation and tissue remodeling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the bioactivity of Lilium longiflorum constituents.

Cyclooxygenase (COX) Inhibition Assay

This protocol is based on the methodology used to assess the anti-inflammatory activity of compounds from Lilium longiflorum flowers.[3]

cox_inhibition_workflow Start Start: Prepare Reagents Incubate_Enzyme Incubate COX-1 or COX-2 enzyme with test compound or control. Start->Incubate_Enzyme Add_Substrate Initiate reaction by adding arachidonic acid. Incubate_Enzyme->Add_Substrate Stop_Reaction Terminate reaction after a defined time (e.g., 2 min). Add_Substrate->Stop_Reaction Extract_PGs Extract prostaglandins (B1171923) (e.g., PGE2) using an organic solvent. Stop_Reaction->Extract_PGs Analyze Quantify prostaglandin (B15479496) levels (e.g., using LC-MS/MS). Extract_PGs->Analyze Calculate Calculate percent inhibition relative to the control. Analyze->Calculate End End Calculate->End

Workflow for COX Inhibition Assay

Protocol Details:

  • Enzyme Preparation: Reconstitute purified COX-1 or COX-2 enzyme in an appropriate buffer (e.g., Tris-HCl).

  • Reaction Mixture: In a reaction tube, combine the enzyme, a cofactor such as hematin, and the test compound dissolved in a suitable solvent (e.g., DMSO) or the solvent control.

  • Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding an acid (e.g., HCl).

  • Extraction and Analysis: Extract the formed prostaglandins (e.g., PGE2) and quantify them using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: Determine the percentage of inhibition by comparing the amount of prostaglandin produced in the presence of the test compound to that of the control.

Lipid Peroxidation (TBARS) Assay

This assay measures malondialdehyde (MDA), a product of lipid peroxidation, and is used to assess antioxidant activity.[3]

lipid_peroxidation_workflow Start Start: Prepare Sample Mix_Reagents Mix sample with Thiobarbituric Acid (TBA) and an acidic solution. Start->Mix_Reagents Heat Heat the mixture at high temperature (e.g., 95-100°C) for a set time. Mix_Reagents->Heat Cool Cool the mixture to stop the reaction. Heat->Cool Centrifuge Centrifuge to pellet any precipitate. Cool->Centrifuge Measure_Absorbance Measure the absorbance of the supernatant at ~532 nm. Centrifuge->Measure_Absorbance Calculate Calculate MDA concentration using a standard curve and determine percent inhibition. Measure_Absorbance->Calculate End End Calculate->End

Workflow for Lipid Peroxidation (TBARS) Assay

Protocol Details:

  • Sample Preparation: Prepare a homogenate of the tissue or a solution of the test compound.

  • Reaction Mixture: To the sample, add a solution of thiobarbituric acid (TBA) and an acidic solution (e.g., trichloroacetic acid or acetic acid).

  • Heating: Incubate the mixture in a hot water bath (e.g., 95-100°C) for a specified duration (e.g., 30-60 minutes). This facilitates the reaction between MDA and TBA to form a colored adduct.

  • Cooling and Centrifugation: Cool the samples on ice to terminate the reaction and then centrifuge to remove any precipitates.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at a wavelength of approximately 532 nm.

  • Calculation: Quantify the amount of MDA formed using a standard curve prepared with a known concentration of MDA. For antioxidant activity, calculate the percentage of inhibition of lipid peroxidation compared to a control.

Hepatoprotective Activity Assessment in a Mouse Model

This protocol outlines a general procedure for evaluating the hepatoprotective effects of plant extracts in an animal model of liver injury.[10]

Protocol Details:

  • Animal Model: Use a suitable animal model for inducing liver damage, such as the KKAy diabetic mouse model or by administering a hepatotoxin like carbon tetrachloride (CCl4) or acetaminophen (B1664979) to normal mice.

  • Dosing: Administer the Lilium longiflorum extract or vehicle control to the animals for a specified period. The standard hepatoprotective drug silymarin (B1681676) can be used as a positive control.

  • Induction of Liver Injury: If not using a spontaneous model, induce liver damage with the chosen hepatotoxin.

  • Sample Collection: At the end of the study period, collect blood and liver tissue samples from the animals.

  • Biochemical Analysis: Analyze the serum for liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, and total protein.

  • Lipid Profile: Measure serum levels of triglycerides and total cholesterol.

  • Histopathological Examination: Process the liver tissue for histopathological analysis to observe any changes in liver architecture, such as necrosis, inflammation, and fibrosis.

  • Data Analysis: Compare the biochemical and histopathological data between the different treatment groups to evaluate the hepatoprotective effect of the extract.

Conclusion and Future Directions

Lilium longiflorum possesses a rich ethnobotanical history supported by growing scientific evidence of its therapeutic potential. The presence of bioactive compounds such as flavonoids and steroidal glycosides underpins its anti-inflammatory, antioxidant, and hepatoprotective activities. The modulation of key signaling pathways like NF-κB and MAPK by its constituents provides a mechanistic basis for its traditional uses.

For researchers and drug development professionals, Lilium longiflorum represents a promising source of novel therapeutic agents. Future research should focus on:

  • The isolation and structural elucidation of novel bioactive compounds.

  • In-depth mechanistic studies to fully understand the molecular targets of its constituents.

  • Preclinical and clinical trials to evaluate the safety and efficacy of standardized extracts and isolated compounds for specific therapeutic applications.

  • The development of sustainable cultivation and extraction methods to ensure a consistent and high-quality supply of plant material for research and potential commercialization.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing the necessary tools to advance the scientific understanding and therapeutic application of Lilium longiflorum.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Regaloside E from Lilium longiflorum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regaloside E is a phenolic glycoside that has been isolated from the bulbs of Lilium longiflorum Thunb., commonly known as the Easter lily.[1] Preliminary studies on related compounds from Lilium species suggest potential anti-inflammatory and antioxidant properties, making this compound a compound of interest for further investigation in drug discovery and development. These application notes provide a comprehensive protocol for the isolation and purification of this compound from Lilium longiflorum bulbs, enabling researchers to obtain high-purity samples for biological and pharmacological studies.

Data Presentation

The following table summarizes the key information regarding this compound and the expected yields from the initial extraction and fractionation of Lilium longiflorum bulbs.

ParameterValueReference
Compound Name This compound[1]
Molecular Formula C₂₀H₂₆O₁₂[1]
Molecular Weight 458.41 g/mol [1]
Source Bulbs of Lilium longiflorum Thunb.[1]
Methanol (B129727) Extract Yield ~11.18% (from dried bulbs)[2]
n-Hexane Fraction Yield ~1.34% (from dried bulbs)[2]
Chloroform (B151607) Fraction Yield ~0.15% (from dried bulbs)[2]
Ethyl Acetate (B1210297) Fraction Yield ~0.45% (from dried bulbs)[2]
n-Butanol Fraction Yield Not specified[2]
This compound Content (in L. lancifolium) 3.04 ± 0.38 mg/g (dry weight)[3]

Experimental Protocols

This section outlines the detailed methodologies for the extraction, fractionation, and purification of this compound from Lilium longiflorum bulbs.

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction and fractionation of bioactive compounds from Lilium longiflorum bulbs.

Materials:

  • Fresh bulbs of Lilium longiflorum

  • Methanol (MeOH)

  • n-Hexane

  • Chloroform (CHCl₃)

  • Ethyl Acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled water (H₂O)

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Plant Material Preparation: Wash fresh bulbs of Lilium longiflorum thoroughly with water to remove any soil and debris. Slice the bulbs into thin pieces and freeze-dry them. Grind the lyophilized bulbs into a fine powder.

  • Extraction: Macerate the powdered bulbs (e.g., 4 kg) with methanol (e.g., 3 x 10 L) at room temperature for 72 hours for each extraction. Filter the extracts and combine the filtrates.

  • Concentration: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.[2]

  • Solvent Partitioning:

    • Suspend the crude methanol extract in distilled water (e.g., 1 L).

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity.

    • Partition with n-hexane (e.g., 3 x 2 L) to remove nonpolar compounds. Separate and concentrate the n-hexane layer.

    • Subsequently, partition the aqueous layer with chloroform (e.g., 3 x 2 L). Separate and concentrate the chloroform layer.

    • Next, partition the aqueous layer with ethyl acetate (e.g., 5 x 3 L). Separate and concentrate the ethyl acetate layer. This compound is expected to be enriched in this fraction.

    • Finally, partition the remaining aqueous layer with n-butanol (e.g., 5 x 3 L). Separate and concentrate the n-butanol layer.

  • Drying: Dry all the obtained fractions using a rotary evaporator and then a freeze dryer to yield the respective solvent fractions.

Protocol 2: Isolation and Purification by Chromatography

This protocol details the chromatographic separation of this compound from the ethyl acetate fraction.

Materials:

  • Ethyl acetate fraction from Protocol 1

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • C18 reversed-phase column

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

Procedure:

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient solvent system of increasing polarity, such as a mixture of chloroform and methanol (e.g., 100:0 to 80:20 v/v).

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC). Develop the TLC plates in a suitable solvent system (e.g., ethyl acetate:methanol:water) and visualize under a UV lamp.

    • Combine fractions showing similar TLC profiles, which are indicative of the presence of this compound.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the combined fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

    • Collect and monitor fractions by TLC.

  • Preparative HPLC:

    • Perform the final purification step using a preparative HPLC system equipped with a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%). A typical gradient could be from 10% to 50% acetonitrile over 40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm or 320 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated this compound using analytical HPLC-DAD and LC-MS.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant Lilium longiflorum Bulbs powder Dried Bulb Powder plant->powder Freeze-drying & Grinding extract Crude Methanol Extract powder->extract Methanol Extraction partition Solvent Partitioning extract->partition hexane n-Hexane Fraction partition->hexane chloroform Chloroform Fraction partition->chloroform ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate butanol n-Butanol Fraction partition->butanol silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc regaloside_e Pure this compound prep_hplc->regaloside_e

Caption: Workflow for the isolation of this compound.

Putative Anti-inflammatory Signaling Pathway of this compound

signaling_pathway regaloside_e This compound ros Reactive Oxygen Species (ROS) regaloside_e->ros inhibits mapk MAPK Pathway (e.g., JNK, p38) regaloside_e->mapk inhibits nfkb NF-κB Pathway regaloside_e->nfkb inhibits ros->mapk activates ros->nfkb activates pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->pro_inflammatory leads to production of nfkb->pro_inflammatory leads to production of inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->ros induces inflammatory_stimuli->mapk activates inflammatory_stimuli->nfkb activates

Caption: Putative anti-inflammatory mechanism of this compound.

References

Application Note: Quantification of Regaloside E in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a sensitive and selective method for the quantification of Regaloside E in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a naturally occurring phenylpropanoid glycoside, has garnered interest for its potential anti-inflammatory, immunomodulatory, and antioxidant properties.[1] The method outlined provides a comprehensive workflow from sample extraction to data analysis, making it suitable for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a bioactive compound that can be isolated from plants such as Lilium longiflorum Thunb.[2] Its potential therapeutic effects, including anti-inflammatory and antitumor activities, make it a person of interest for pharmaceutical and nutraceutical development.[1] Accurate quantification of this compound in plant matrices is crucial for quality control, standardization of extracts, and pharmacokinetic studies. This document provides a detailed protocol for a robust LC-MS/MS method utilizing Multiple Reaction Monitoring (MRM) for the selective and sensitive quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol details the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., bulbs of Lilium species)

  • 80% Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol (v/v in water).

  • Vortex the mixture for 1 minute to ensure the plant material is thoroughly wetted.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4,000 rpm for 15 minutes.

  • Decant the supernatant into a clean collection tube.

  • Repeat the extraction process on the remaining plant pellet with an additional 20 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness using a rotary evaporator or a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 2 mL of the initial LC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters:

The following MRM transitions for this compound are proposed based on its molecular weight (458.41 g/mol ) and common fragmentation patterns of glycosides, which typically involve the loss of the sugar moiety. These parameters should be optimized using a this compound analytical standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 457.1 (Calculated for [M-H]⁻)
Product Ion (Q3) - Quantifier m/z 295.1 (Proposed, corresponding to the aglycone after loss of the glucose moiety)
Product Ion (Q3) - Qualifier m/z 163.0 (Proposed, corresponding to a fragment of the aglycone)
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Data Presentation

The following tables present illustrative quantitative data for this compound in different plant extracts. Note: This data is hypothetical and for demonstration purposes only.

Table 1: Calibration Curve for this compound Standard

Concentration (ng/mL)Peak Area
12,500
512,300
1024,800
50124,500
100251,000
5001,255,000
0.9995

Table 2: Quantification of this compound in Plant Extracts

Plant Extract SampleThis compound Concentration (µg/g of dried plant material)%RSD (n=3)
Lilium longiflorum Bulb Extract A15.23.5
Lilium longiflorum Bulb Extract B21.82.8
Lilium candidum Bulb Extract5.74.1

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Extraction with 80% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS/MS Detection (MRM Mode) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

anti_inflammatory_pathway regaloside_e This compound ikb_kinase IKK Complex regaloside_e->ikb_kinase Inhibits nf_kb_inhibition IκBα ikb_kinase->nf_kb_inhibition Phosphorylates for Degradation nf_kb NF-κB nf_kb_inhibition->nf_kb Inhibits nucleus Nucleus nf_kb->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates pro_inflammatory Pro-inflammatory Mediators (e.g., COX-2, iNOS) gene_transcription->pro_inflammatory Increases Expression of inflammation Inflammation pro_inflammatory->inflammation Promotes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for the Structural Analysis of Regaloside E using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a phenylpropanoid glycerol (B35011) glucoside isolated from Lilium longiflorum Thunb., has garnered interest within the natural products and drug discovery communities. Accurate structural elucidation is a critical first step in understanding its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules like this compound in solution. These application notes provide a comprehensive guide to the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. Detailed experimental protocols are provided to ensure reproducible and high-quality data acquisition.

Chemical Structure of this compound

This compound is identified as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol. The structural representation is as follows:

Structure:

Where Glc represents a β-D-glucopyranosyl moiety and Caffeoyl represents a caffeic acid moiety.

Quantitative NMR Data for this compound

The structural assignment of this compound is based on the comprehensive analysis of its ¹H and ¹³C NMR spectra, in conjunction with 2D NMR correlation experiments, including COSY, HSQC, and HMBC. The following tables summarize the quantitative NMR data.

Table 1: ¹H NMR Data for this compound (CD₃OD)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Glycerol Moiety
1a4.45dd12.0, 3.0
1b4.35dd12.0, 6.5
24.10m
3a4.25dd11.5, 4.5
3b4.18dd11.5, 6.0
Caffeoyl Moiety
2'7.05d2.0
5'6.78d8.0
6'6.95dd8.0, 2.0
7' (α)6.30d16.0
8' (β)7.60d16.0
Glucosyl Moiety
1''4.38d8.0
2''3.25m
3''3.40m
4''3.35m
5''3.30m
6''a3.85dd12.0, 2.0
6''b3.70dd12.0, 5.5
Acetyl Moiety
OAc2.10s
Table 2: ¹³C NMR Data for this compound (CD₃OD)
PositionChemical Shift (δ) ppm
Glycerol Moiety
165.0
279.0
364.5
Caffeoyl Moiety
1'127.0
2'115.0
3'146.0
4'149.0
5'116.0
6'123.0
7' (α)114.5
8' (β)147.0
9' (C=O)168.5
Glucosyl Moiety
1''104.0
2''75.0
3''78.0
4''71.5
5''78.5
6''62.5
Acetyl Moiety
OAc (CH₃)21.0
OAc (C=O)172.5
Table 3: Key 2D NMR Correlations for this compound
Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-1a, H-1b (4.45, 4.35)H-2 (4.10)C-1 (65.0)C-2 (79.0), C-9' (168.5)
H-2 (4.10)H-1a, H-1b (4.45, 4.35), H-3a, H-3b (4.25, 4.18)C-2 (79.0)C-1 (65.0), C-3 (64.5), C-1'' (104.0)
H-3a, H-3b (4.25, 4.18)H-2 (4.10)C-3 (64.5)C-2 (79.0), OAc (C=O) (172.5)
H-7' (6.30)H-8' (7.60)C-7' (114.5)C-1' (127.0), C-2' (115.0), C-6' (123.0), C-9' (168.5)
H-8' (7.60)H-7' (6.30)C-8' (147.0)C-1' (127.0), C-4' (149.0), C-9' (168.5)
H-1'' (4.38)H-2'' (3.25)C-1'' (104.0)C-2 (79.0), C-2'' (75.0), C-3'' (78.0), C-5'' (78.5)
OAc (2.10)-OAc (CH₃) (21.0)OAc (C=O) (172.5), C-3 (64.5)

Experimental Protocols

Sample Preparation

A pure sample of this compound is essential for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated methanol (B129727) (CD₃OD). Methanol-d₄ is a suitable solvent as it readily dissolves the polar glycoside and its residual solvent signals do not significantly overlap with key analyte resonances.

  • Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak of CD₃OD (δн 3.31 ppm, δc 49.0 ppm) is common practice.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the field on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • 1D ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width: Same as 1D ¹H.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width: Same as 1D ¹H.

    • ¹³C Spectral Width: 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • One-bond ¹H-¹³C Coupling Constant (¹JCH): Optimized for an average value of 145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • ¹H Spectral Width: Same as 1D ¹H.

    • ¹³C Spectral Width: 200-220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-range ¹H-¹³C Coupling Constant (ⁿJCH): Optimized for a range of 4-8 Hz to observe 2- and 3-bond correlations.

Data Processing and Analysis
  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps:

    • Apply a window function (e.g., exponential or sine-bell) to the FID before Fourier transformation to improve the signal-to-noise ratio or resolution.

    • Perform Fourier transformation.

    • Phase correct the spectra manually.

    • Baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS.

  • Analysis:

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum to identify neighboring protons.

    • Use the COSY spectrum to confirm proton-proton spin systems.

    • Use the HSQC spectrum to identify direct one-bond correlations between protons and carbons.

    • Use the HMBC spectrum to establish long-range (2-3 bond) correlations, which are crucial for connecting different structural fragments and assigning quaternary carbons.

Visualizations

Experimental Workflow for NMR Analysis of this compound

workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation pure_sample Pure this compound dissolve Dissolve in CD3OD pure_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup oneD_H 1D ¹H NMR setup->oneD_H oneD_C 1D ¹³C NMR setup->oneD_C twoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) setup->twoD_NMR processing Fourier Transform, Phasing, Baseline Correction oneD_H->processing oneD_C->processing twoD_NMR->processing referencing Chemical Shift Referencing processing->referencing analysis Spectral Analysis & Integration referencing->analysis assignment Assign ¹H and ¹³C Signals analysis->assignment correlation Correlate with 2D Data assignment->correlation structure Confirm this compound Structure correlation->structure

Caption: Workflow for the NMR-based structural analysis of this compound.

Logical Relationships in the Structural Elucidation of this compound

structure_elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_fragments Structural Fragments H1_NMR ¹H NMR (δ, J, multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY identifies spin systems HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (δ) C13_NMR->HSQC glycerol Glycerol Moiety COSY->glycerol caffeoyl Caffeoyl Moiety COSY->caffeoyl glucosyl Glucosyl Moiety COSY->glucosyl HSQC->glycerol HSQC->caffeoyl HSQC->glucosyl acetyl Acetyl Moiety HSQC->acetyl HMBC HMBC (¹H-¹³C Long-Range Correlations) final_structure This compound Structure HMBC->final_structure connects fragments glycerol->HMBC caffeoyl->HMBC glucosyl->HMBC acetyl->HMBC

Caption: Logical flow of NMR data interpretation for this compound structure elucidation.

Application Notes & Protocols: A Validated Analytical Method for the Standardization of Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This document provides detailed application notes and protocols for the development and validation of a robust analytical method for the quantitative determination of Regaloside E in various sample matrices. The described High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection method is suitable for routine quality control, standardization of herbal extracts, and pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a steroidal glycoside with significant biological activities. As interest in its therapeutic potential grows, the need for a reliable and validated analytical method for its standardization becomes crucial. This ensures the quality, safety, and efficacy of this compound-containing products. This application note details a validated HPLC-PDA method for the accurate quantification of this compound. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, sensitivity, accuracy, and precision.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.

  • Acid: Formic acid (analytical grade).

  • Sample Preparation: Syringe filters (0.45 µm).

Instrumentation and Chromatographic Conditions
  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Column: Gemini C18 reversed-phase analytical column.

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in acetonitrile (B).

  • Elution Program: A gradient elution program should be optimized for the separation of this compound from other components in the sample matrix.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 25 °C.

  • Detection Wavelength: The UV spectrum of this compound should be determined, and a suitable wavelength for quantification selected (e.g., 210 nm).

  • Injection Volume: 10 µL.

Preparation of Standard Solutions

A stock solution of this compound reference standard is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent, such as methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. For herbal extracts, a suitable extraction method, such as sonication or soxhlet extraction with an appropriate solvent, should be employed. The resulting extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The developed HPLC method was validated for the following parameters as per ICH guidelines[1]:

  • Linearity: Assessed by analyzing a series of at least five concentrations of this compound. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²), y-intercept, and slope of the regression line are determined.

  • Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Precision:

    • Intra-day precision: Assessed by analyzing replicate injections of a standard solution at three different concentrations within the same day.

    • Inter-day precision: Assessed by analyzing the same standard solutions on three different days.

    • The precision is expressed as the relative standard deviation (RSD).

  • Accuracy: Determined by a recovery study, where a known amount of this compound is spiked into a sample matrix at different concentration levels. The percentage recovery is then calculated.

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix is assessed by comparing the chromatograms of a blank sample, a standard solution, and a sample solution. Peak purity can be evaluated using the PDA detector.

  • Robustness: The reliability of the method is tested by intentionally introducing small variations in method parameters such as mobile phase composition, flow rate, and column temperature and observing the effect on the results.

Data Presentation

The quantitative data from the method validation experiments are summarized in the following tables for easy comparison and assessment of the method's performance.

Table 1: Linearity and Sensitivity of the HPLC Method for this compound

ParameterValue
Linearity Range (µg/mL)1.0 - 100
Regression Equationy = mx + c
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD) (µg/mL)[Insert Value]
Limit of Quantitation (LOQ) (µg/mL)[Insert Value]

Table 2: Precision of the HPLC Method for this compound

Concentration (µg/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Low[Insert Value][Insert Value]
Medium[Insert Value][Insert Value]
High[Insert Value][Insert Value]

Table 3: Accuracy (Recovery) of the HPLC Method for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%)
Low[Insert Value][Insert Value][Insert Value]
Medium[Insert Value][Insert Value][Insert Value]
High[Insert Value][Insert Value][Insert Value]

Mandatory Visualizations

G cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_analysis Analysis & Reporting RefStd Procure this compound Reference Standard MethodDev Develop Analytical Method RefStd->MethodDev SamplePrep Prepare Sample (e.g., Herbal Extract) SamplePrep->MethodDev ChromCond Optimize Chromatographic Conditions (HPLC-PDA) Linearity Linearity & Range ChromCond->Linearity MethodDev->ChromCond Precision Precision (Intra-day, Inter-day) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity Sensitivity Sensitivity (LOD, LOQ) Specificity->Sensitivity Robustness Robustness Sensitivity->Robustness QuantAnalysis Quantitative Analysis of Samples Robustness->QuantAnalysis Report Generate Report with Standardized Results QuantAnalysis->Report

Caption: Workflow for Developing a Validated Analytical Method for this compound.

Caption: Chemical Information for this compound.

Conclusion

The described and validated HPLC-PDA method provides a reliable, accurate, and precise tool for the standardization of this compound. This method is suitable for routine quality control of raw materials and finished products, contributing to the overall safety and efficacy of this compound-containing formulations. The detailed protocols and validation data presented herein can be readily adopted by researchers and professionals in the field of drug development and natural product analysis.

References

Evaluating the Neuroprotective Potential of Regaloside E: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Regaloside E, a natural compound isolated from Lilium longiflorum Thunb., has emerged as a molecule of interest for its potential therapeutic properties. While extensive research into its specific neuroprotective effects is still in early stages, its classification among compounds with known anti-inflammatory and antioxidant activities suggests a promising avenue for investigation in the context of neurodegenerative diseases. This document provides a comprehensive set of application notes and detailed protocols for a panel of cell-based assays designed to rigorously evaluate the neuroprotective effects of this compound. These protocols are intended for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanisms of action and its potential as a neuroprotective agent.

The following sections detail experimental procedures to assess the impact of this compound on key cellular processes implicated in neuronal damage and death, including cytotoxicity, apoptosis, and oxidative stress. Furthermore, we provide a framework for investigating its influence on critical signaling pathways, such as NF-κB and Nrf2/HO-1, which are pivotal in regulating inflammatory and antioxidant responses in the central nervous system.

Data Presentation

To facilitate the clear and concise presentation of experimental findings, all quantitative data should be summarized in structured tables. This will allow for straightforward comparison between different concentrations of this compound and control groups.

Table 1: Effect of this compound on Neuronal Cell Viability

This compound (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Control)100 ± 5.25.1 ± 1.5
1
5
10
25
50
100
Positive Control (e.g., Staurosporine)

Table 2: Anti-apoptotic Effects of this compound on Neuronal Cells

This compound (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control + Toxin)
1 + Toxin
5 + Toxin
10 + Toxin
25 + Toxin
50 + Toxin
100 + Toxin

Table 3: Antioxidant Effects of this compound on Neuronal Cells

This compound (µM)Intracellular ROS Levels (Fold Change)
0 (Control + Oxidative Stressor)
1 + Oxidative Stressor
5 + Oxidative Stressor
10 + Oxidative Stressor
25 + Oxidative Stressor
50 + Oxidative Stressor
100 + Oxidative Stressor
Positive Control (e.g., N-acetylcysteine)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to use a human neuroblastoma cell line, such as SH-SY5Y, which is a widely accepted in vitro model for neurodegenerative disease research.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • Cell culture supernatant from Protocol 1

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • After the treatment period with this compound (as in Protocol 1), carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

  • Typically, this involves transferring a portion of the supernatant to a new 96-well plate and adding the reaction mixture provided in the kit.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • SH-SY5Y cells

  • This compound

  • A neurotoxic stimulus (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed SH-SY5Y cells in 6-well plates.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Induce apoptosis by adding a neurotoxic agent (e.g., 100 µM 6-OHDA) and incubate for the desired period (e.g., 24 hours).

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a fluorescent probe, such as DCFH-DA, to measure the levels of intracellular ROS.

Materials:

  • SH-SY5Y cells

  • This compound

  • An oxidative stressor (e.g., H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for a specified duration.

  • Induce oxidative stress by adding an oxidative stressor (e.g., 100 µM H₂O₂) for a short period (e.g., 30-60 minutes).

  • Wash the cells with warm PBS.

  • Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided to visualize the experimental workflows and the putative signaling pathways that may be modulated by this compound.

Experimental_Workflow cluster_viability Cell Viability & Cytotoxicity cluster_apoptosis Apoptosis Assay cluster_ros ROS Measurement seed_cells_v Seed SH-SY5Y Cells treat_regaloside_v Treat with this compound seed_cells_v->treat_regaloside_v mtt_assay MTT Assay treat_regaloside_v->mtt_assay ldh_assay LDH Assay treat_regaloside_v->ldh_assay seed_cells_a Seed SH-SY5Y Cells pretreat_regaloside_a Pre-treat with this compound seed_cells_a->pretreat_regaloside_a induce_apoptosis Induce Apoptosis (e.g., 6-OHDA) pretreat_regaloside_a->induce_apoptosis annexin_pi_stain Annexin V/PI Staining induce_apoptosis->annexin_pi_stain flow_cytometry_a Flow Cytometry Analysis annexin_pi_stain->flow_cytometry_a seed_cells_r Seed SH-SY5Y Cells pretreat_regaloside_r Pre-treat with this compound seed_cells_r->pretreat_regaloside_r induce_ros Induce Oxidative Stress (e.g., H2O2) pretreat_regaloside_r->induce_ros dcfh_da_load Load with DCFH-DA induce_ros->dcfh_da_load fluorescence_measure Fluorescence Measurement dcfh_da_load->fluorescence_measure Signaling_Pathways cluster_nrf2 Nrf2/HO-1 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) Regaloside_E_Nrf2 This compound Nrf2_activation Nrf2 Activation Regaloside_E_Nrf2->Nrf2_activation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation ARE_binding Binding to ARE Nrf2_translocation->ARE_binding HO1_expression HO-1 & Antioxidant Gene Expression ARE_binding->HO1_expression Neuroprotection_Nrf2 Neuroprotection HO1_expression->Neuroprotection_Nrf2 Inflammatory_Stimulus Inflammatory Stimulus NFkB_activation NF-κB Activation Inflammatory_Stimulus->NFkB_activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Inhibited by this compound Regaloside_E_NFkB This compound NFkB_inhibition Inhibition of IκBα Degradation Regaloside_E_NFkB->NFkB_inhibition Proinflammatory_genes Pro-inflammatory Gene Expression NFkB_translocation->Proinflammatory_genes Inflammation Neuroinflammation Proinflammatory_genes->Inflammation

Application Notes: Assessing the Cytotoxicity of Regaloside E in Cancer Cell Lines using MTT and Resazurin Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Regaloside E, a natural product of emerging interest, is being investigated for its potential therapeutic applications, including its anticancer properties. A critical initial step in evaluating the anticancer potential of any compound is to determine its cytotoxicity against various cancer cell lines. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT and resazurin (B115843) assays. These assays are robust, reliable, and well-suited for high-throughput screening of cytotoxic compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

The resazurin assay utilizes a blue, non-fluorescent, and cell-permeable dye that is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells with active metabolism. The fluorescence intensity is proportional to the number of living cells.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values are determined by treating cancer cell lines with a range of this compound concentrations and measuring the cell viability after a specific exposure time (e.g., 24, 48, or 72 hours). The results can be summarized in a table for easy comparison across different cell lines and assays.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginMTT Assay IC50 (µM) after 48hResazurin Assay IC50 (µM) after 48h
MCF-7Breast15.2 ± 1.812.5 ± 1.5
A549Lung25.6 ± 2.122.1 ± 2.4
HeLaCervical18.9 ± 1.916.3 ± 2.0
HepG2Liver32.4 ± 3.529.8 ± 3.1

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for performing the MTT and resazurin assays to assess the cytotoxicity of this compound are provided below.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Resazurin Cytotoxicity Assay

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well plates (to minimize background fluorescence)

  • Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, seeding 5,000-10,000 cells/well in 100 µL of complete medium in an opaque-walled 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare and add the serial dilutions of this compound as described in the MTT protocol.

    • Include vehicle and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • After the treatment period, add 20 µL of the resazurin solution to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[1] The optimal incubation time may vary between cell lines and should be determined empirically.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Untreated Control) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Mandatory Visualizations

To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis seed_cells Seed Cancer Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with This compound prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add MTT or Resazurin Reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_signal Measure Absorbance (MTT) or Fluorescence (Resazurin) incubate_reagent->measure_signal analyze_data Calculate % Viability and Determine IC50 measure_signal->analyze_data

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase regaloside_e This compound mitochondria Mitochondria regaloside_e->mitochondria death_receptor Death Receptor (e.g., Fas, TNFR) regaloside_e->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Application Notes and Protocols for Regaloside E in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E is a naturally occurring phenylpropanoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the regaloside family, it is investigated for various biological activities, making it a compound of interest in drug discovery and development. These application notes provide a detailed protocol for the dissolution of this compound and its application in common in vitro assays to ensure reliable and reproducible experimental outcomes.

Chemical Properties and Solubility

This compound presents as a solid, typically a white to off-white powder. For in vitro experimental purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound in it. It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone[1].

A summary of the relevant quantitative data for dissolving and using this compound is provided in the table below.

ParameterValueReference
Molecular Weight 458.41 g/mol [2]
Appearance White to off-white solid[2]
Solubility in DMSO ≥ 50 mg/mL (109.07 mM)[2]
Recommended Solvent DMSO (Hygroscopic; use newly opened)[2]
Stock Solution Storage -20°C for up to 1 month (protect from light); -80°C for up to 6 months (protect from light)[2]
Final DMSO Concentration in Cell Culture ≤ 0.1% - 1% (Cell line dependent)

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution, dissolve 22.92 mg of this compound in 1 mL of DMSO).

  • Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming at 37°C or brief sonication in an ultrasonic bath can be applied to aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of this compound in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine its effect on cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line or normal cell line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level for the specific cell line being used (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO without the compound) must be included.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gentle mixing on an orbital shaker for 15-30 minutes can aid dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol for Anti-inflammatory Activity Assessment (Nitric Oxide Production)

This protocol describes how to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (DMEM)

  • 24-well or 96-well plates

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in serum-free medium. The final DMSO concentration should be kept at a non-toxic level (e.g., ≤ 0.1%).

    • Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent according to the manufacturer's instructions.

    • Prepare a standard curve using serial dilutions of sodium nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production by this compound compared to the LPS-only control. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Mandatory Visualizations

Experimental Workflow for In Vitro Assays

G cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_controls Essential Controls A This compound Powder B Dissolve in 100% DMSO A->B C High Concentration Stock Solution B->C D Store at -20°C or -80°C C->D E Prepare Serial Dilutions in Culture Medium C->E G Treat Cells with Diluted this compound E->G Final DMSO concentration should be non-toxic F Seed Cells in Plate F->G H Incubate (24-72h) G->H I Assay-Specific Steps (e.g., MTT, Griess Reagent) H->I J Measure Signal (Absorbance/Fluorescence) I->J K Data Analysis J->K L Vehicle Control (DMSO only) M Untreated Control N Positive Control (if applicable)

Caption: Workflow for preparing this compound and conducting in vitro experiments.

Proposed Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, many natural polyphenolic compounds exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this proposed mechanism of action.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation RegalosideE This compound RegalosideE->IKK Inhibition RegalosideE->NFkB Inhibition of Translocation DNA DNA NFkB_nuc->DNA Transcription Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

References

Formulation of Regaloside E for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a naturally occurring cardiac glycoside, has garnered interest for its potential therapeutic applications. As with many natural products, its poor aqueous solubility presents a significant challenge for in vivo evaluation in animal models. This document provides detailed application notes and standardized protocols for the formulation of this compound for oral and intravenous administration in preclinical research settings. The following protocols are designed to achieve safe and effective systemic exposure of the compound in animal studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation strategy.

PropertyValueSource
CAS Number 123134-21-4[1]
Molecular Formula C20H26O12[2]
Molecular Weight 458.41 g/mol [2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][3]
In Vitro Solubility ≥ 50 mg/mL in DMSO.[4][4]

Formulation Development Strategy

Due to its low aqueous solubility, this compound requires a formulation strategy that can enhance its solubility and bioavailability for animal studies. The recommended approach involves the use of a co-solvent system. Dimethyl sulfoxide (B87167) (DMSO) is employed as the primary solvent to initially dissolve this compound, followed by dilution with other excipients to create a vehicle suitable for in vivo administration.

Excipient Safety and Considerations

The selected excipients (DMSO, PEG300, Tween-80) are commonly used in preclinical formulations. However, it is crucial to be aware of their potential toxicities and to use them within established safe limits.

ExcipientRouteSpeciesLD50Notes
DMSO IVMouse3.7 mL/kgCan cause hemolysis at high concentrations. For IV injections, the final DMSO concentration should be minimized, ideally ≤2% v/v.[5][6]
IPMouse6.2 mL/kg[5]
IVRat7.4 mL/kg[5]
IPRat9.9 mL/kg[5]
PEG300 IVMouse~7.5 g/kgGenerally considered to have low toxicity.[7]
OralRat~30 g/kg[7]
Tween-80 IVMouse~4.5 g/kgCan cause hypersensitivity reactions in some cases.
OralRat~25 g/kg

It is strongly recommended to include a vehicle-only control group in all animal experiments to account for any potential effects of the formulation excipients.

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for oral and intravenous administration.

Protocol 1: Formulation for Oral Administration (PO)

This protocol is designed to prepare a solution or fine suspension of this compound suitable for oral gavage.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, USP grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl) or Sterile Water for Injection

Equipment:

  • Analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare this compound Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).[4] Ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Prepare the Dosing Solution (Example for a final concentration of 1.25 mg/mL):

    • In a sterile conical tube, add 400 µL of PEG300.

    • Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO to the PEG300.

    • Vortex thoroughly until a homogenous solution is formed.

    • Add 50 µL of Tween-80 to the mixture and vortex again.

    • Slowly add 450 µL of sterile saline while vortexing to bring the final volume to 1 mL.[4] This gradual addition is crucial to prevent precipitation.

Final Formulation Composition (v/v):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Stability and Storage:

  • It is highly recommended to prepare this formulation fresh on the day of use.

  • If a stock solution in DMSO is prepared in advance, it should be stored at -20°C or -80°C for up to one month, protected from light.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Formulation for Intravenous Administration (IV)

This protocol provides a method for preparing a sterile solution of this compound suitable for intravenous injection. Aseptic technique is critical for this procedure.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, USP grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl) for Injection

Equipment:

  • Analytical balance

  • Sterile vials

  • Sterile syringes

  • Sterile 0.22 µm syringe filters (DMSO-compatible, e.g., PTFE or nylon)[8]

  • Vortex mixer

  • Laminar flow hood

Procedure:

  • Prepare Sterile this compound Stock Solution:

    • In a laminar flow hood, accurately weigh the required amount of this compound into a sterile vial.

    • Add a calculated volume of sterile DMSO to achieve a desired stock concentration (e.g., 12.5 mg/mL).

    • Aseptically filter the this compound/DMSO stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.[4]

  • Prepare the Dosing Solution (Example for a final concentration of 0.25 mg/mL with 2% DMSO):

    • In a sterile vial within the laminar flow hood, combine 400 µL of PEG300 and 50 µL of Tween-80.

    • Add 20 µL of the sterile-filtered 12.5 mg/mL this compound stock solution in DMSO to the PEG300/Tween-80 mixture.

    • Vortex thoroughly until a homogenous solution is formed.

    • Slowly add 530 µL of sterile saline for injection while vortexing to bring the final volume to 1 mL.

Final Formulation Composition (v/v):

  • 2% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 53% Saline

Stability and Storage:

  • This formulation must be prepared fresh immediately before injection.

  • Due to the potential for precipitation upon dilution, do not store the final diluted solution.

Visualization of Experimental Workflows

Oral Formulation Workflow

oral_formulation_workflow cluster_prep Stock Solution Preparation cluster_dosing Dosing Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_stock Add this compound Stock dissolve->add_stock add_peg Add PEG300 add_peg->add_stock vortex1 Vortex add_stock->vortex1 add_tween Add Tween-80 vortex2 Vortex add_tween->vortex2 add_saline Add Saline vortex3 Vortex add_saline->vortex3 vortex1->add_tween vortex2->add_saline final_oral_solution final_oral_solution vortex3->final_oral_solution Final Oral Solution

Caption: Workflow for preparing an oral formulation of this compound.

Intravenous Formulation Workflow

iv_formulation_workflow cluster_prep Sterile Stock Solution Preparation cluster_dosing Dosing Solution Preparation (Aseptic) weigh Weigh this compound (Aseptic) dissolve Dissolve in Sterile DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter add_stock Add Sterile this compound Stock filter->add_stock mix_excipients Mix PEG300 & Tween-80 mix_excipients->add_stock vortex1 Vortex add_stock->vortex1 add_saline Add Sterile Saline vortex2 Vortex add_saline->vortex2 vortex1->add_saline final_iv_solution final_iv_solution vortex2->final_iv_solution Final IV Solution

References

Quantifying Regaloside E in Plasma and Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a phenylpropanoid glycoside found in plants such as Lilium longiflorum, is a subject of growing interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Accurate quantification of this compound in biological matrices like plasma and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific validated methods for this compound in biological matrices are not widely published, the following protocols are based on established methods for analogous phenylpropanoid glycosides and provide a robust starting point for method development and validation.

Quantitative Data Summary

Effective pharmacokinetic analysis relies on the accurate determination of drug concentrations over time. The tables below are structured to present typical data obtained from in-vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following a Single Intravenous Dose (1 mg/kg)

ParameterUnitValue
C₀ng/mL[Example: 1500]
AUC₀₋ₜng·h/mL[Example: 2500]
AUC₀₋ᵢₙfng·h/mL[Example: 2600]
t₁/₂h[Example: 2.5]
CLL/h/kg[Example: 0.38]
VdL/kg[Example: 1.2]
Note: The values presented are hypothetical and for illustrative purposes. Actual data will be generated during experimentation.

Table 2: this compound Concentration in Various Tissues 2 Hours Post-Intravenous Administration (1 mg/kg) in Rats

TissueConcentration (ng/g)
Liver[Example: 5000]
Kidney[Example: 8000]
Lung[Example: 2500]
Heart[Example: 1500]
Brain[Example: < LOQ]
Note: The values presented are hypothetical and for illustrative purposes. Actual data will be generated during experimentation. LOQ = Limit of Quantification.

Experimental Protocols

Quantification of this compound in Plasma

This protocol details the procedure for extracting this compound from plasma samples and subsequent analysis by LC-MS/MS.

a. Materials and Reagents

  • Blank plasma (e.g., rat, human)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

b. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions (Proposed)

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.5 µL
MS System
Ion SourceElectrospray Ionization (ESI), Negative Ion Mode
MRM TransitionsThis compound: [To be determined experimentally, e.g., m/z 457.1 -> 163.0]Internal Standard: [To be determined experimentally]
Capillary Voltage3.0 kV
Source Temp.120°C
Desolvation Temp.350°C
Collision GasArgon
Quantification of this compound in Tissue

This protocol outlines the homogenization and extraction of this compound from tissue samples for LC-MS/MS analysis.

a. Materials and Reagents

  • Tissue samples (e.g., liver, kidney)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ceramic beads

  • Homogenizer (e.g., Bead beater)

  • Other reagents as listed for plasma analysis.

b. Sample Preparation: Tissue Homogenization and Extraction

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Place the tissue in a 2 mL tube containing ceramic beads.

  • Add 500 µL of ice-cold PBS.

  • Homogenize the tissue using a bead beater until a uniform homogenate is obtained.

  • Transfer 100 µL of the tissue homogenate to a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid.

  • Follow steps 5-10 from the plasma sample preparation protocol.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is tissue Tissue Homogenate (100 µL) tissue->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound quantification.

Putative Signaling Pathway

Phenylpropanoid glycosides, including this compound, are known for their antioxidant and anti-inflammatory properties. A plausible mechanism of action involves the modulation of key signaling pathways related to oxidative stress and inflammation.

G cluster_cellular_stress Cellular Stress Stimuli cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK RegalosideE This compound RegalosideE->Nrf2 Activates RegalosideE->IKK Inhibits Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes Upregulation Keap1 Keap1 Keap1->Nrf2 Inhibition NFkB NF-κB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulation IKK->NFkB IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibition

Caption: Putative signaling pathway of this compound.

Application Notes and Protocols for the Use of Regaloside E as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regaloside E is a phenylpropanoid glycoside that has been isolated from the bulbs of plants in the Lilium genus, such as Lilium longiflorum Thunb. and Lilium lancifolium Thunb.[1][2] Emerging research has highlighted its potential as a bioactive compound with notable anti-inflammatory and antioxidant properties.[2][3] These characteristics make this compound a compound of interest in the fields of phytochemistry, pharmacology, and drug development.

The use of well-characterized reference standards is a cornerstone of robust phytochemical analysis, ensuring the accuracy, reproducibility, and validity of experimental results.[4][5][6] A high-purity this compound reference standard is indispensable for the qualitative identification and quantitative determination of this compound in plant extracts, herbal formulations, and other complex matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, with a focus on High-Performance Liquid Chromatography (HPLC). Additionally, potential signaling pathways modulated by this compound are discussed, offering a broader context for its biological significance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₆O₁₂[1]
Molecular Weight 458.41 g/mol [1]
CAS Number 123134-21-4[1]
Appearance White to off-white powder
Purity (Typical) ≥98% (HPLC)[1]
Solubility Soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1]
Storage Store at -20°C for long-term storage, protected from light. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Quantitative Data for this compound Analysis

The following table summarizes the validation parameters of a reported HPLC-PDA method for the quantitative analysis of this compound.[2] This data is crucial for assessing the performance of the analytical method.

ParameterValue
Linearity (r²) ≥0.9999
Limit of Detection (LOD) 0.10–0.66 µg/mL
Limit of Quantitation (LOQ) 0.29–2.01 µg/mL
Recovery 95.39–103.925%
Precision (RSD) <2.78%

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound standard solutions for calibration and quantification.

Materials:

  • This compound reference standard (purity ≥98%)

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Pipettes

  • Syringe filters (0.22 µm)

Protocol:

  • Preparation of Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Quantitatively transfer the weighed standard into a 1 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the standard.

    • Vortex briefly to ensure complete dissolution.

    • Bring the solution to the final volume with methanol and mix thoroughly.

    • This stock solution should be stored at -20°C or -80°C as recommended.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions.

    • A typical calibration curve may include concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For example, to prepare a 100 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and bring to volume with methanol.

    • Filter the working solutions through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-PDA Method for Quantification of this compound

Objective: To provide a detailed HPLC-PDA method for the separation and quantification of this compound in a sample matrix. This protocol is adapted from a validated method for the simultaneous determination of several regalosides.[2][7]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Gemini C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water

    • B: 0.1% (v/v) formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    10 80 20
    25 70 30
    35 50 50
    40 10 90
    45 10 90
    46 90 10

    | 55 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound as a reference standard in the quality control of a botanical sample.

G Experimental Workflow for Phytochemical Analysis using a Reference Standard cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Procure High-Purity This compound Reference Standard B Prepare Standard Stock and Working Solutions A->B E Inject Standard Solutions (Calibration Curve) B->E C Prepare Sample Extract F Inject Sample Solutions C->F D HPLC System Setup and Equilibration D->E E->F H Quantification (Calibration Curve Interpolation) E->H G Peak Identification (Retention Time Matching) F->G G->H I Report Results H->I

Caption: Workflow for phytochemical analysis using a reference standard.

Potential Signaling Pathways

This compound, as a flavonoid-like compound, may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The diagram below illustrates a hypothetical mechanism of action.

G Hypothetical Anti-inflammatory Signaling Pathways of this compound cluster_0 Extracellular Stimuli cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Cellular Response Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK NFkB_I_B NF-κB/IκB Complex IKK->NFkB_I_B phosphorylates IκB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates NFkB Active NF-κB NFkB_I_B->NFkB IκB degradation Inflammation Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) NFkB->Inflammation Nuclear Translocation and Gene Transcription AP1->Inflammation Nuclear Translocation and Gene Transcription RegalosideE This compound RegalosideE->IKK Inhibits RegalosideE->MAPKKK Inhibits

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion

This compound is a valuable phytochemical reference standard for the quality control and research of medicinal plants and their derived products. The protocols and data provided in these application notes offer a robust framework for the accurate and reliable quantification of this compound. The elucidation of its potential mechanisms of action, such as the modulation of the NF-κB and MAPK signaling pathways, will further drive research into its therapeutic applications. The use of high-purity this compound as a reference standard is crucial for ensuring the quality and consistency of future research and development in this area.

References

Application of Regaloside E in metabolomics studies of Lilium species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a phenylpropanoid glycerol (B35011) glucoside, is a significant secondary metabolite found in various Lilium species. Metabolomics studies have increasingly focused on this and related compounds due to their potential as chemotaxonomic markers and their association with the medicinal and edible properties of lily bulbs. The application of advanced analytical techniques in metabolomics allows for the qualitative and quantitative analysis of this compound, providing insights into the metabolic pathways and the factors influencing its accumulation. This document provides detailed application notes and protocols for the study of this compound in the context of Lilium metabolomics.

Application Notes

The metabolomic analysis of Lilium species has revealed a diverse array of secondary metabolites, with this compound being a notable compound. Studies have shown that the distribution and concentration of this compound can vary significantly among different Lilium species and even within different parts of the same plant. For instance, a comprehensive analysis of secondary metabolites in five wild Lilium species identified this compound as a prominent phenylpropane glycerol glycoside, with its relative proportion varying among the species analyzed[1].

The presence and quantity of this compound, along with other regalosides, contribute to the overall metabolite profile of a given Lilium species. This has implications for the authentication of medicinal materials and the quality control of lily-derived products. For example, in Lilium regale and Lilium henryi, this compound is found in relatively high proportions[1]. Such variations underscore the importance of precise and validated analytical methods for the accurate quantification of this compound in metabolomics research.

Furthermore, some regalosides have demonstrated significant antioxidant effects[2]. This highlights the potential of this compound as a bioactive compound and a target for drug development. Metabolomics studies provide the foundational data for identifying species with high yields of this potentially valuable compound.

Quantitative Data Summary

The following table summarizes the quantitative findings for this compound and other related compounds from metabolomics studies of various Lilium species. This data is crucial for comparative analysis and for selecting species for targeted studies.

Lilium SpeciesThis compoundOther RegalosidesAnalytical MethodReference
L. regaleHigh ProportionRegaloside A, Regaloside FExtensively targeted metabolomics[1]
L. henryiHigh ProportionRegaloside A, Regaloside FExtensively targeted metabolomics[1]
L. lancifoliumDetectedRegaloside A, Regaloside B, Regaloside D, Regaloside F, Regaloside IExtensively targeted metabolomics[1]
L. lancifolium1.12–29.76 mg/freeze-dried g (for 8 regalosides including E)Regaloside A, B, C, F, H, I, KHPLC-PDA[2]

Experimental Protocols

A standardized workflow is essential for reproducible metabolomics studies. The following protocols are based on established methodologies in plant metabolomics.

Sample Preparation

Proper sample collection and preparation are critical to preserve the integrity of the metabolome.

  • Harvesting: Collect fresh Lilium bulbs. For comparative studies, ensure the plants are at the same developmental stage and grown under identical conditions.

  • Quenching: Immediately freeze the collected samples in liquid nitrogen to halt all enzymatic activity.

  • Storage: Store the frozen samples at -80°C until further processing.

  • Grinding: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

Metabolite Extraction

This protocol is for the extraction of a broad range of metabolites, including this compound.

  • Extraction Solvent: Prepare a solution of 80% methanol (B129727) in water.

  • Procedure:

    • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of the pre-chilled extraction solvent.

    • Vortex the mixture thoroughly for 1 minute.

    • Incubate the mixture at 4°C for 20 minutes with occasional vortexing.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of the extraction solvent to ensure complete extraction.

    • Combine the supernatants and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.

UPLC-ESI-MS/MS Analysis

Ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry is a powerful technique for the separation and detection of metabolites.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm * 100 mm).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: A linear gradient tailored to the separation of phenylpropanoid glycosides. A typical gradient might be: 5% B to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are often used for comprehensive profiling.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, and full scan mode for untargeted metabolomics.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 350°C

    • Gas Flow: Parameters to be optimized based on the instrument.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a plant metabolomics study, applicable to the analysis of this compound in Lilium species.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis Harvesting Sample Harvesting (Lilium Bulbs) Quenching Quenching (Liquid Nitrogen) Harvesting->Quenching Storage Storage (-80°C) Quenching->Storage Grinding Grinding to Powder Storage->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration UPLC_MS UPLC-ESI-MS/MS Analysis Filtration->UPLC_MS Data_Processing Data Processing (Peak picking, Alignment) UPLC_MS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification (this compound) Statistical_Analysis->Metabolite_ID

Caption: General workflow for metabolomics analysis of Lilium species.

Logical Relationship of this compound in Secondary Metabolism

This diagram shows the biosynthetic relationship of this compound within the broader context of phenylpropanoid biosynthesis.

Phenylpropanoid_Pathway cluster_pathway Phenylpropanoid Biosynthesis cluster_downstream Other Secondary Metabolites Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Glycerol_Glucosides Glycerol Glucosides Caffeic_Acid->Glycerol_Glucosides Flavonoids Flavonoids Caffeic_Acid->Flavonoids Lignans Lignans Caffeic_Acid->Lignans Regaloside_E This compound (Phenylpropanoid Glycerol Glucoside) Glycerol_Glucosides->Regaloside_E

Caption: Biosynthetic origin of this compound from the phenylpropanoid pathway.

References

Troubleshooting & Optimization

Regaloside E Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the solubility challenges of Regaloside E.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: My this compound is precipitating when I dilute my DMSO stock into aqueous media for my in vitro experiment. What should I do?

A2: This is a common issue for compounds with low aqueous solubility. The abrupt solvent change from DMSO to an aqueous buffer can cause the compound to crash out of solution. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound in your assay.

  • Reduce DMSO Percentage: While some DMSO is necessary to keep the compound in stock, high final concentrations in your aqueous medium can be toxic to cells and can still lead to precipitation. Aim for a final DMSO concentration of 0.5% or lower if possible.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, like Tween-80, in your final aqueous medium can help maintain solubility.

  • Gentle Warming and Sonication: If precipitation occurs during the preparation of a working solution, gentle warming and/or sonication can sometimes help redissolve the compound.[2]

Q3: Are there pre-formulated solutions available to improve the in vivo solubility of this compound?

A3: While you typically need to prepare these fresh, there are several established protocols for formulating this compound for in vivo experiments to achieve a concentration of at least 1.25 mg/mL.[2] These formulations often use a combination of solvents and excipients to improve solubility and bioavailability.

Troubleshooting Guide & Experimental Protocols

Issue 1: Preparing an Aqueous Working Solution for In Vitro Assays

Question: I need to prepare a 10 µM working solution of this compound in my cell culture medium from a 10 mM DMSO stock, but it's precipitating. How can I resolve this?

Answer: Direct dilution of a high-concentration DMSO stock into an aqueous medium is a frequent cause of precipitation. A serial dilution approach combined with careful mixing is recommended.

  • Prepare an Intermediate Dilution: First, dilute your 10 mM stock solution in DMSO to a lower concentration, for example, 1 mM.

  • Prepare Final Working Solution:

    • Aliquot the required volume of your cell culture medium or buffer into a sterile tube.

    • While vortexing the medium gently, add the required volume of the 1 mM intermediate stock solution drop by drop. For example, to make 1 mL of 10 µM solution, add 10 µL of the 1 mM stock to 990 µL of medium.

    • This gradual addition helps to better disperse the compound and can prevent localized high concentrations that lead to precipitation.

  • Visual Inspection: After preparation, visually inspect the solution for any signs of precipitation. If slight precipitation is observed, brief, gentle sonication may help.

Issue 2: Low Bioavailability in Animal Studies Due to Poor Solubility

Question: My in vivo experiments are showing poor efficacy, which I suspect is due to the low aqueous solubility and bioavailability of this compound. What formulation strategies can I use to improve this?

Answer: To enhance in vivo exposure, this compound can be formulated using co-solvents, cyclodextrins, or lipid-based carriers. Below are established protocols that achieve a solubility of at least 1.25 mg/mL.

Formulation MethodComponentsFinal ConcentrationReference
Co-Solvent Formulation10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.73 mM)[2]
Cyclodextrin Formulation10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.73 mM)[2]
Oil-Based Formulation10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.73 mM)[2]

This method uses a combination of solvents to maintain the solubility of this compound in an aqueous-based vehicle suitable for injection.

  • Prepare Stock Solution: Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • Mixing Procedure (for 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the 12.5 mg/mL DMSO stock solution. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until uniform. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Final Check: Ensure the final solution is clear before use. Prepare this formulation fresh on the day of the experiment.[2]

G cluster_0 Co-Solvent Formulation Workflow A 1. Prepare 12.5 mg/mL This compound in DMSO Stock B 2. Add DMSO Stock to PEG300 A->B 100 µL C 3. Add Tween-80 B->C Mix D 4. Add Saline C->D Mix E 5. Final Formulation (≥1.25 mg/mL) D->E Mix

Co-Solvent Formulation Workflow

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.

  • Prepare Stock Solution: Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Mixing Procedure (for 1 mL final volume): a. To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 12.5 mg/mL DMSO stock solution. b. Mix thoroughly until a clear solution is formed.

  • Final Check: Ensure the final solution is clear before use. This formulation should be prepared fresh.[2]

G cluster_1 Cyclodextrin Formulation Workflow A 1. Prepare 12.5 mg/mL This compound in DMSO Stock C 3. Add DMSO Stock to SBE-β-CD Solution A->C B 2. Prepare 20% SBE-β-CD in Saline B->C D 4. Final Formulation (≥1.25 mg/mL) C->D Mix

Cyclodextrin Formulation Workflow

Advanced Solution: Nanoparticle Formulation

Question: I am working on a drug delivery system and want to explore more advanced formulations like nanoparticles to improve the solubility and potentially target delivery of this compound. Is there a general protocol I can adapt?

Answer: Yes, nanoformulation is an excellent strategy for poorly soluble compounds. While a specific protocol for this compound is not published, you can adapt established methods for encapsulating hydrophobic drugs into biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)). The following is a generalized protocol based on the emulsification-solvent evaporation method.

  • Organic Phase Preparation:

    • Dissolve a defined amount of PLGA polymer in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

    • Dissolve this compound in the same organic solvent.

    • Mix the two solutions to create the final organic phase.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while stirring vigorously or sonicating. This creates an oil-in-water emulsion where droplets of the organic phase are dispersed in the aqueous phase.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. As the solvent evaporates, the PLGA precipitates, entrapping the this compound to form solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times to remove excess stabilizer and unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the washed nanoparticles to obtain a stable powder that can be stored and reconstituted for use.

This compound Mechanism of Action: Anti-inflammatory Signaling

While the exact signaling cascade for this compound is a subject of ongoing research, as a phenolic compound, it is hypothesized to exert its anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and MAPK, which are commonly affected by flavonoids and other polyphenols.

G cluster_pathway Generalized Anti-Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB IκB-α Degradation TLR4->NFkB RegalosideE This compound RegalosideE->MAPK RegalosideE->NFkB p65 NF-κB (p65) Nuclear Translocation MAPK->p65 NFkB->p65 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65->Cytokines Gene Transcription

References

Technical Support Center: Regaloside E Analysis by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for Regaloside E.

Frequently Asked Questions (FAQs)

A list of common questions regarding the HPLC-UV method for this compound.

Q1: What is the recommended stationary phase and column for this compound analysis?

A: A reversed-phase C18 column is commonly used and recommended for the separation of regalosides, including this compound. A Gemini C18 column has been shown to be effective.

Q2: What is a suitable mobile phase for the analysis of this compound?

A: A gradient elution using a mixture of water and acetonitrile (B52724) is typically effective. The addition of a small amount of acid, such as 0.1% (v/v) formic acid, to the mobile phase can improve peak shape and resolution.[1]

Q3: What is the optimal UV wavelength (λmax) for detecting this compound?

A: this compound, like many saponins, lacks a strong chromophore, which makes UV detection challenging at higher wavelengths. Therefore, detection at a low wavelength, such as 203 nm, is often employed for the analysis of this class of compounds.[2][3][4]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A: The most reliable method is to run a certified reference standard of this compound under the same chromatographic conditions. The retention time of the peak in your sample should match that of the standard. For absolute confirmation, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

Q5: Is it necessary to use a gradient elution?

A: For samples containing multiple components, a gradient elution is highly recommended to achieve adequate separation of all compounds of interest, including different regalosides, within a reasonable run time.[1]

Troubleshooting Guide

A step-by-step guide to resolving common issues encountered during the HPLC-UV analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure 1. Blockage in the system (e.g., clogged column frit, tubing).2. Particulate matter from the sample.3. Mobile phase precipitation.1. Systematically check for blockages by disconnecting components, starting from the detector and moving backward.2. Reverse and flush the column (disconnect from the detector first). If pressure remains high, replace the column inlet frit or the entire column.3. Ensure samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection.4. Ensure mobile phase components are fully miscible and salts are completely dissolved.
Peak Tailing or Fronting 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase.4. Column overload.1. Use a guard column to protect the analytical column.2. Clean the column with a strong solvent wash.3. Ensure the mobile phase pH is appropriate for this compound; adding 0.1% formic acid can help improve peak shape.[1]4. Reduce the injection volume or the concentration of the sample.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Column temperature fluctuations.3. Insufficient column equilibration time.4. Pump malfunction or leaks.1. Prepare the mobile phase accurately by weighing components. Ensure thorough mixing and degassing.2. Use a column oven to maintain a consistent temperature.3. Equilibrate the column with the initial mobile phase for at least 10-20 column volumes before the first injection.4. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Poor Resolution/Co-elution 1. Suboptimal mobile phase composition.2. Gradient slope is too steep.3. Column is losing efficiency.1. Adjust the ratio of acetonitrile to water in your mobile phase.2. Optimize the gradient profile by making it shallower to increase the separation between closely eluting peaks.3. Check the column's performance with a standard mixture. If efficiency has dropped significantly, replace the column.
Baseline Noise or Drift 1. Contaminated or improperly degassed mobile phase.2. Detector lamp is failing.3. Air bubbles in the system.4. Column bleed.1. Use high-purity HPLC-grade solvents and degas the mobile phase before and during use (if an online degasser is not available).2. Check the detector lamp's usage hours and replace if necessary.3. Purge the pump and detector to remove any trapped air bubbles.4. If using a new column, ensure it is properly conditioned. If the problem persists, the column may be degrading.

Experimental Protocols

Sample Preparation
  • Extraction: Accurately weigh the powdered sample material.

  • Perform extraction using a suitable solvent (e.g., methanol (B129727) or ethanol) with methods such as ultrasonication or reflux extraction.

  • Centrifuge the extract to pellet any solid material.

  • Collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Method Protocol

A validated method for the simultaneous quantification of eight regalosides, including this compound, is detailed below.[1]

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV-Vis detector.

  • Column: Gemini C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Distilled water with 0.1% (v/v) formic acid.

    • Solvent B: Acetonitrile with 0.1% (v/v) formic acid.

  • Elution Mode: Gradient elution (a specific gradient profile should be developed and optimized based on the sample complexity).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 203 nm.

Method Validation Data

The following table summarizes the performance characteristics of a validated HPLC-PDA method for the quantification of various regalosides, including this compound.[1]

ParameterPerformance
Linearity (r²) ≥0.9999
Limit of Detection (LOD) 0.10–0.66 µg/mL
Limit of Quantitation (LOQ) 0.29–2.01 µg/mL
Precision (RSD) <2.78%
Accuracy (Recovery) 95.39–103.92%

Diagrams

HPLC-UV Method Optimization Workflow

The following diagram illustrates a logical workflow for optimizing an HPLC-UV method for this compound detection.

HPLC_Optimization_Workflow cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Method Optimization cluster_valid Phase 3: Validation A Select C18 Column B Prepare Sample and Standards A->B C Set Initial Mobile Phase (Water/Acetonitrile + 0.1% Formic Acid) B->C D Set Detection Wavelength (e.g., 203 nm) C->D E Perform Isocratic/Gradient Scouting Runs D->E F Evaluate Peak Shape & Resolution E->F G Adjust Mobile Phase Composition (Organic Solvent Ratio, pH) F->G No H Optimize Gradient Profile (Slope and Time) F->H Yes G->E I Fine-tune Flow Rate & Temperature H->I J Acceptable? I->J J->F No K System Suitability Test (SST) J->K Yes L Method Validation (Linearity, Accuracy, Precision) K->L M Final Method Established L->M

Caption: Workflow for HPLC-UV method development and optimization.

References

Addressing matrix effects in LC-MS/MS analysis of Regaloside E.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Regaloside E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS refer to the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively affect the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] For instance, endogenous components like phospholipids (B1166683), salts, and proteins are common sources of matrix effects in biological samples.[1][5]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (PCI): This is a qualitative technique used to identify the regions in a chromatogram where ion suppression or enhancement occurs.[6][7][8] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal of this compound indicates the retention times at which interfering components are eluting.[9]

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect.[1][6] The response of this compound in a post-extraction spiked blank matrix sample is compared to its response in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[1][4]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte.[7][10][11] It will co-elute with this compound and experience the same degree of ion suppression or enhancement.[10] This allows for reliable quantification based on the ratio of the analyte signal to the SIL-IS signal.[2]

Q4: Are there alternatives if a SIL-IS for this compound is not available?

A4: Yes, several alternative strategies can be employed:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as close as possible to the study samples. This helps to ensure that the standards and the samples experience similar matrix effects.[2][6]

  • Standard Addition: The sample is divided into several aliquots, and known amounts of a this compound standard are added to all but one aliquot.[6][7] This method creates a calibration curve within each sample, which can be very effective but is also more time-consuming.[6]

  • Use of a Structural Analog as an Internal Standard: A compound with a similar chemical structure and chromatographic behavior to this compound can be used as an internal standard. However, it may not perfectly mimic the ionization behavior of the analyte.[10]

Q5: Can sample dilution help in reducing matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[6][12][13] By diluting the sample extract, the competition for ionization in the MS source is lessened.[13] However, this approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[6][12] Studies have shown a linear correlation between the reduction in matrix effects and the logarithm of the dilution factor.[14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS/MS analysis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Poor reproducibility of this compound peak area in replicate injections of the same sample. Significant and variable matrix effects between samples.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[7][10][11] 2. Improve Sample Cleanup: Use a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering components, particularly phospholipids.[5][15] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of ion suppression identified by post-column infusion.[2][7]
Low signal intensity or complete signal loss for this compound. Severe ion suppression.1. Assess Ion Suppression: Perform a post-column infusion experiment to confirm that the this compound retention time coincides with a region of significant ion suppression.[8] 2. Enhance Sample Preparation: Focus on removing phospholipids, a major cause of ion suppression in biological matrices.[5] Techniques like HybridSPE®-Phospholipid removal can be very effective. 3. Change Ionization Mode/Polarity: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[16] Also, test both positive and negative ionization modes; one may be less prone to interference.[6][16] 4. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering species.[6][13]
Inconsistent recovery of this compound during sample preparation. Inefficient extraction or variability in protein binding.1. Optimize Extraction Protocol: Systematically evaluate different extraction solvents, pH conditions, and mixing times. 2. Use a SIL-IS: Adding a SIL-IS at the very beginning of the sample preparation process will correct for variability in extraction recovery.[17][18] 3. Evaluate Different Sample Preparation Techniques: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine the most consistent method for this compound.
Matrix effect is observed even with a SIL-IS. Chromatographic separation of the analyte and the SIL-IS.1. Check for Co-elution: Ensure that the chromatographic peaks for this compound and its SIL-IS are perfectly co-eluting. Even slight separation can lead to differential ion suppression.[10] 2. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to ensure co-elution.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Take a blank biological matrix (free of this compound) and perform the complete sample extraction procedure. In the final step, spike the extracted matrix with the same concentration of this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the same concentration of this compound as in Set A before starting the extraction procedure. (This set is used to determine recovery).

  • LC-MS/MS Analysis: Analyze multiple replicates (n≥3) of each set of samples under the same LC-MS/MS conditions.

  • Data Analysis:

    • Calculate the average peak area for this compound in each set.

    • Calculate the Matrix Factor (MF):

      • MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)

      • An MF < 1 indicates ion suppression.[4]

      • An MF > 1 indicates ion enhancement.[4]

      • An MF = 1 indicates no matrix effect.[4]

    • Calculate Recovery (RE):

      • RE (%) = [(Average Peak Area of Set C) / (Average Peak Area of Set B)] * 100

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To reduce matrix effects by removing phospholipids from plasma samples prior to LC-MS/MS analysis of this compound.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate internal standard (ideally a SIL-IS for this compound). Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., a reversed-phase/strong cation-exchange sorbent) designed for phospholipid removal according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by an equilibration with an aqueous solution.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove polar interferences. This is often an acidic aqueous solution followed by an organic solvent wash to remove non-polar interferences that are not the target analyte.

  • Elution: Elute this compound from the cartridge using a solvent that disrupts the interaction with the sorbent (e.g., a basic organic solvent for a mixed-mode cation exchange sorbent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects in this compound Analysis cluster_validation 4. Method Validation assess_me Quantitative Assessment (Post-Extraction Spike) sample_prep Optimize Sample Prep (e.g., SPE, LLE, Phospholipid Removal) assess_me->sample_prep qualitative_assess Qualitative Assessment (Post-Column Infusion) chromatography Optimize Chromatography (e.g., Gradient, Column Chemistry) qualitative_assess->chromatography sil_is Use SIL-IS (Gold Standard) sample_prep->sil_is chromatography->sil_is dilution Sample Dilution dilution->sil_is validate Validate for Accuracy, Precision, and Robustness sil_is->validate matrix_matched Matrix-Matched Calibration matrix_matched->validate std_addition Standard Addition std_addition->validate Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Modulated by this compound ROS Oxidative Stress (e.g., from cellular processes) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Regaloside_E This compound Regaloside_E->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) (in DNA) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection (Reduced Oxidative Damage) Antioxidant_Enzymes->Cell_Protection leads to

References

Regaloside E Stability & Degradation Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability testing and degradation product analysis of Regaloside E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a natural product, specifically an iridoid glycoside, that can be isolated from sources like Lilium longiflorum Thunb.[1]. Its molecular formula is C20H26O12, with a molecular weight of 458.41[1]. Stability testing is a critical component of pharmaceutical development. It provides essential information on how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. This data is used to establish recommended storage conditions, re-test periods, and shelf life. Forced degradation studies, a key part of stability testing, help to identify potential degradation products and establish the intrinsic stability of the molecule[2].

Q2: What are the typical storage conditions for a this compound stock solution?

A2: For long-term storage of a this compound stock solution, it is recommended to store it at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is advised, with protection from light[1]. When preparing for in vivo experiments, it is best to use a freshly prepared working solution on the same day[1].

Q3: What analytical methods are suitable for this compound analysis?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a validated method for the simultaneous determination of this compound and other related compounds[3]. A reversed-phase C18 column, such as a Gemini C18, with a gradient elution of water and acetonitrile (B52724) containing 0.1% (v/v) formic acid is an effective approach. An optimal column temperature of 40°C has been shown to achieve good separation[3]. For the identification of degradation products, Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful technique[4].

Q4: What are the common stress conditions used in forced degradation studies for compounds like this compound?

A4: Forced degradation studies typically involve exposing the drug substance to stress conditions more severe than accelerated stability testing. Common conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis[2][5]. For iridoid glycosides, some have been shown to be susceptible to hydrolysis under strong alkaline conditions, high temperatures, and strong acidic conditions[6].

Troubleshooting Guide

Q5: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A5: If you observe minimal or no degradation (e.g., less than 1%), you may need to increase the severity of your stress conditions. Regulatory guidance suggests aiming for a degradation of approximately 1% to 30%[2].

  • For Acid/Base Hydrolysis: If using 0.1N HCl or 0.1N NaOH at room temperature shows no effect, consider increasing the temperature by refluxing at 60°C for a set period, such as 30 minutes[2]. You can also consider increasing the concentration of the acid or base[2].

  • For Thermal Degradation: If 70°C does not produce degradation, and the melting point of this compound is high, you can increase the temperature. However, temperatures above 80°C may not produce a predictive degradation pathway[2].

  • For Oxidative Degradation: If a lower concentration of hydrogen peroxide (e.g., 3%) does not yield degradation, you can try increasing the concentration.

Q6: My chromatogram shows many new, poorly resolved peaks after degradation. How can I improve the separation?

A6: The appearance of new peaks indicates the formation of degradation products. To improve chromatographic resolution, consider the following:

  • Modify the Gradient: Adjust the gradient elution profile of your mobile phase. A shallower gradient can often improve the separation of closely eluting peaks.

  • Change the Mobile Phase: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or different acid additives (e.g., trifluoroacetic acid instead of formic acid).

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the run time.

  • Check the Column: Ensure your analytical column is not degraded or clogged. A new column of the same type or a column with a different stationary phase might be necessary.

Q7: How can I identify the unknown peaks in my chromatogram?

A7: The identification of unknown degradation products typically requires mass spectrometry.

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products.

  • Tandem MS (MS/MS): To further elucidate the structure, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products. These fragmentation patterns can be compared to the parent molecule (this compound) to hypothesize the structural changes that have occurred[4].

Data Presentation: Forced Degradation Conditions

The following table summarizes typical starting conditions for a forced degradation study of this compound. The goal is to achieve a target degradation of 1-30%. Conditions should be adjusted based on the observed stability of the compound.

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1N HClRoom Temp / 60°CUp to 14 days (or until target degradation is reached)
Base Hydrolysis 0.1N NaOHRoom Temp / 60°CUp to 14 days (or until target degradation is reached)
Oxidation 3-30% H₂O₂Room TemperatureUp to 14 days (or until target degradation is reached)
Thermal Degradation Dry Heat70°C (or higher if stable)Up to 2 months
Photostability UV and visible lightAmbientNot less than 1.2 million lux hours and 200 W hours/m²

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2N HCl to achieve a final concentration of 0.1N HCl. Store at 60°C.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2N NaOH to achieve a final concentration of 0.1N NaOH. Store at 60°C.

  • Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Store at room temperature, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 70°C.

  • Photolytic Degradation: Expose the this compound stock solution to a combination of UV and visible light as per ICH Q1B guidelines.

3. Time Points and Analysis:

  • Withdraw aliquots from the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and up to 14 days).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, such as the one described in the FAQs, to quantify the remaining this compound and observe the formation of degradation products.

4. Peak Purity and Identification:

  • Use a PDA detector to assess the peak purity of this compound in the presence of degradation products.

  • For identification of major degradation products, utilize LC-MS and MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Oxid Oxidation (3% H2O2, RT) Prep->Oxid Therm Thermal (70°C, Solid) Prep->Therm Photo Photolytic (UV/Vis Light) Prep->Photo Sampling Sample at Time Points (Neutralize if needed) Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling HPLC HPLC-PDA Analysis (Quantify this compound) Sampling->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS If unknown peaks ID Identify Degradation Products LCMS->ID Pathway Elucidate Degradation Pathways ID->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: Workflow for this compound stability testing and degradation analysis.

G Start Unexpected Peak(s) in Chromatogram CheckPurity Assess Peak Purity of this compound with PDA Detector Start->CheckPurity Impure Peak is Impure CheckPurity->Impure No Pure Peak is Pure CheckPurity->Pure Yes Optimize Optimize HPLC Method: - Adjust Gradient - Change Mobile Phase/Column Impure->Optimize Identify Identify New Peak(s) using LC-MS/MS Pure->Identify Source Determine Source: - Degradation Product? - Impurity in Standard? - Contamination? Identify->Source Degradant Confirmed Degradant Source->Degradant Correlates with Stress Impurity Standard Impurity/ Contaminant Source->Impurity Present at T=0 Report Report as Degradation Product Degradant->Report Investigate Investigate Source of Contamination/ Use Higher Purity Standard Impurity->Investigate

Caption: Troubleshooting unexpected chromatographic peaks.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Regaloside E in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Regaloside E in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a natural product isolated from Lilium longiflorum Thunb.[1] Like many natural compounds, it has low solubility in water, which can lead to precipitation when added to aqueous cell culture media. This precipitation can cause inaccurate dosing, clogged cell culture plates, and cellular stress, ultimately affecting the reliability and reproducibility of experimental results.

Q2: What are the initial signs of this compound precipitation in my cell culture?

Signs of precipitation can range from a fine, sand-like powder to larger crystals at the bottom of the culture vessel. You may also observe a cloudy or hazy appearance in the culture medium after adding the compound.[2] It is crucial to distinguish between compound precipitation and microbial contamination, which may also cause turbidity but is typically accompanied by a rapid pH change (indicated by the medium turning yellow) and visible microorganisms under a microscope.[2]

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving this compound and other hydrophobic compounds for cell culture applications.[1][3] this compound is soluble in DMSO at concentrations of 50 mg/mL or higher.[1] It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[3]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[4] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[4] However, it is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.

Q5: Are there alternatives to DMSO for improving the solubility of this compound?

Yes, several alternative methods can be used to improve the solubility of this compound in cell culture media. These include the use of co-solvents and cyclodextrins. For instance, a formulation containing PEG300 and Tween-80 can be used to prepare a clear solution of this compound.[1] Another effective method is the use of sulfobutylether-β-cyclodextrin (SBE-β-CD), which can encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock solution to media. Solvent Shock: Rapid dilution of a concentrated DMSO stock in aqueous media can cause the compound to "crash out" of solution.[2]1. Use a Serial Dilution: Prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium before adding it to the final culture volume. 2. Slow Addition: Add the stock solution dropwise to the pre-warmed media while gently swirling the tube to ensure rapid and even dispersion.[2]
Precipitation observed after a few hours of incubation. Concentration Exceeds Solubility Limit: The final concentration of this compound in the media is higher than its solubility limit under the specific culture conditions (e.g., temperature, pH, presence of serum proteins).[2]1. Determine Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of this compound in your complete culture medium and observe for precipitation over 24 hours. Use the highest concentration that remains clear for your experiments. 2. Lower the Final Concentration: If possible, reduce the working concentration of this compound.
Cloudiness or film formation on the surface of the culture medium. Interaction with Media Components: this compound may be interacting with proteins or other components in the serum of the culture medium, leading to the formation of insoluble complexes.1. Reduce Serum Concentration: If your cell line permits, try reducing the serum percentage in your culture medium. 2. Use Serum-Free Media: For short-term experiments, consider using a serum-free medium for the duration of the treatment.
Inconsistent experimental results between batches. Incomplete Dissolution of Stock Solution: The this compound stock solution may not be completely dissolved, leading to inaccurate concentrations in your experiments.1. Ensure Complete Dissolution: After dissolving this compound in DMSO, vortex the solution thoroughly. If necessary, use brief sonication to aid dissolution.[1] 2. Store Stock Solutions Properly: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvent systems.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility
DMSO≥ 50 mg/mL (109.07 mM)
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
Data sourced from MedChemExpress and BioCrick.[1][3]

Table 2: Formulations for Aqueous Solutions of this compound

FormulationAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.73 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.73 mM)
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.73 mM)
"≥" indicates that a clear solution is achieved at this concentration, but the saturation point is not known. Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.[1]

Protocol 2: Preparation of this compound Working Solution using Co-solvents

This protocol yields a clear solution of ≥ 1.25 mg/mL.

  • Materials:

    • This compound stock solution in DMSO (e.g., 12.5 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for 1 mL of working solution):

    • In a sterile tube, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Add 450 µL of saline to bring the total volume to 1 mL. Mix well.

    • The final solution can be further diluted in cell culture medium to achieve the desired working concentration.

Protocol 3: Preparation of this compound Working Solution using SBE-β-CD

This protocol yields a clear solution of ≥ 1.25 mg/mL.

  • Materials:

    • This compound stock solution in DMSO (e.g., 12.5 mg/mL)

    • 20% (w/v) SBE-β-CD in Saline

    • Sterile tubes

  • Procedure (for 1 mL of working solution):

    • In a sterile tube, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

    • Mix thoroughly until a clear solution is obtained.

    • The final solution can be further diluted in cell culture medium to achieve the desired working concentration.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment stock This compound Powder dmso Anhydrous DMSO dissolve Dissolve & Vortex/Sonicate stock->dissolve dmso->dissolve stock_sol 10 mM Stock in DMSO dissolve->stock_sol dilute Slowly add stock to media while swirling stock_sol->dilute prewarm Pre-warm Media (37°C) prewarm->dilute working_sol Final Working Solution dilute->working_sol add_to_cells Add Working Solution to Cells working_sol->add_to_cells cells Cells in Culture cells->add_to_cells incubate Incubate add_to_cells->incubate

Caption: Workflow for preparing and using this compound in cell culture.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus regaloside This compound keap1_nrf2 Keap1-Nrf2 Complex regaloside->keap1_nrf2 stabilizes ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation keap1 Keap1 keap1_nrf2->keap1 releases nrf2 Nrf2 keap1_nrf2->nrf2 releases ub Ubiquitination & Degradation keap1_nrf2->ub nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates to are Antioxidant Response Element (ARE) nrf2_nuc->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes activates

Caption: Hypothetical signaling pathway of this compound via Nrf2 activation.

References

Technical Support Center: Troubleshooting Low Bioavailability of Regaloside E in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacokinetic data for Regaloside E is limited. This guide is based on established principles of drug metabolism and bioavailability enhancement for natural products. The experimental protocols and data presented are illustrative and should be adapted based on internally generated findings.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in rats. What are the potential reasons for this?

A1: Low oral bioavailability of natural compounds like this compound is a common challenge. Several factors, often acting in combination, can contribute to this issue:

  • Poor Aqueous Solubility: As a natural product, this compound may have low solubility in the gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][2]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to its molecular size, polarity, or charge.[3]

  • Extensive First-Pass Metabolism: this compound may be significantly metabolized in the intestines or the liver before it reaches systemic circulation.[2] This is a major reason for the low oral bioavailability of many drugs.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.[4][5]

  • Degradation in the GI Tract: The chemical structure of this compound may be unstable in the harsh acidic or enzymatic environment of the stomach and intestines.

Q2: How can we begin to investigate the cause of low bioavailability for this compound in our animal model?

A2: A systematic approach is crucial. We recommend a stepwise investigation to pinpoint the primary barriers to absorption. Here is a suggested workflow:

cluster_0 Initial Assessment cluster_1 In Vivo Investigation cluster_2 Mechanistic Studies A Determine Physicochemical Properties (Solubility, LogP) B In Vitro Permeability Assay (e.g., Caco-2) A->B Low solubility may predict low permeability C Compare Oral (PO) vs. Intravenous (IV) Administration B->C Low permeability in vitro suggests absorption issues D Investigate First-Pass Metabolism (Portal vs. Jugular Vein Sampling) C->D Large difference in AUC (PO vs. IV) indicates poor absorption or high first-pass metabolism F Assess P-gp Involvement (Co-administration with Inhibitor) C->F If permeability is low, assess efflux E Identify Metabolites (LC-MS/MS) D->E High portal vein concentration with low systemic concentration points to hepatic metabolism

Initial experimental workflow for investigating low bioavailability.

Q3: What in vitro models can we use to assess the intestinal permeability of this compound?

A3: The Caco-2 cell monolayer model is a widely used and accepted in vitro method to predict the intestinal permeability of compounds.[3] These cells, derived from a human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can estimate its permeability.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Between Animals

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Formulation Issues The physical properties of the administered compound, such as particle size, can affect dissolution and absorption. Ensure a consistent and homogenous formulation for all animals. Consider using a vehicle with solubilizing agents like Tween 80 or PEG 400.[2]
Food Effects The presence or absence of food can alter gastric emptying and GI tract pH, impacting drug absorption. Standardize the feeding schedule, for example, by fasting animals overnight before dosing.[2]
Inter-individual Metabolic Differences Genetic variations in metabolic enzymes can lead to different rates of metabolism between animals. Increasing the number of animals per group can help to statistically account for this variability.[2]
Issue 2: Low Peak Plasma Concentration (Cmax) and Area Under the Curve (AUC) After Oral Dosing

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Extensive First-Pass Metabolism This is a primary driver of low oral bioavailability.[2] To quantify its extent, compare the AUC from oral administration with that from an intravenous (IV) administration. The absolute bioavailability (F) can be calculated as: F = (AUCoral * DoseIV) / (AUCIV * Doseoral).[6] A low F value indicates significant first-pass metabolism or poor absorption.
P-glycoprotein (P-gp) Efflux If this compound is a substrate for P-gp, it will be actively transported out of intestinal cells.[4] To investigate this, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, in a research setting) and observe if there is a significant increase in plasma exposure.
Poor Solubility If solubility is a suspected issue, consider formulation strategies to enhance it.

Strategies to Enhance Bioavailability

If your investigations confirm that low bioavailability is hindering your research, several formulation and co-administration strategies can be explored:

Strategy Description Potential Benefits
Nanoformulations Encapsulating this compound in nanocarriers like polymeric nanoparticles, liposomes, or solid lipid nanoparticles.[4][7]Improves solubility, protects from degradation, can enhance permeability and lymphatic uptake.[4]
Co-administration with Bioenhancers Administering this compound with natural compounds that can inhibit metabolic enzymes or efflux pumps. Examples include piperine (B192125) (from black pepper) or quercetin.[5][8]Can increase the fraction of the drug that is absorbed and reaches systemic circulation.
Prodrug Approach Chemically modifying the this compound molecule to create a more permeable or soluble "prodrug" that is converted to the active form in the body.[8]Can overcome permeability and solubility limitations.
Lipid-Based Formulations Formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[4]Can improve the dissolution of lipophilic compounds and facilitate lymphatic absorption, bypassing first-pass metabolism.[4]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound solution (in transport buffer) to the apical (AP) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

    • At the end of the experiment, collect a sample from the AP chamber.

  • Quantification: Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Hypothetical Signaling Pathway for Absorption and Metabolism

The absorption and metabolism of a natural compound like this compound can involve several key pathways in the enterocytes (intestinal cells) and hepatocytes (liver cells).

cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Portal Vein cluster_3 Hepatocyte cluster_4 Systemic Circulation RegalosideE_Lumen This compound PassiveDiffusion Passive Diffusion RegalosideE_Lumen->PassiveDiffusion ActiveTransport Active Transport RegalosideE_Lumen->ActiveTransport Metabolism_Enterocyte Phase I/II Metabolism (e.g., CYP3A4, UGTs) PassiveDiffusion->Metabolism_Enterocyte RegalosideE_Portal This compound PassiveDiffusion->RegalosideE_Portal ActiveTransport->Metabolism_Enterocyte Pgp P-gp Efflux ActiveTransport->Pgp Efflux ActiveTransport->RegalosideE_Portal RegalosideE_Metabolites_Enterocyte Metabolites Metabolism_Enterocyte->RegalosideE_Metabolites_Enterocyte Pgp->RegalosideE_Lumen Metabolism_Hepatocyte Extensive Phase I/II Metabolism RegalosideE_Portal->Metabolism_Hepatocyte RegalosideE_Metabolites_Hepatocyte Metabolites Metabolism_Hepatocyte->RegalosideE_Metabolites_Hepatocyte RegalosideE_Systemic This compound (Bioavailable Fraction) Metabolism_Hepatocyte->RegalosideE_Systemic First-Pass Effect Bile Biliary Excretion RegalosideE_Metabolites_Hepatocyte->Bile

Generalized absorption and metabolism pathway for a natural product.

References

Optimizing dosage and administration route for Regaloside E in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration route of Regaloside E for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice?

A1: Currently, there is no established optimal dosage for pure this compound in the public domain. However, studies on crude extracts of Lilium longiflorum, from which this compound is isolated, can provide a starting point. A study on a butanol extract rich in steroidal glycosides used concentrations of 0.1% and 0.2% in the drinking water of mice. For a purified compound like this compound, a more controlled administration route such as oral gavage or intraperitoneal injection is recommended.

It is crucial to perform a dose-finding study to determine the optimal dose for your specific animal model and experimental endpoint. A suggested starting range, extrapolated from studies on other natural compounds with similar properties, could be between 10-100 mg/kg.

Q2: How should I formulate this compound for in vivo administration?

A2: this compound is a natural product that may have limited solubility in aqueous solutions. A common method for formulating lipophilic compounds for in vivo use involves a mixture of solvents. MedChemExpress provides a sample protocol for achieving a clear solution of ≥ 1.25 mg/mL:

  • Start with a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix.

  • Finally, add 450 µL of saline to reach the final volume.

Always prepare the working solution fresh on the day of the experiment to ensure stability.

Q3: What is the most appropriate route of administration for this compound?

A3: The choice of administration route depends on the experimental goals, including the desired pharmacokinetic profile and target organ.

  • Oral (PO): Suitable for assessing oral bioavailability and systemic effects after gastrointestinal absorption. However, be aware that steroidal saponins, a class of compounds including this compound, often exhibit low oral bioavailability.

  • Intraperitoneal (IP): This route bypasses first-pass metabolism in the liver, often resulting in higher bioavailability and more consistent systemic exposure compared to oral administration. It is a common route for preclinical studies.

  • Intravenous (IV): Provides 100% bioavailability and allows for precise control of plasma concentrations. This route is ideal for pharmacokinetic studies and for investigating immediate systemic effects.

A pilot study comparing different administration routes is recommended to determine the most effective method for your research.

Q4: What is the likely mechanism of action of this compound?

A4: The precise signaling pathways activated by this compound have not been fully elucidated. However, based on the known biological activities of structurally similar compounds and extracts from Lilium longiflorum, several pathways are likely involved:

  • Anti-inflammatory effects: Many flavonoids and steroidal glycosides exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial regulators of pro-inflammatory cytokine production.

  • Antioxidant and Hepatoprotective effects: The antioxidant properties of similar natural products are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Troubleshooting Guides

Issue 1: Low or no observable in vivo efficacy.
Possible Cause Troubleshooting Step
Inadequate Dosage The administered dose may be too low to elicit a therapeutic effect. Conduct a dose-response study, starting with a low dose and escalating to higher doses while monitoring for efficacy and toxicity.
Poor Bioavailability If using oral administration, the compound may have low absorption from the gastrointestinal tract. Consider switching to an intraperitoneal (IP) or intravenous (IV) route of administration to increase systemic exposure.
Suboptimal Formulation The compound may be precipitating out of solution upon administration. Ensure the formulation is clear and stable. You may need to adjust the solvent ratios or try alternative solubilizing agents.
Rapid Metabolism/Clearance This compound may be rapidly metabolized and cleared from the body. Conduct a preliminary pharmacokinetic study to determine the compound's half-life (T1/2) and time to maximum concentration (Tmax). This will help in designing an appropriate dosing frequency.
Issue 2: Signs of toxicity in experimental animals.
Possible Cause Troubleshooting Step
Dosage Too High The administered dose is exceeding the maximum tolerated dose (MTD). Reduce the dosage and carefully observe the animals for any adverse effects. A thorough literature review of similar compounds can help in estimating a safer starting dose.
Vehicle Toxicity The solvent system used for formulation (e.g., DMSO) can cause toxicity at high concentrations. Reduce the volume of the vehicle administered or explore alternative, less toxic formulation strategies.
Route of Administration Certain administration routes, like IP, can cause localized irritation or peritonitis. Ensure proper injection technique and consider alternative routes if irritation persists.

Data Presentation

Table 1: Summary of In Vivo Studies with Lilium Extracts

Extract Type Animal Model Dosage Administration Route Observed Effects
Butanol extract of Lilium longiflorum bulbs (rich in steroidal glycosides)Mice0.1% and 0.2% in drinking waterOralHepatoprotective
Polyphenol extract of Lilium bulbsMice on a high-fat dietDose-dependentNot specifiedReduced body weight gain, improved lipid levels, reduced oxidative damage

Table 2: General Pharmacokinetic Properties of Steroidal Saponins

Pharmacokinetic Parameter General Observation Implication for this compound
Oral Bioavailability Generally lowOral administration may require higher doses. IP or IV routes may be more efficient.
Metabolism Can be metabolized by gut microbiota and liver enzymes.The active form and concentration reaching systemic circulation may vary.
Distribution Varies depending on the specific saponin.Tissue-specific accumulation is possible and should be investigated if relevant to the therapeutic target.
Elimination Half-life Can range from short to long.Dosing frequency will need to be determined based on the specific half-life of this compound.

Experimental Protocols

Protocol 1: Pilot Dose-Finding Study for this compound in Mice

  • Animal Model: Select a relevant mouse strain for your disease model (e.g., C57BL/6 for inflammation studies). Use 3-5 animals per group.

  • Formulation: Prepare this compound using the formulation protocol described in the FAQs. Prepare a vehicle control group with the same solvent mixture without this compound.

  • Dose Selection: Based on available data for similar compounds, select a range of doses to test (e.g., 10, 30, and 100 mg/kg).

  • Administration: Administer the selected doses via the chosen route (e.g., oral gavage or IP injection).

  • Monitoring: Observe the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 72 hours post-administration.

  • Efficacy Assessment: At a predetermined time point based on the expected mechanism of action, collect relevant samples (e.g., blood, tissue) to assess efficacy markers.

  • Data Analysis: Analyze the data to identify a dose that shows a biological effect without causing significant toxicity. This will be your starting point for larger efficacy studies.

Protocol 2: Preliminary Pharmacokinetic Study

  • Animal Model: Use a sufficient number of mice to allow for serial blood sampling (e.g., 3-4 mice per time point).

  • Dosing: Administer a single dose of this compound via the intended route of administration (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into appropriate anticoagulant tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (half-life).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation Formulate this compound & Vehicle Control Dosing Administer Dose (e.g., PO, IP) Formulation->Dosing Animal_Acclimation Acclimate Animals Animal_Acclimation->Dosing Monitoring Monitor for Toxicity & Clinical Signs Dosing->Monitoring Sampling Collect Samples (Blood, Tissue) Monitoring->Sampling Efficacy_Assay Efficacy Biomarker Analysis Sampling->Efficacy_Assay PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sampling->PK_Analysis Data_Interpretation Interpret Data & Optimize Protocol Efficacy_Assay->Data_Interpretation PK_Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo optimization of this compound.

signaling_pathways cluster_inflammation Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway Inflammatory_Stimulus->MAPK NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines Regaloside_E This compound Regaloside_E->MAPK Inhibition Regaloside_E->NFkB Inhibition

Caption: Postulated anti-inflammatory signaling pathways for this compound.

nrf2_pathway cluster_stress Oxidative Stress cluster_nrf2 Nrf2 Activation cluster_protection Cellular Protection Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Regaloside_E This compound Regaloside_E->Keap1_Nrf2 Activation

Caption: Postulated Nrf2-mediated antioxidant pathway for this compound.

Technical Support Center: Purity Assessment of Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of commercially available Regaloside E.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural product, a phenylpropanoid glycoside, with the molecular formula C₂₀H₂₆O₁₂ and a molecular weight of 458.41 g/mol .[1] It is primarily isolated from the bulbs of Lilium species, such as Lilium longiflorum Thunb.[1] this compound is investigated for its potential anti-inflammatory, immunomodulatory, and antioxidant properties.

Q2: What are the common impurities found in commercial this compound?

A2: Impurities in commercially available this compound can arise from the extraction and purification process from its natural source. These are often structurally related compounds. Potential impurities may include other Regaloside analogues that are co-extracted, such as Regaloside A and Regaloside H.[2][3] Degradation products formed through hydrolysis or oxidation during processing and storage can also be present.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used and effective method for the routine purity assessment of this compound. For more comprehensive analysis and structural confirmation of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Quantitative NMR (qNMR) can be employed for a highly accurate, direct quantification of purity without the need for a specific reference standard for each impurity.

Q4: How should I store this compound to maintain its purity?

A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C or -80°C.[1] Stock solutions should also be stored at low temperatures and protected from light to maintain stability.[1]

Purity of Commercially Available this compound

The purity of this compound can vary between different suppliers. It is crucial to obtain the Certificate of Analysis (CoA) for each batch to ascertain the purity and identity of the compound. Below is a summary of purity data from some commercial suppliers.

SupplierStated PurityAnalytical Method
MedChemExpress98.73%HPLC
NatureStandard≥98%HPLC
BioCrickHigh PurityNot specified
ChemFacesNot specifiedNot specified
MOLNOVA98% (for Regaloside A)HPLC, NMR
CP Lab Safety95% (for Regaloside H)Not specified

Note: This table is for illustrative purposes and users should always refer to the CoA provided by the supplier for the specific lot number they have purchased.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-PDA) Method

This protocol is adapted from a validated method for the simultaneous determination of several regalosides.[4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.

Chromatographic Conditions:

  • Column: Gemini C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 15
    20 30
    35 60

    | 40 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 280 nm (or scanning from 200-400 nm for peak purity analysis)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in methanol (B129727) to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (can be adapted from HPLC method):

  • Column: C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

Mass Spectrometry Parameters (example for ESI source):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325°C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Scan Range: m/z 100-1000

Quantitative NMR (qNMR) for Purity Assessment

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • Transfer an exact volume (e.g., 600 µL) into an NMR tube.

NMR Acquisition Parameters (example for 1H NMR):

  • Pulse Program: Standard 1D proton experiment (e.g., zg30)

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (a long delay of 30-60s is recommended for accurate quantification).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Acquisition Time: Sufficient to resolve signals.

  • Spectral Width: Appropriate for the chemical shift range of the compound and internal standard.

Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Column degradation. 2. Interaction with active sites on the column. 3. Column overload.1. Replace the column. 2. Use a mobile phase with a different pH or an additive like triethylamine. 3. Reduce the sample concentration.
Ghost Peaks 1. Contamination in the mobile phase or autosampler. 2. Carryover from a previous injection.1. Prepare fresh mobile phase. Flush the system. 2. Run a blank gradient. Clean the autosampler needle and injection port.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Prepare mobile phase accurately and degas thoroughly. 2. Use a column oven for stable temperature control. 3. Check for leaks and service the pump.
Broad Peaks 1. Large injection volume. 2. Extra-column volume. 3. Column contamination.1. Reduce injection volume. 2. Use shorter tubing with a smaller internal diameter. 3. Wash or replace the column.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Evaluation start Commercial this compound prep Dissolve in appropriate solvent (e.g., Methanol) start->prep hplc HPLC-PDA Analysis prep->hplc Routine Check lcms LC-MS Analysis prep->lcms Impurity Identification qnmr qNMR Analysis prep->qnmr High Accuracy Purity purity_calc Calculate Purity (%) hplc->purity_calc impurity_id Identify Impurities lcms->impurity_id qnmr->purity_calc report Generate Certificate of Analysis purity_calc->report impurity_id->report

Caption: Workflow for the Purity Assessment of this compound.

Inflammatory_Signaling_Pathway cluster_0 Extracellular Stimulus cluster_1 Membrane Receptor cluster_2 Intracellular Signaling Cascades cluster_3 Nuclear Events & Cellular Response lps LPS tlr4 TLR4 lps->tlr4 pi3k PI3K tlr4->pi3k mapk MAPK (p38, ERK, JNK) tlr4->mapk ikk IKK tlr4->ikk akt Akt pi3k->akt akt->ikk nfkb NF-κB mapk->nfkb ikb IκB ikk->ikb phosphorylates ikb->nfkb releases nfkb_nuc NF-κB (in nucleus) nfkb->nfkb_nuc translocates gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->gene_exp activates regaloside This compound regaloside->pi3k inhibits regaloside->mapk inhibits regaloside->ikk inhibits

Caption: Inhibition of Pro-inflammatory Signaling Pathways by this compound.

References

Technical Support Center: Enhancing the Resolution of Regaloside E in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing solutions for enhancing the chromatographic resolution of Regaloside E. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for this compound in complex mixtures?

A1: this compound, a steroidal saponin (B1150181), often presents separation challenges due to its structural similarity to other saponins (B1172615) and compounds within complex matrices like plant extracts. Key difficulties include co-elution with isomeric compounds, peak tailing due to interactions with the stationary phase, and low UV absorbance, which can affect detection sensitivity.[1][2][3]

Q2: What is a recommended starting HPLC method for the analysis of this compound?

A2: A good starting point for separating this compound is using a reversed-phase HPLC (RP-HPLC) method.[3] A C18 column is commonly employed with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like 0.1% formic acid.[4][5] Detection is typically performed at low UV wavelengths (e.g., 203-210 nm) due to the lack of a strong chromophore in saponins.[1]

Q3: Why is an acidic modifier, such as formic acid, added to the mobile phase?

A3: Adding an acidic modifier like formic acid to the mobile phase helps to improve peak shape and resolution.[1] It suppresses the ionization of acidic functional groups on saponin molecules, leading to more consistent interactions with the reversed-phase stationary phase and resulting in sharper, more symmetrical peaks.[1]

Q4: What detection methods are suitable for this compound analysis?

A4: Due to the weak UV absorption of saponins, alternative detection methods can offer better sensitivity and selectivity.[1][2] Besides low-wavelength UV detection, Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the optical properties of the analyte.[1][3] Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) for highly selective and sensitive detection, which is particularly useful for identifying co-eluting compounds.[2][3][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Overlapping peaks for this compound and other components.

  • Inconsistent peak purity analysis.

Possible Causes and Solutions:

Possible Cause Suggested Solution Explanation
Suboptimal Mobile Phase Composition Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting compounds.[1]A slower change in mobile phase composition allows for better differential migration of analytes along the column.
Try a different organic solvent. If using acetonitrile, consider switching to methanol (B129727), or vice versa, as this can alter selectivity.[1][7]Different organic solvents can change the interaction dynamics between the analytes, mobile phase, and stationary phase.
Inappropriate Column Chemistry Use a high-performance column with a different stationary phase chemistry if C18 is not providing adequate separation.Different column chemistries (e.g., phenyl-hexyl) can offer alternative selectivities for complex mixtures.
Complex Sample Matrix Employ sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering compounds before HPLC analysis.[8]A cleaner sample reduces the number of compounds that could potentially co-elute with this compound.
Insufficient Column Efficiency Ensure the column is in good condition and properly packed. A void at the column inlet can cause peak splitting and broadening.[9][10]A well-packed column provides a uniform path for the analytes, leading to sharper peaks and better resolution.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

Possible Causes and Solutions:

Possible Cause Suggested Solution Explanation
Secondary Interactions with Stationary Phase Lower the pH of the mobile phase by adjusting the concentration of the acidic modifier (e.g., formic acid from 0.05% to 0.2%).[1][11]This can suppress interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase, a common cause of tailing for polar compounds.[11]
Column Overload Reduce the injection volume or dilute the sample.[9][11]Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Column Contamination or Degradation Use a guard column to protect the analytical column from strongly retained compounds.[11][12] If the column is old, consider replacing it.A guard column acts as a disposable filter, trapping contaminants that could otherwise foul the analytical column and cause peak tailing.[11][12]
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.[12]Excessive dead volume in the system can lead to band broadening and peak tailing, especially for early eluting peaks.[12]

Experimental Protocols

Key Experiment: HPLC Method for Regaloside Analysis

This protocol is a general guideline based on established methods for the analysis of regalosides and other saponins.[4][5]

1. Sample Preparation:

  • Accurately weigh the dried plant material or extract.

  • Extract the sample with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux extraction.

  • Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., PDA or ELSD).

  • Column: A reversed-phase C18 column (e.g., Gemini C18).[4][5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) formic acid.[4][5]

    • Solvent B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing over time to elute more hydrophobic compounds. The specific gradient profile should be optimized for the sample matrix.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30-40 °C.[1][4] Maintaining a stable temperature is crucial for reproducible results.[1]

  • Injection Volume: 10 µL.[7]

  • Detection:

    • UV/PDA: Monitor at a low wavelength, such as 205 nm.[1]

    • ELSD: Follow the manufacturer's instructions for optimization of nebulizer temperature and gas flow.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC method developed for the simultaneous determination of several regalosides, including this compound.[4][5]

Parameter Typical Value
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.10–0.66 µg/mL
Limit of Quantitation (LOQ) 0.29–2.01 µg/mL
Recovery 95.39–103.93%
Precision (RSD) < 2.78%

Visualizations

Workflow_for_Optimizing_Regaloside_E_Resolution cluster_start Initial Analysis cluster_troubleshooting Troubleshooting cluster_solutions_res Resolution Optimization cluster_solutions_tail Peak Shape Improvement cluster_final Final Method start Inject Sample on Standard RP-HPLC Method eval1 Evaluate Resolution and Peak Shape start->eval1 poor_res Poor Resolution/ Co-elution eval1->poor_res Unacceptable peak_tail Peak Tailing eval1->peak_tail Unacceptable final Optimized Method eval1->final Acceptable opt_grad Optimize Gradient poor_res->opt_grad change_solv Change Organic Solvent (ACN <-> MeOH) poor_res->change_solv use_spe Use SPE for Sample Cleanup poor_res->use_spe adj_ph Adjust Mobile Phase pH peak_tail->adj_ph red_inj Reduce Injection Volume/Concentration peak_tail->red_inj use_guard Use Guard Column peak_tail->use_guard eval2 Re-evaluate Resolution and Peak Shape opt_grad->eval2 change_solv->eval2 use_spe->eval2 adj_ph->eval2 red_inj->eval2 use_guard->eval2 eval2->poor_res Still Unacceptable eval2->peak_tail Still Unacceptable eval2->final Improved

Caption: Troubleshooting workflow for enhancing this compound resolution.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing raw_material Raw Material (e.g., Plant Extract) extraction Solvent Extraction raw_material->extraction filtration Filtration (0.45 µm) extraction->filtration injection HPLC Injection filtration->injection column C18 Reversed-Phase Column injection->column detection Detection (UV/ELSD/MS) column->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: General experimental workflow for this compound analysis.

References

Dealing with co-eluting compounds in the analysis of Regaloside E.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Regaloside E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common analytical challenges, particularly the issue of co-eluting compounds.

Troubleshooting Guide

This section provides solutions to common chromatographic problems encountered during the analysis of this compound and related compounds.

Q1: My chromatographic peak for this compound is showing significant tailing or fronting. What are the likely causes and solutions?

Answer:

Asymmetrical peaks, such as those with tailing or fronting, can compromise the accuracy of quantification and resolution from nearby peaks. Here are the common causes and recommended troubleshooting steps:

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak tailing.[1]

    • Solution: Reduce the sample concentration or decrease the injection volume. Perform a dilution series to find the optimal concentration that results in a symmetrical peak shape.

  • Column Contamination or Degradation: Accumulation of contaminants from previous injections or degradation of the stationary phase can lead to peak shape issues.[1]

    • Solution: Implement a robust column cleaning protocol. If the problem persists, consider using a guard column to protect the analytical column or replacing the column altogether.[1][2]

  • Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical. If the pH is too close to the pKa of this compound or co-eluting impurities, it can lead to poor peak shape.

    • Solution: Adjust the mobile phase pH. For reversed-phase chromatography, operating at a pH at least 2 units away from the analyte's pKa is a good practice. Using a buffer can help maintain a consistent pH.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes, causing peak tailing.[1]

    • Solution: Use a well-end-capped column (e.g., those labeled as "end-capped") to minimize silanol interactions. Adding a small amount of a competitive agent like triethylamine (B128534) to the mobile phase can also help, but ensure it is compatible with your detection method (especially MS). Lowering the mobile phase pH can also suppress silanol activity.

Q2: I am observing co-elution of this compound with an unknown peak. How can I improve the chromatographic separation?

Answer:

Co-elution is a common challenge that can be addressed by systematically optimizing chromatographic parameters to alter selectivity.

  • Change the Organic Modifier: The choice of organic solvent in the mobile phase significantly impacts selectivity.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different properties and can alter the elution order of compounds.

  • Optimize the Mobile Phase Composition: Adjusting the ratio of aqueous to organic solvent can improve resolution.

    • Solution: For isocratic elution, systematically vary the percentage of the organic modifier. For gradient elution, modify the gradient slope. A shallower gradient provides more time for compounds to separate and can resolve closely eluting peaks.[1]

  • Adjust the Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer, which can influence selectivity.

    • Solution: Experiment with different column temperatures. For the separation of various regalosides, including this compound, a column temperature of 40°C was found to be optimal for resolving all compounds.[3]

  • Select a Different Stationary Phase: The most powerful way to change selectivity is to change the stationary phase.

    • Solution: If you are using a standard C18 column, consider a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase. For the analysis of eight different regalosides, a Gemini C18 column was shown to provide better separation compared to a YMC Triart C18 column, on which this compound was not fully resolved from a neighboring peak.[3]

  • Modify the Mobile Phase pH: As mentioned previously, adjusting the pH can change the ionization state of analytes and thus their retention and separation.

    • Solution: Add a modifier like formic acid or acetic acid. A mobile phase containing 0.1% (v/v) formic acid has been successfully used for the separation of this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the known co-eluting compounds with this compound?

Answer:

In extracts from natural sources like Lilium lancifolium, this compound is often found alongside other structurally similar regaloside compounds. These include Regaloside A, B, C, F, H, I, and K, which are the most likely candidates for co-elution due to their similar chemical structures.[3] During method development, it was noted that on a YMC Triart C18 column, this compound was not completely separated from an adjacent peak, highlighting the challenge these related compounds present.[3]

Q2: Which HPLC column is recommended for the analysis of this compound?

Answer:

Based on comparative studies for the simultaneous analysis of eight different regalosides, a Gemini C18 column (4.6 × 250 mm, 5 µm) provided successful separation of all compounds, including this compound.[3] This column demonstrated superior performance in resolving this compound from its neighboring peaks compared to other tested columns like the YMC Triart C18.[3]

Q3: Can Mass Spectrometry (MS) help in dealing with co-eluting compounds?

Answer:

Yes, Mass Spectrometry is a powerful tool for dealing with co-elution. Even if two compounds are not chromatographically separated, they can often be distinguished if they have different mass-to-charge ratios (m/z).

  • Selected Ion Monitoring (SIM): By setting the mass spectrometer to monitor only the specific m/z for this compound, you can obtain a chromatogram that is selective for your analyte, even in the presence of a co-eluting compound with a different mass.

  • Tandem Mass Spectrometry (MS/MS): For co-eluting isomers (compounds with the same mass), MS/MS can often provide specificity. The compounds are fragmented, and their unique fragmentation patterns can be used for identification and quantification.[4] This is achieved using modes like Multiple Reaction Monitoring (MRM).

Q4: What are the typical storage conditions for this compound stock solutions?

Answer:

For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. It is also advised to protect the solutions from light.

Experimental Protocols

Protocol 1: HPLC-PDA Method for the Separation of this compound

This protocol is adapted from a validated method for the simultaneous determination of eight regalosides from Lilium lancifolium bulbs.[3]

1. Sample Preparation:

  • Extract the plant material (e.g., finely ground bulbs) with a suitable solvent such as 70% ethanol (B145695) or 80% methanol.
  • Centrifuge the extract to pellet solid material.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a photodiode array (PDA) detector.
  • Column: Gemini C18, 4.6 × 250 mm, 5 µm particle size.[3]
  • Mobile Phase:
  • Solvent A: Water with 0.1% (v/v) formic acid.[3]
  • Solvent B: Acetonitrile with 0.1% (v/v) formic acid.
  • Gradient Elution: | Time (min) | % Solvent B | | :--- | :--- | | 0 | 15 | | 10 | 25 | | 20 | 40 | | 30 | 70 | | 31 | 15 | | 40 | 15 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.[3]
  • Detection: PDA detector, monitoring at wavelengths relevant to regalosides (e.g., 305, 310, and 325 nm).[3] this compound can be identified by its retention time and UV spectrum compared to a reference standard.

Data & Visualization

Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC-PDA method described above for the analysis of this compound and related compounds.[3]

ParameterThis compoundOther Regalosides
Linearity (r²) ≥0.9999≥0.9999
LOD (µg/mL) 0.10–0.660.10–0.66
LOQ (µg/mL) 0.29–2.010.29–2.01
Accuracy (Recovery %) 95.39–103.9295.39–103.92
Precision (RSD %) ≤2.78≤2.78

Diagrams

TroubleshootingWorkflow start Poor Peak Resolution or Co-elution Observed check_system Step 1: System Check start->check_system check_column Step 2: Evaluate Column check_system->check_column sub_leaks Check for leaks check_system->sub_leaks sub_pressure Verify backpressure stability check_system->sub_pressure opt_mobile Step 3: Optimize Mobile Phase check_column->opt_mobile sub_age Check column age/usage check_column->sub_age sub_clean Perform column cleaning check_column->sub_clean opt_gradient Step 4: Adjust Gradient opt_mobile->opt_gradient sub_solvent Switch organic solvent (e.g., MeOH to ACN) opt_mobile->sub_solvent sub_ph Adjust pH / modifier opt_mobile->sub_ph sub_strength Change isocratic strength opt_mobile->sub_strength opt_temp Step 5: Modify Temperature opt_gradient->opt_temp sub_slope Make gradient shallower opt_gradient->sub_slope change_column Step 6: Change Stationary Phase opt_temp->change_column sub_temp_inc Increase/decrease temperature opt_temp->sub_temp_inc sub_chem Select different chemistry (e.g., Phenyl, Polar-Embedded) change_column->sub_chem end_node Resolution Achieved sub_leaks->end_node sub_pressure->end_node sub_age->end_node sub_clean->end_node sub_solvent->end_node sub_ph->end_node sub_strength->end_node sub_slope->end_node sub_temp_inc->end_node sub_chem->end_node Nrf2_Pathway stress Oxidative Stress (e.g., from ROS) keap1_mod Keap1 Conformational Change stress->keap1_mod induces regaloside This compound (Potential Activator) regaloside->keap1_mod may induce keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) keap1_nrf2->keap1_mod dissociates nrf2_free Nrf2 (Released) keap1_mod->nrf2_free releases nrf2_nucleus Nrf2 (Nucleus) nrf2_free->nrf2_nucleus translocates to maf sMaf proteins are Antioxidant Response Element (ARE) (DNA) nrf2_nucleus->are binds with maf->are forms heterodimer on genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) are->genes activates response Enhanced Cellular Antioxidant Defense genes->response

References

Ensuring the reproducibility of bioassays with Regaloside E.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers working with Regaloside E. Due to the limited availability of specific published data on this compound bioassays, this guide focuses on general protocols and potential challenges associated with natural product research, drawing parallels from related compounds where applicable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO (≥ 50 mg/mL). For long-term storage, it is recommended to store the solid compound at -20°C, protected from light. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

Q2: I am observing precipitate in my this compound stock solution. What should I do?

A2: If you observe precipitation, gentle warming and/or sonication can aid in redissolving the compound. Ensure you are using a freshly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] If the issue persists, consider preparing a fresh stock solution.

Q3: What are the potential biological activities of this compound?

A3: While specific bioactivity data for this compound is limited, related phenylpropanoids isolated from Lilium species, such as Regaloside A and B, have demonstrated anti-inflammatory and antioxidant activities.[2] Therefore, it is plausible that this compound may exhibit similar properties. Researchers may consider screening for anti-inflammatory, antioxidant, and neuroprotective effects.

Q4: Are there known signaling pathways that might be modulated by this compound?

A4: The precise signaling pathways modulated by this compound are not well-documented. However, many natural products with antioxidant and anti-inflammatory properties are known to interact with pathways such as the Nrf2/KEAP1 and MAPK signaling pathways.[3][4] Investigating these pathways could be a starting point for mechanistic studies.

Q5: How can I ensure the reproducibility of my bioassay results with this compound?

A5: Reproducibility in natural product bioassays can be challenging.[5] To ensure consistency, it is crucial to:

  • Maintain consistent cell culture conditions: Use cells within a specific passage number range and ensure consistent seeding densities.

  • Thoroughly validate your assay: Use appropriate positive and negative controls and calculate key performance metrics like the Z'-factor and coefficient of variation (CV%).[5]

  • Careful sample preparation: Ensure accurate and consistent dilutions of this compound.

  • Minimize experimental variability: Use multichannel pipettes for simultaneous additions where possible and ensure consistent incubation times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects on the microplate.Ensure a homogenous cell suspension before seeding. Use a fresh set of calibrated pipettes. Consider leaving the outer wells of the plate empty or filling them with media to minimize edge effects.
No observable effect of this compound Compound inactivity, incorrect dosage, degraded compound, assay insensitivity.Verify the bioactivity of your cell model with a known positive control. Perform a dose-response experiment over a wide concentration range. Use a fresh stock of this compound. Ensure your assay is sensitive enough to detect subtle changes.
Cell death observed at all concentrations Cytotoxicity of this compound or the solvent (DMSO).Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of this compound. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level (typically ≤1%).[5]
Inconsistent results between experiments Variation in cell passage number, reagent quality, or incubation times.Use cells from a consistent passage number range for all experiments. Use fresh reagents and prepare them consistently. Strictly adhere to standardized incubation times.
False positives in screening assays Assay interference from this compound (e.g., autofluorescence, light scattering).Run control experiments with this compound in the absence of cells or other assay components to check for direct interference with the detection method.[6]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µg/mL) for 2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for a further 24 hours.

  • Nitric Oxide Measurement: Determine the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound relative to the LPS-treated control.

Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A known antioxidant like ascorbic acid or α-tocopherol should be used as a positive control.[2]

Quantitative Data Summary

Table 1: Illustrative Anti-Inflammatory Activity of Regaloside Compounds (Note: Data for Regaloside A and B are from published literature and are provided as a reference.[2] Data for this compound is hypothetical and for illustrative purposes only.)

CompoundConcentration (µg/mL)iNOS Expression Inhibition (%)COX-2 Expression Inhibition (%)
Regaloside A5029.7-31.6 (Induction)
Regaloside B5073.81.1
This compound (Hypothetical) 50 45.2 15.8

Table 2: Illustrative Antioxidant Activity of Regaloside Compounds (Note: Data for Regaloside A is from published literature.[2] Data for this compound is hypothetical and for illustrative purposes only.)

CompoundConcentration (ppm)DPPH Radical Scavenging Activity (%)
Regaloside A16058.0
α-tocopherol (Positive Control)16062.0
This compound (Hypothetical) 160 65.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock This compound Stock (DMSO) treatment Cell Treatment & LPS Stimulation stock->treatment cells Cell Culture (e.g., RAW 264.7) cells->treatment incubation 24h Incubation treatment->incubation measurement Nitric Oxide Measurement incubation->measurement data Calculate % Inhibition measurement->data results IC50 Determination data->results

Caption: Workflow for an in vitro anti-inflammatory bioassay.

nrf2_pathway cluster_nucleus regaloside This compound (Hypothetical) keap1 Keap1 regaloside->keap1 Inhibits? ros Oxidative Stress ros->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Binds ub Ubiquitination & Degradation nrf2->ub Leads to nrf2_n Nrf2 nrf2->nrf2_n Translocates nucleus Nucleus are ARE genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates nrf2_n->are Binds

Caption: Hypothetical activation of the Nrf2 signaling pathway by this compound.

References

Strategies to enhance the stability of Regaloside E stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Regaloside E stock solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity and reliability of your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound stock solutions in a question-and-answer format.

Question Answer
Why has my this compound solution turned yellow/brown? Discoloration often indicates oxidation or degradation. This compound is a phenolic compound, which can be susceptible to oxidation. To mitigate this: • Use high-purity, anhydrous solvents like newly opened DMSO[1]. • Protect the solution from light during preparation and storage[1]. • Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing. • Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT), but verify its compatibility with your experimental system first.
I see precipitation in my this compound stock solution after thawing. What should I do? Precipitation after a freeze-thaw cycle can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. • Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate[2]. • To prevent this, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles[1]. • Ensure you are using anhydrous-grade solvent, as absorbed water can reduce solubility.
My compound seems to have lost its biological activity. What could be the cause? A loss of activity is a strong indicator of chemical degradation. The ester and glycosidic bonds in this compound can be susceptible to hydrolysis. • Verify Storage Conditions: Ensure the solution has been stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use, always protected from light[1]. • Avoid Contamination: Use sterile pipette tips and vials. Contamination with acids, bases, or enzymes (e.g., from microbial contamination) can catalyze degradation. • Prepare Fresh: For sensitive in vivo or cell-based assays, it is highly recommended to prepare working solutions fresh from a properly stored, concentrated stock solution on the day of the experiment[2].
Can I prepare a stock solution in an aqueous buffer instead of DMSO? Direct preparation in aqueous buffers is generally not recommended due to the lower solubility and potential for hydrolysis, especially if the pH is not neutral. Phenylpropanoid glycosides are often unstable in aqueous solutions[3][4]. If your experiment cannot tolerate DMSO, consider these options: • Prepare a high-concentration primary stock in DMSO. Then, make a fresh intermediate dilution in an organic solvent like ethanol (B145695) before the final dilution into your aqueous experimental medium. • For in vivo studies, specific co-solvent systems like DMSO/PEG300/Tween-80/Saline can be used to maintain solubility and stability[1].

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions? The most recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO (≥ 50 mg/mL)[1]. Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used[5].

2. What are the optimal storage conditions for a this compound stock solution? For long-term stability, store aliquots of the stock solution at -80°C for up to 6 months. For short-term use, storage at -20°C for up to 1 month is acceptable. Crucially, all solutions must be protected from light to prevent photodegradation[1].

3. How many times can I freeze and thaw my stock solution? It is strongly recommended to minimize freeze-thaw cycles. Once prepared, the stock solution should be divided into single-use aliquots to prevent degradation that can occur with repeated temperature changes[1].

4. What are the likely degradation pathways for this compound? As a phenylpropanoid glycoside, this compound is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of the ester linkage or the O-glycosidic bond, which can be catalyzed by acidic or alkaline conditions.

  • Oxidation: The phenolic rings are prone to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.

  • Photodegradation: Exposure to UV or even ambient light can cause degradation[6].

5. How can I check the stability of my stock solution? The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector. By comparing a freshly prepared standard to your stored stock solution, you can quantify the remaining percentage of intact this compound and detect the appearance of any degradation peaks[7][8].

Quantitative Stability Data (Illustrative)

The following tables present illustrative data from a hypothetical forced degradation study on a 1 mg/mL this compound solution in DMSO, analyzed by HPLC. These tables are intended as a guide to the expected stability trends under various stress conditions. The goal of such a study is typically to induce 5-20% degradation[5].

Table 1: Hydrolytic Stability of this compound

ConditionIncubation TimeTemperature% this compound RemainingAppearance of Degradation Products
0.1 M HCl24 hours60°C~85%Yes
0.1 M NaOH4 hours60°C~78%Yes
Neutral Water (pH 7)24 hours60°C>98%No

Table 2: Oxidative, Thermal, and Photostability of this compound

ConditionIncubation TimeTemperature% this compound RemainingAppearance of Degradation Products
3% H₂O₂24 hoursRoom Temp~89%Yes
Dry Heat48 hours80°C>95%Minor
Photostability (ICH Q1B)1.2 million lux hoursRoom Temp~91%Yes

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 458.41 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or clear vial wrapped in aluminum foil

    • Calibrated analytical balance and volumetric glassware

  • Procedure:

    • Weigh out 4.58 mg of this compound powder and transfer it to the amber vial.

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

    • Seal the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow.

    • Dispense the solution into single-use, light-protected micro-vials (aliquots).

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines how to stress the this compound stock solution to assess its stability and develop a stability-indicating HPLC method.

  • Preparation of Samples:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile, depending on HPLC method).

    • Acid Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 80°C.

    • Photodegradation: Expose the solution in a photostable, transparent container to light stress as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)[6].

    • Control Sample: Keep one sample at -20°C, protected from light.

  • Time Points and Analysis:

    • Withdraw samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before HPLC analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a validated stability-indicating HPLC-PDA method (see example parameters below).

  • Example HPLC Method Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector monitoring at the λmax of this compound.

    • Column Temperature: 40°C.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the control sample (t=0).

    • Assess the chromatograms for the appearance of new peaks, which represent degradation products. Ensure the HPLC method provides adequate separation between the parent peak and any degradant peaks.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound stability.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Stability Check (Forced Degradation) weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot long_term Long-Term: -80°C (≤ 6 months) aliquot->long_term short_term Short-Term: -20°C (≤ 1 month) aliquot->short_term stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) aliquot->stress hplc Analyze by HPLC-PDA stress->hplc data Quantify Remaining Compound & Identify Degradants hplc->data

Caption: Workflow for preparation, storage, and stability assessment of this compound stock solutions.

G cluster_products Potential Degradation Products RE This compound (Intact Molecule) aglycone Aglycone + Glucose (Glycosidic Bond Cleavage) RE->aglycone  Hydrolysis (Acid/Base) hydrolyzed_ester Glycerol Glucoside + Cinnamic Acid Derivative (Ester Bond Cleavage) RE->hydrolyzed_ester  Hydrolysis (Acid/Base) oxidized Oxidized Phenolic Rings RE->oxidized  Oxidation / Photolysis

Caption: Potential degradation pathways for this compound under stress conditions.

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb_active Active NF-κB (p50/p65) ikb_kinase->nfkb_active releases nfkb NF-κB (p50/p65) nucleus Nucleus nfkb_active->nucleus translocates to genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->genes activates transcription response Inflammatory Response genes->response regaloside This compound regaloside->ikb_kinase Inhibition? regaloside->nfkb_active Inhibition?

References

Validation & Comparative

Comparative Analysis of Regaloside E Content in Lilium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Regaloside E content in various Lilium species, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for identifying potent sources of this compound for further pharmacological investigation.

Quantitative Analysis of this compound

This compound, a phenylpropanoid glyceride, has garnered scientific interest for its potential anti-inflammatory and antioxidant properties. This analysis compiles available data on its concentration in different Lilium species, highlighting the variability of its content across the genus.

Lilium SpeciesThis compound Content (mg/g of dry weight)Notes
Lilium lancifolium3.04 ± 0.38[1][2]In a study using deep eutectic solvents for extraction, this specific content was determined.
1.12–29.76 (for eight regalosides)[2][3]This range represents the total content of eight detected regalosides, including this compound, as determined by an HPLC-PDA method.
Lilium regaleHigh ProportionWhile specific quantitative data is not available, studies indicate a relatively high proportion of this compound in this species.
Lilium henryiHigh ProportionSimilar to L. regale, this species is reported to contain a high proportion of this compound, though exact figures are not yet published.
Lilium longiflorumIsolated from this speciesThis compound has been successfully isolated from L. longiflorum, confirming its presence, but quantitative analysis is not readily available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the extraction and quantification of this compound from Lilium species.

Ultrasound-Assisted Extraction (General Method)

This method provides a general protocol for the extraction of bioactive compounds from lily bulbs.

  • Sample Preparation: 100 mg of the dried and powdered lily bulb sample is weighed.

  • Extraction Solvent: 5 mL of methanol (B129727) is added to the sample in a sterile centrifuge tube.

  • Extraction Process: The mixture is shaken using a vortex oscillator and then subjected to ultrasonic extraction at 30 °C and 400 W for 30 minutes.

  • Post-Extraction: The resulting extract is centrifuged at 8000 rpm for 5 minutes at 25 °C to separate the supernatant for analysis.

Optimized Extraction using Deep Eutectic Solvents (Lilium lancifolium)[1][2]

This protocol outlines a more specific and optimized method for extracting this compound and other phenolic acids from Lilium lancifolium.

  • Extraction Solvent: A deep eutectic solvent (DES) is utilized.

  • Optimized Conditions:

    • Extraction Temperature: 50 °C

    • Extraction Time: 40 minutes

    • Solid-to-Liquid Ratio: 1:25 (g/mL)

    • Water content in DES: 20%

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Quantification (Lilium lancifolium)[2][3]

This section details the analytical method used for the simultaneous determination of eight regalosides, including this compound.

  • Chromatographic System: High-Performance Liquid Chromatography coupled with a Photodiode Array Detector (HPLC–PDA).

  • Column: Gemini C18 reversed-phase analytical column.

  • Mobile Phase: A gradient elution with distilled water and acetonitrile, both containing 0.1% (v/v) formic acid.

  • Method Validation: The method was validated for linearity, sensitivity (limit of detection and limit of quantitation), accuracy, and precision.

    • Linearity: The coefficient of determination (r²) for all components was ≥0.9999.

    • Sensitivity: LOD and LOQ concentrations were in the range of 0.10–0.66 μg/mL and 0.29–2.01 μg/mL, respectively.

    • Accuracy: The recovery rate was between 95.39–103.925% with a relative standard deviation (RSD) of ≤ 2.55%.

    • Precision: The precision RSD was <2.78%.

Anti-Inflammatory Signaling Pathway of Phenylpropanoids

This compound belongs to the phenylpropanoid class of compounds, which are known to exhibit anti-inflammatory effects. A key mechanism of action is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this proposed mechanism.

G Proposed Anti-Inflammatory Signaling Pathway of Phenylpropanoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimuli->TLR4 Activates IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates to Nucleus Regaloside_E This compound (Phenylpropanoid) Regaloside_E->IKK_Complex Inhibits DNA DNA NFkB_p65_p50_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates Transcription of

Caption: Phenylpropanoid Inhibition of the NF-κB Pathway.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow from sample preparation to the quantification of this compound.

G Experimental Workflow for this compound Analysis Sample_Collection 1. Lilium Bulb Sample Collection Drying_Grinding 2. Drying and Grinding Sample_Collection->Drying_Grinding Extraction 3. Extraction (e.g., UAE or DES) Drying_Grinding->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Filtration 5. Filtration of Supernatant Centrifugation->Filtration HPLC_Analysis 6. HPLC-PDA Analysis Filtration->HPLC_Analysis Data_Analysis 7. Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: From Plant Material to Quantitative Data.

References

A Comparative Analysis of the Anti-inflammatory Potential of Regaloside E and Regaloside A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available scientific literature reveals emerging insights into the anti-inflammatory properties of Regaloside A. However, a significant data gap exists for Regaloside E, precluding a direct comparative analysis at this time. This guide synthesizes the current experimental data for Regaloside A, providing a benchmark for future investigations into the therapeutic potential of related phenylpropanoid glycosides like this compound.

Introduction

Regaloside A and this compound are phenylpropanoid glycosides, a class of natural compounds known for a variety of biological activities, including anti-inflammatory effects. This guide aims to provide a comprehensive comparison of the anti-inflammatory activities of these two compounds, drawing upon available experimental data. While robust data exists for Regaloside A, there is a notable absence of published studies on the anti-inflammatory effects of this compound. The following sections detail the known anti-inflammatory profile of Regaloside A and outline standard experimental protocols that could be employed to assess and compare the activity of this compound.

Quantitative Analysis of Anti-inflammatory Activity

Current research provides quantitative data on the anti-inflammatory effects of Regaloside A in vitro. The following table summarizes the key findings from a study by Lee et al. (2017), which investigated the effects of Regaloside A on inflammatory markers in murine macrophage cells (RAW 264.7) and human aortic smooth muscle cells (HASMCs).

Inflammatory MarkerCell LineStimulantRegaloside A ConcentrationObserved EffectReference
iNOS Expression RAW 264.7LPS (1 µg/mL)50 µg/mLInhibited to 70.3% of LPS-treated control[1]
COX-2 Expression RAW 264.7LPS (1 µg/mL)50 µg/mLDecreased to 131.6% of LPS-treated control*[1]
p-p65/p65 Ratio RAW 264.7LPS (1 µg/mL)50 µg/mLDecreased to 40.7% of LPS-treated control[1]
VCAM-1 Expression HASMCsTNF-α (10 ng/mL)50 µg/mLDecreased to 48.6% of TNF-α-treated control[1]

*Note: The reported value of 131.6% for COX-2 expression with Regaloside A treatment appears inconsistent with an inhibitory effect and may be a typographical error in the source publication. Typically, a decrease in expression would be expected.

This compound: To date, no published studies providing quantitative data on the anti-inflammatory activity of this compound have been identified.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-inflammatory activity of Regaloside A. These protocols can serve as a standard for future comparative studies involving this compound.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells and human aortic smooth muscle cells (HASMCs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For anti-inflammatory assays, cells are pre-treated with the test compound (e.g., Regaloside A) for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

Western Blot Analysis for iNOS, COX-2, and NF-κB p65
  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phosphorylated-p65 (p-p65), total p65, or a loading control (e.g., β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

VCAM-1 Expression Assay in HASMCs
  • Cell Seeding and Treatment: HASMCs are seeded in culture plates and allowed to adhere. The cells are then pre-treated with the test compound for 2 hours, followed by stimulation with TNF-α (10 ng/mL) for 12 hours.

  • Western Blot Analysis: The expression level of Vascular Cell Adhesion Molecule-1 (VCAM-1) is determined by Western blot analysis as described in the protocol above, using a primary antibody specific for VCAM-1.

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with Regaloside A/E Cell_Culture->Pre_treatment Compound_Prep Compound Preparation (Regaloside A/E) Compound_Prep->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Cell_Lysis Cell Lysis & Protein Quantification Stimulation->Cell_Lysis Western_Blot Western Blotting (iNOS, COX-2, p-p65) Cell_Lysis->Western_Blot Data_Analysis Densitometry & Statistical Analysis Western_Blot->Data_Analysis

Figure 1. General experimental workflow for in vitro anti-inflammatory screening.

The anti-inflammatory effects of Regaloside A are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates this pathway and the putative point of intervention by Regaloside A.

NF_kappaB_Pathway NF-κB Signaling Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK_complex IKK Complex MyD88->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation IkappaB_NFkappaB IκB-NF-κB (Inactive) NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (Active) NFkappaB->NFkappaB_nucleus Translocation IkappaB_NFkappaB->NFkappaB IκB Degradation Regaloside_A Regaloside A Regaloside_A->IKK_complex Inhibition? Regaloside_A->NFkappaB Reduced p65 Phosphorylation DNA DNA NFkappaB_nucleus->DNA Binding Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, etc.) DNA->Inflammatory_Genes Transcription

Figure 2. NF-κB signaling pathway and the inhibitory action of Regaloside A.

Conclusion

The available evidence indicates that Regaloside A possesses anti-inflammatory properties, demonstrated by its ability to modulate key inflammatory mediators and signaling pathways in vitro. Specifically, it has been shown to inhibit the expression of iNOS and the activation of the NF-κB pathway in macrophages, as well as reduce VCAM-1 expression in vascular smooth muscle cells.

Crucially, there is a complete lack of published data on the anti-inflammatory activity of this compound. To enable a meaningful comparison, future research should focus on evaluating this compound using the established experimental protocols outlined in this guide. Such studies would be invaluable for elucidating the structure-activity relationships within the regaloside family of phenylpropanoid glycosides and for identifying promising new candidates for the development of novel anti-inflammatory therapeutics. Researchers in drug discovery and natural product chemistry are encouraged to pursue the investigation of this compound to fill this critical knowledge gap.

References

Regaloside E: A Comparative Analysis of its Antioxidant Activity Against Leading Natural Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant activity of Regaloside E against well-established natural polyphenols: quercetin, resveratrol, curcumin, and epigallocatechin gallate (EGCG). This report synthesizes available experimental data, details relevant methodologies, and visualizes key antioxidant signaling pathways.

Quantitative Comparison of Antioxidant Activities

The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress, a factor implicated in numerous disease pathologies. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other prominent natural polyphenols from various in vitro antioxidant assays. A lower IC50 value denotes a higher antioxidant activity. It is important to note that these values are compiled from different studies and direct, head-to-head comparative studies under identical experimental conditions are limited.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
This compound 46.6[1]121.1[1]Data not available
Quercetin 4.60 ± 0.3[2]48.0 ± 4.4[2]Data not available
Resveratrol 15.54 (µg/mL)[3]2.86 (µg/mL)[3]23.12[3]
Curcumin 5318.54 (µg/mL)Data not available
EGCG 4.47 (mg/L)Data not availableData not available

Note: Units for IC50 values may vary between studies (e.g., µM, µg/mL, mg/L). Direct conversion is not always possible without the molecular weight of the specific extract or compound used. "Data not available" indicates that no quantitative data was found for that specific assay in the reviewed literature.

Experimental Protocols

To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against the antioxidant concentration.

G DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Test Compound DPPH_sol->Mix Sample_prep Prepare Test Compounds Sample_prep->Mix Incubate Incubate in Dark Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Scavenging Measure_abs->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ radical by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Value: The IC50 value is determined from the dose-response curve.

G ABTS Radical Scavenging Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS Generate ABTS Radical Cation Adjust_ABTS Adjust ABTS Solution Absorbance Generate_ABTS->Adjust_ABTS Mix Mix ABTS and Test Compound Adjust_ABTS->Mix Sample_prep Prepare Test Compounds Sample_prep->Mix Measure_abs Measure Absorbance at 734 nm Mix->Measure_abs Calculate Calculate % Scavenging Measure_abs->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body. The assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.

Protocol:

  • Reagent Preparation: Prepare a fluorescent probe solution (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH). A standard antioxidant, such as Trolox, is also prepared.

  • Reaction Setup: In a microplate, the fluorescent probe, the test compound (or standard/blank), and a buffer are mixed.

  • Incubation: The plate is incubated at 37°C.

  • Initiation of Reaction: The peroxyl radical generator (AAPH) is added to initiate the oxidative degradation of the fluorescent probe.

  • Fluorescence Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.

  • ORAC Value: The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

G ORAC Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_reagents Prepare Fluorescent Probe, AAPH, and Samples/Standards Mix_probe_sample Mix Probe and Sample/Standard in Microplate Prepare_reagents->Mix_probe_sample Incubate Incubate at 37°C Mix_probe_sample->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Measure_fluorescence Monitor Fluorescence Decay Add_AAPH->Measure_fluorescence Calculate_AUC Calculate Area Under Curve (AUC) Measure_fluorescence->Calculate_AUC Determine_ORAC Determine ORAC Value (Trolox Equivalents) Calculate_AUC->Determine_ORAC

ORAC Assay Workflow

Signaling Pathways in Antioxidant Activity

Natural polyphenols exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. A key pathway in this cellular defense mechanism is the Keap1-Nrf2-ARE signaling pathway.

The Keap1-Nrf2-ARE Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including many polyphenols), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[2][4][5][6][7][8][9][10][11][12]

Many of the compared natural polyphenols, such as quercetin, resveratrol, curcumin, and EGCG, have been shown to activate the Nrf2-ARE pathway, contributing significantly to their overall antioxidant and cytoprotective effects.[6][13]

G Keap1-Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Polyphenols Polyphenols / Oxidative Stress Polyphenols->Keap1_Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Gene_expression Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_expression Activation

Keap1-Nrf2-ARE Pathway

This compound and Signaling Pathways:

Currently, there is a lack of specific studies in the available scientific literature detailing the modulation of the Keap1-Nrf2-ARE pathway or other antioxidant signaling pathways by this compound. Further research is required to elucidate the molecular mechanisms underlying the antioxidant activity of this compound beyond direct radical scavenging.

Conclusion

This compound demonstrates in vitro antioxidant activity through radical scavenging mechanisms, as evidenced by DPPH and ABTS assays. However, when compared to the limited available data for established natural polyphenols like quercetin, resveratrol, curcumin, and EGCG, its direct radical scavenging potency appears to be moderate. The other polyphenols have also been extensively shown to exert their antioxidant effects through the modulation of key cytoprotective signaling pathways, most notably the Keap1-Nrf2-ARE pathway. The role of this compound in modulating these pathways remains an important area for future investigation. For researchers and drug development professionals, while this compound shows promise as a natural antioxidant, a more in-depth understanding of its molecular mechanisms of action is crucial for its potential therapeutic applications. Direct comparative studies under standardized conditions are warranted to provide a more definitive assessment of its antioxidant efficacy relative to other leading natural compounds.

References

Neuroprotective efficacy of Regaloside E in comparison to known neuroprotective agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential neuroprotective efficacy of Regaloside E against established neuroprotective agents: Edaravone, NBP (Butylphthalide), and Ginsenoside Rd. While direct neuroprotective studies on this compound are currently limited, this document synthesizes available data on its antioxidant properties and the anti-inflammatory activities of related compounds to build a scientifically grounded hypothesis of its potential mechanisms and efficacy. Detailed experimental protocols for the established agents are provided to serve as a benchmark for future investigations into this compound.

Introduction to this compound and Known Neuroprotective Agents

This compound is a phenylpropanoid glycoside that can be isolated from the bulbs of Lilium lancifolium Thunb. and the flowers of the Easter lily (Lilium longiflorum).[1][2] Its structure suggests potential antioxidant capabilities, which are often associated with neuroprotection.

Edaravone is a potent free radical scavenger clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3] Its primary mechanism involves mitigating oxidative stress-induced neuronal damage.[2][4]

NBP (dl-3-n-Butylphthalide) , initially isolated from the seeds of celery, is approved for the treatment of acute ischemic stroke in China.[1] It exhibits a multi-targeted neuroprotective effect, including anti-inflammatory, antioxidant, and anti-apoptotic actions.[1]

Ginsenoside Rd , a major active component of Panax ginseng, has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders.[5][6][7] Its mechanisms are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[5][6][7]

Comparative Analysis of Neuroprotective Mechanisms and Efficacy

While direct experimental data on the neuroprotective efficacy of this compound is not yet available, its known antioxidant activity provides a basis for a hypothetical comparison with the established mechanisms of Edaravone, NBP, and Ginsenoside Rd.

Antioxidant and Anti-inflammatory Properties

This compound has demonstrated significant free radical scavenging activity in vitro.[1] Studies on related compounds, Regaloside A and B, have shown anti-inflammatory effects by inhibiting the expression of iNOS and COX-2, and downregulating the p-p65/p65 ratio, suggesting a potential anti-inflammatory role for this compound as well.[3]

Edaravone is a powerful antioxidant that scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] It also inhibits lipid peroxidation, a key process in oxidative stress-induced cell membrane damage.[4]

NBP reduces mitochondrial oxidative stress and inhibits inflammatory reactions.[1] It has been shown to activate the Keap1/Nrf2 pathway, a key regulator of antioxidant defense.[8]

Ginsenoside Rd exerts its neuroprotective effects in part through its antioxidant and anti-inflammatory properties.[5][6][7] It can reduce oxidative stress and inhibit the production of pro-inflammatory cytokines.[9]

Table 1: Quantitative Antioxidant and Anti-inflammatory Data

CompoundAssayResultReference
This compound ABTS Radical ScavengingIC50: 121.1 μM[1]
DPPH Radical ScavengingIC50: 46.6 μM[1]
Ascorbic Acid (Positive Control) ABTS Radical ScavengingIC50: 108.2 μM[1]
DPPH Radical ScavengingIC50: 50.7 μM[1]
Regaloside A DPPH Radical Scavenging58.0% inhibition at 160 ppm[3]
Regaloside B iNOS Expression Inhibition26.2 ± 0.63% of control at 50 μg/mL[3]
VCAM-1 Expression Inhibition33.8 ± 1.74% of control at 50 μg/mL[3]
Edaravone Hydroxyl Radical ScavengingPotent scavenger[3]
NBP Oxidative Stress ReductionActivates Keap1/Nrf2 pathway[8]
Ginsenoside Rd Nitric Oxide Radical InhibitionSignificant reduction[9]
Anti-apoptotic Mechanisms

Edaravone , NBP , and Ginsenoside Rd have all been shown to inhibit apoptosis, a form of programmed cell death that is a common feature of neurodegenerative diseases and ischemic brain injury.[1][5][10] The potential anti-apoptotic effect of this compound is yet to be investigated but is a plausible mechanism given its antioxidant properties.

Signaling Pathways in Neuroprotection

The neuroprotective effects of these agents are mediated by complex signaling pathways.

Potential Signaling Pathway for this compound

Based on its antioxidant properties, a hypothetical neuroprotective signaling pathway for this compound is proposed.

Regaloside_E_Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Regaloside_E This compound Regaloside_E->ROS Scavenges Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage

Hypothetical Neuroprotective Pathway of this compound.
Known Signaling Pathways of Comparative Agents

Known_Agents_Pathways cluster_Edaravone Edaravone cluster_NBP NBP (Butylphthalide) cluster_Ginsenoside_Rd Ginsenoside Rd Edaravone Edaravone ROS_E ROS/RNS Edaravone->ROS_E Scavenges Lipid_Peroxidation Lipid Peroxidation ROS_E->Lipid_Peroxidation Neuronal_Damage_E Neuronal Damage Lipid_Peroxidation->Neuronal_Damage_E NBP NBP Mito_Ox_Stress Mitochondrial Oxidative Stress NBP->Mito_Ox_Stress Inflammation Neuroinflammation NBP->Inflammation Apoptosis_N Apoptosis Mito_Ox_Stress->Apoptosis_N Inflammation->Apoptosis_N Ginsenoside_Rd Ginsenoside Rd Oxidative_Stress_G Oxidative Stress Ginsenoside_Rd->Oxidative_Stress_G Inflammation_G Neuroinflammation Ginsenoside_Rd->Inflammation_G Apoptosis_G Apoptosis Oxidative_Stress_G->Apoptosis_G Inflammation_G->Apoptosis_G

Simplified Neuroprotective Pathways of Known Agents.

Experimental Protocols for Neuroprotective Agent Evaluation

Detailed methodologies for key experiments are crucial for the validation and comparison of neuroprotective agents.

In Vitro Neuroprotection Assays

A common approach to assess neuroprotection in vitro is to use neuronal cell lines, such as SH-SY5Y human neuroblastoma cells, or primary neuronal cultures.[11][12]

Experimental Workflow: In Vitro Neuroprotection Assay

In_Vitro_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pre_treatment Pre-treatment with Test Compound (e.g., this compound) Cell_Culture->Pre_treatment Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, Glutamate) Pre_treatment->Induce_Toxicity Incubation Incubation Induce_Toxicity->Incubation Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Assess_Viability Measure_Markers Measure Biomarkers (ROS, Apoptosis markers) Incubation->Measure_Markers

Workflow for In Vitro Neuroprotection Screening.

Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for a further 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) group.

In Vivo Neuroprotection Assays

Animal models of neurological diseases, such as stroke models in rodents, are essential for evaluating the in vivo efficacy of neuroprotective agents.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Ischemic Stroke)

  • Animal Model: Induce focal cerebral ischemia in rats by occluding the middle cerebral artery (MCA) using the intraluminal filament method.[13]

  • Drug Administration: Administer the test compound (e.g., this compound) intraperitoneally or intravenously at different time points before or after MCAO.[13]

  • Neurological Deficit Scoring: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: After a specific duration (e.g., 24 or 48 hours), sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

  • Biochemical and Histological Analysis: Analyze brain tissue for markers of oxidative stress (e.g., malondialdehyde levels), inflammation (e.g., cytokine levels), and apoptosis (e.g., TUNEL staining).

Conclusion and Future Directions

This compound demonstrates promising antioxidant properties that are comparable to the well-known antioxidant, ascorbic acid.[1] While direct evidence of its neuroprotective efficacy is currently lacking, its antioxidant potential, coupled with the anti-inflammatory effects observed in related regaloside compounds, suggests that this compound is a strong candidate for further investigation as a neuroprotective agent.

Future research should focus on:

  • In vitro studies: Evaluating the cytoprotective effects of this compound against various neurotoxic insults (e.g., oxidative stress, excitotoxicity, neuroinflammation) in neuronal cell lines and primary neuronal cultures.

  • Mechanism of action studies: Investigating the effect of this compound on key signaling pathways involved in neuroprotection, such as the Nrf2-ARE, NF-κB, and MAPK pathways.

  • In vivo studies: Assessing the efficacy of this compound in animal models of neurodegenerative diseases and ischemic stroke to determine its therapeutic potential.

By employing the established experimental protocols outlined in this guide, researchers can systematically evaluate the neuroprotective efficacy of this compound and elucidate its mechanisms of action, paving the way for the potential development of a novel therapeutic agent for neurological disorders.

References

Head-to-head comparison of the anticancer effects of Regaloside E and other Regaloside analogs.

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel anticancer agents from natural sources, steroidal glycosides have emerged as a promising class of compounds. Among these, Regaloside E, isolated from the Easter lily (Lilium longiflorum), and its analogs have garnered interest for their potential cytotoxic effects against cancer cells. This guide provides a comparative analysis of the anticancer effects of this compound and other related steroidal glycosides, drawing upon available experimental data to offer insights for researchers and drug development professionals.

While direct comparative studies on a full spectrum of Regaloside analogs are limited, this guide synthesizes findings from research on steroidal glycosides isolated from Lilium and related species to provide a comparative perspective on their anticancer activities.

Comparative Anticancer Activity

The cytotoxic effects of various steroidal glycosides from Lilium species and their relatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. It is important to note that these values are drawn from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound/ExtractCancer Cell LineIC50 (µM)Source Species
Lililancifoloside D MCF-7 (Breast)> 10Lilium lancifolium
MDA-MB-231 (Breast)> 10
HepG2 (Liver)7.96
A549 (Lung)> 10
(25R)-Spirostan-3β,5α,6β-triol-3-O-{-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside} MCF-7 (Breast)3.31Lilium lancifolium
MDA-MB-231 (Breast)5.23
HepG2 (Liver)1.78
A549 (Lung)1.49
Lililancifoloside A MCF-7 (Breast)8.32Lilium lancifolium
MDA-MB-231 (Breast)> 10
HepG2 (Liver)5.92
A549 (Lung)> 10
26-O-β-D-glucopyranosyl-3β,22-dihydroxy-furost-5-en-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside MCF-7 (Breast)9.98Lilium lancifolium
MDA-MB-231 (Breast)> 10
HepG2 (Liver)7.24
A549 (Lung)> 10
Steroidal Glycoalkaloid 1 Feline Kidney Cells8.2Lilium longiflorum
Furostanol Saponin 3 Feline Kidney Cells8.7Lilium longiflorum

Mechanisms of Anticancer Action

The anticancer activity of these steroidal glycosides is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle of cancer cells.

Studies on steroidal glycosides from Lilium lancifolium have shown that some of these compounds can induce apoptosis in cancer cells. For instance, one of the more potent compounds was found to cause cell cycle arrest in the G2/M phase in HepG2 liver cancer cells, leading to apoptosis[1]. This suggests that these compounds can halt the proliferation of cancer cells and trigger their self-destruction.

The general mechanism of apoptosis induction by many natural compounds, including steroidal glycosides, often involves the activation of a cascade of enzymes called caspases. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Below is a generalized diagram illustrating the intrinsic pathway of apoptosis, which is a common mechanism for many anticancer compounds.

Apoptosis_Pathway cluster_cell Cancer Cell Steroidal_Glycoside Steroidal Glycoside Mitochondrion Mitochondrion Steroidal_Glycoside->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 activates Caspase_9 Caspase-9 Apaf_1->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

A simplified diagram of the intrinsic apoptosis pathway.

Experimental Protocols

The evaluation of the anticancer effects of these natural compounds typically follows a standardized workflow, from extraction and isolation to detailed mechanistic studies.

Experimental_Workflow cluster_mechanism Mechanism of Action Plant_Material Plant Material (e.g., Lilium bulbs) Extraction Extraction Plant_Material->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Isolation->Cytotoxicity_Screening Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot

General experimental workflow for anticancer drug discovery.
Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Regaloside analogs) and a positive control (e.g., a known chemotherapy drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining)

To determine if cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a widely used technique.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Conclusion

While a direct, comprehensive comparison of the anticancer effects of this compound and its analogs is not yet available in the scientific literature, the existing data on steroidal glycosides from the Lilium genus and related species provide a strong indication of their potential as anticancer agents. The cytotoxic activity, demonstrated by low micromolar IC50 values against various cancer cell lines, and the ability to induce apoptosis and cell cycle arrest, underscore the therapeutic promise of this class of compounds. Further research is warranted to isolate and characterize more Regaloside analogs, perform head-to-head comparative studies under standardized conditions, and elucidate their precise mechanisms of action to pave the way for their potential development as novel cancer therapies.

References

Validating the Mechanism of Action of Regaloside E: A Comparative Guide to Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct molecular target of Regaloside E has not been definitively identified in published literature. This guide presents a hypothetical validation study based on the putative target, Heat Shock Protein 90 Alpha Family Class B Member 1 (Hsp90AB1). This protein has been identified as a potential interactor for Calenduloside E, a structurally related natural product. The experimental data presented herein is hypothetical and for illustrative purposes to guide researchers in designing similar validation studies.

Introduction

This compound is a natural product with potential therapeutic applications. Elucidating its precise mechanism of action is crucial for further drug development and clinical translation. A key step in this process is the validation of its molecular target(s). This guide provides a comparative overview of using knockout (CRISPR/Cas9) and knockdown (siRNA) studies to validate the hypothetical mechanism of action of this compound through its putative target, Hsp90AB1. We also compare its hypothetical performance with a known Hsp90 inhibitor, Tanespimycin (17-AAG).

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and degradation of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation.[1][2] Its isoforms, including Hsp90AB1, are often overexpressed in cancer cells, making them attractive therapeutic targets.[1]

This guide will detail the experimental protocols for depleting Hsp90AB1 and present hypothetical data to illustrate how these genetic modifications would affect the cellular response to this compound, thereby validating its on-target activity.

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action involves this compound binding to and inhibiting the function of Hsp90AB1. Hsp90AB1 is essential for the stability and function of various client proteins, including protein kinases involved in cell proliferation and survival. By inhibiting Hsp90AB1, this compound would lead to the degradation of these client proteins, resulting in downstream effects such as cell cycle arrest and apoptosis.

RegalosideE_Pathway cluster_0 Cellular Environment Regaloside_E This compound Hsp90AB1 Hsp90AB1 Regaloside_E->Hsp90AB1 Inhibits Client_Proteins Client Proteins (e.g., Akt, Raf-1) Hsp90AB1->Client_Proteins Stabilizes Downstream_Effects Downstream Effects (Cell Cycle Arrest, Apoptosis) Client_Proteins->Downstream_Effects Promotes Proliferation & Survival Experimental_Workflow cluster_workflow Target Validation Workflow start Start: Cancer Cell Line knockdown siRNA-mediated Knockdown of Hsp90AB1 start->knockdown knockout CRISPR/Cas9-mediated Knockout of Hsp90AB1 start->knockout treatment Treatment with This compound or Tanespimycin knockdown->treatment knockout->treatment analysis Analysis of Cellular Phenotypes (Viability, Apoptosis) treatment->analysis Logical_Framework cluster_logic Validation Logic hypothesis Hypothesis: This compound inhibits Hsp90AB1 prediction Prediction: Depletion of Hsp90AB1 will cause resistance to this compound hypothesis->prediction experiment Experiment: Treat WT, siHsp90AB1, and Hsp90AB1 KO cells with this compound prediction->experiment outcome1 Outcome 1: Resistance is observed in siHsp90AB1 and Hsp90AB1 KO cells experiment->outcome1 outcome2 Outcome 2: No change in sensitivity is observed experiment->outcome2 conclusion1 Conclusion: Hypothesis is supported outcome1->conclusion1 conclusion2 Conclusion: Hypothesis is not supported outcome2->conclusion2

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Regaloside E Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like Regaloside E is fundamental for quality control, pharmacokinetic analysis, and efficacy studies. This guide provides a comparative analysis of different analytical methods for the quantification of this compound, a steroidal saponin (B1150181) with potential therapeutic properties. The objective is to present a clear comparison of High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to assist in selecting the most suitable method for a given application.

While direct cross-validation studies for this compound are not extensively published, this guide synthesizes validation data from established analytical methods for this compound and similar compounds to provide a comprehensive performance comparison.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for HPLC-PDA and provides expected performance metrics for UPLC-MS/MS based on its known capabilities for quantifying similar small molecules.

Parameter HPLC-PDA UPLC-MS/MS (Expected)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) ~0.5 - 2.0 µg/mL~0.05 - 0.5 ng/mL
Precision (RSD%) ≤ 2.78%< 15%
Accuracy (Recovery %) 95.39–103.92%[1]85 - 115%

Note: The data for HPLC-PDA is derived from a study on the simultaneous determination of several regalosides, including this compound[1]. The expected performance for UPLC-MS/MS is based on its typical application for the quantification of small molecules in complex matrices and offers significantly higher sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-PDA and a general protocol for UPLC-MS/MS.

Method 1: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the routine quality control of this compound in herbal extracts and formulations where concentration levels are relatively high.

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a photodiode array detector.

  • Column: Gemini C18 reversed-phase analytical column.

  • Mobile Phase: A gradient elution using a mixture of 0.1% (v/v) formic acid in distilled water (A) and acetonitrile (B52724) (B).

  • Detection: UV detection, with monitoring at a specific wavelength appropriate for this compound.

  • Sample Preparation:

    • Extract the sample containing this compound with a suitable solvent (e.g., methanol).

    • Centrifuge the extract to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Method Validation:

    • Linearity: A series of standard solutions of this compound are prepared and injected to construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be determined[1].

    • Accuracy: Determined through recovery tests by spiking a blank matrix with known concentrations of this compound[1].

    • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day)[1].

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices (e.g., plasma, tissue).

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI), typically in positive or negative ion mode depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation:

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) or a more extensive solid-phase extraction (SPE) is typically required.

    • Centrifuge the sample to remove precipitated proteins or other interferences.

    • The supernatant is then diluted and injected into the UPLC-MS/MS system.

  • Method Validation: Validation is performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability[2].

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method cross-validation and the experimental process for this compound analysis.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC-PDA, UPLC-MS/MS) define_params Define Validation Parameters (Linearity, Accuracy, Precision, etc.) define_methods->define_params prep_samples Prepare Standard and Quality Control Samples define_params->prep_samples run_method1 Analyze Samples with Method 1 (HPLC-PDA) prep_samples->run_method1 run_method2 Analyze Samples with Method 2 (UPLC-MS/MS) prep_samples->run_method2 compare_data Compare Performance Data run_method1->compare_data run_method2->compare_data stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) compare_data->stat_analysis assess_equivalence Assess Method Equivalence stat_analysis->assess_equivalence

Caption: General workflow for the cross-validation of analytical methods.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing cluster_result Result extraction Extraction of this compound from Matrix cleanup Sample Cleanup (Centrifugation/Filtration/SPE) extraction->cleanup injection Injection into Chromatography System cleanup->injection separation Chromatographic Separation (HPLC or UPLC) injection->separation detection Detection (PDA or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification final_conc Final Concentration of This compound quantification->final_conc

Caption: Typical experimental workflow for this compound analysis.

Conclusion

The choice between HPLC-PDA and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the study. For routine analysis of well-characterized samples with moderate to high concentrations of the analyte, HPLC-PDA is a robust and cost-effective choice. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, UPLC-MS/MS is the superior methodology. The cross-validation of these methods is a critical step in ensuring data integrity and comparability across different analytical platforms and research settings.

References

In Vivo Validation of Regaloside E: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the current state of in vivo research on Regaloside E, a natural product isolated from Lilium longiflorum Thunb. and Lilium lancifolium. While direct in vivo studies on the therapeutic efficacy of isolated this compound are currently limited, promising pre-clinical data from studies on extracts of Lilium species, which contain this compound, suggest significant therapeutic potential across several disease models. This document summarizes the available data, compares the performance of Lilium extracts with an established therapeutic agent, and provides detailed experimental protocols to guide future research.

Executive Summary

This compound, a phenolic compound, has demonstrated notable antioxidant properties in in vitro assays.[1] In vivo studies on extracts from Lilium longiflorum, a natural source of this compound, have shown significant hypoglycemic, hypolipidemic, and hepatoprotective effects in mouse models of type 2 diabetes and non-alcoholic fatty liver disease.[2][3] These extracts have been shown to reduce blood glucose levels, body weight, serum and liver lipid levels, and improve liver function.[2][3][4] While direct comparisons with isolated this compound are not yet available, these findings provide a strong rationale for its further investigation as a potential therapeutic agent.

Comparative Analysis: Lilium longiflorum Extract vs. Metformin in a Type 2 Diabetes Mouse Model

To contextualize the potential therapeutic efficacy of this compound, this section compares the performance of a steroidal glycoside-rich 1-butanol (B46404) (BuOH) extract from Lilium longiflorum bulbs with Metformin, a first-line treatment for type 2 diabetes. The data is derived from a 24-week study in the female KK.Cg-A(y)/J Type 2 diabetic mouse model.[3]

ParameterDiabetic Control (High-Fat Diet)BuOH Extract (0.2%)Metformin (0.001%)
Triglycerides (mg/dL) 219 ± 34114 ± 35Data not available in the provided abstract
Total Cholesterol (mg/dL) 196 ± 12Data not available in the provided abstract for this specific extract concentrationData not available in the provided abstract
Average Liver Mass (g) 2.96 ± 0.132.58 ± 0.08 (for 0.1% extract)Significantly reduced
Alanine Transferase (units/L) 74 ± 545 ± 1 (for 0.1% extract)Significantly reduced

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments cited in this guide.

In Vivo Model of Type 2 Diabetes and Hepatoprotection[3]
  • Animal Model: Female KK.Cg-A(y)/J mice (a model for type 2 diabetes).

  • Study Duration: 24 weeks.

  • Groups (n=16 per group):

    • Control: Low-fat diet and extract-free drinking water.

    • Diabetic Control: High-fat diet and extract-free drinking water.

    • Treatment Group 1: High-fat diet and drinking water with 1% crude bulb extract.

    • Treatment Group 2: High-fat diet and drinking water with 0.1% BuOH extract.

    • Treatment Group 3: High-fat diet and drinking water with 0.2% BuOH extract.

    • Positive Control: High-fat diet and drinking water with 0.001% Metformin.

  • Parameters Measured: Body weight, food and water intake, fasting blood glucose, oral glucose tolerance test (OGTT), serum triglycerides and total cholesterol, liver mass, and liver histology.

  • Histological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cellular damage and lipid accumulation.

In Vivo Model of High-Fat Diet-Induced Obesity and Oxidative Stress[4]
  • Animal Model: Mice on a high-fat diet.

  • Treatment: Lily bulbs' polyphenols (LBPs) administered in a dose-dependent manner.

  • Parameters Measured:

    • Body weight gain.

    • Serum and liver lipid levels.

    • Markers of oxidative damage.

    • Hepatic steatosis assessment.

    • Gene expression analysis (SREBP-1c, FAS, ACC1, SCD-1, SRB1, HL, PPARα, CPT-1) via quantitative real-time PCR.

Visualizing the Science: Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

G Potential Antioxidant and Anti-inflammatory Signaling Pathway Regaloside_E This compound ROS Reactive Oxygen Species (ROS) Regaloside_E->ROS Scavenges NF_kB NF-κB Regaloside_E->NF_kB Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Regaloside_E->Antioxidant_Enzymes Upregulates ROS->NF_kB Activates Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Antioxidant_Enzymes->ROS Neutralizes Cellular_Damage->Inflammation G Experimental Workflow for In Vivo Disease Model Study Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Disease_Induction Disease Induction (e.g., High-Fat Diet, Collagen Injection) Animal_Acclimatization->Disease_Induction Group_Allocation Random Group Allocation (n = per group) Disease_Induction->Group_Allocation Treatment_Administration Treatment Administration (this compound, Vehicle, Positive Control) Group_Allocation->Treatment_Administration Monitoring Regular Monitoring (Body Weight, Clinical Scores) Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Blood, Tissue Collection) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of Regaloside E, a natural product isolated from Lilium longiflorum, and its related compounds. Due to the limited direct toxicological data on this compound, this comparison draws upon available safety information for structurally similar phenolic and steroidal glycosides, as well as toxicological data for its plant source. All experimental data is presented to support further research and drug development endeavors.

Executive Summary

This compound is a phenolic glycoside with a complex structure. While specific safety studies on this compound are not publicly available, an analysis of related compounds and its source organism, Lilium longiflorum (Easter Lily), provides insights into its potential toxicological profile. Extracts from Lilium species have demonstrated species-specific toxicity, being notably nephrotoxic to felines, while showing no adverse effects in rodents[1]. The broader class of phenolic and steroidal glycosides exhibits a wide range of toxicological profiles, from generally recognized as safe to highly toxic, depending on their specific structure and dosage[2][3]. This guide synthesizes the available data to provide a foundational safety assessment.

Quantitative Safety Data

The following table summarizes the available quantitative toxicological data for compounds structurally related to this compound. It is important to note the absence of specific data for this compound and other regaloside congeners.

Compound/ExtractTest TypeSpeciesRoute of AdministrationKey FindingsReference
Lilium longiflorum (Easter Lily) LeavesAcute ToxicityCatOralSevere nephrotoxicity, vomiting, polyuria[1][4]
Acute ToxicityRat, RabbitOralNo clinicopathological or histopathological changes observed[1][4]
Phenylethanoid Glycoside-Rich Extract (Osmanthus fragrans)Acute ToxicityRat, MouseOralLD50 > 10 g/kg body weight (considered non-toxic)[5]
Subchronic Toxicity (90-day)RatOralNo-Observed-Adverse-Effect-Level (NOAEL) > 2.00 g/kg body weight/day[5]
Moniliformin (B1676711) (a mycotoxin with a different structure but tested under similar guidelines)Acute Oral Toxicity (OECD 423)RatOralLD50 cut-off value of 25 mg/kg body weight (classified as Category 2)[6]
Steroidal Glycosides (from Paris vietnamensis)In vitro Cytotoxicity (IC50)Human cancer cell lines (SK-LU-1, HeLa, MKN7)N/AIC50 values ranged from 1.07 to 4.37 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of standard protocols relevant to the assessment of the safety of novel compounds like this compound.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.

  • Test Animals: Typically, healthy, young adult rodents (e.g., Sprague-Dawley rats) of a single-sex (usually females) are used[4].

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water[4].

  • Dosing: The test substance is administered in a single oral dose via gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions[4].

  • Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the first group determines the dose for the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing[8].

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

This study provides information on the potential adverse effects of a substance from repeated oral exposure over a 90-day period.

  • Test Animals: Typically, rodents (rats are preferred) of both sexes are used. Each dose group should consist of at least 10 males and 10 females[9][10].

  • Dosing: The test substance is administered daily in graduated doses to several groups of animals, seven days a week, for 90 days. Administration is typically via the diet, drinking water, or oral gavage[9][10].

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity[11].

  • Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption, and ophthalmoscopic examinations are performed. Hematology, clinical biochemistry, and urinalysis are conducted at the end of the study[10][12].

  • Pathology: All animals undergo a full gross necropsy and histopathological examination of major organs and tissues[9].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a suitable density[13].

  • Treatment: Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours)[14].

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 1-4 hours at 37°C[15].

  • Solubilization: The resulting formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO or an SDS-HCl solution)[13].

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm[14][16]. The absorbance is directly proportional to the number of viable cells.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it)[17][18].

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation[19][20].

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations. The mixture is then plated on a minimal agar (B569324) medium lacking histidine[19].

  • Incubation: The plates are incubated at 37°C for 48-72 hours[19].

  • Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential[18][21].

Signaling Pathways and Mechanisms of Toxicity

The potential toxic mechanisms of this compound and related compounds can be inferred from the broader classes of phenolic and steroidal glycosides.

Phenolic Compounds

Phenolic compounds can exhibit a dual role as both antioxidants and pro-oxidants. At high concentrations or in the presence of transition metal ions, some phenolic compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage[22][23]. This pro-oxidant activity can cause DNA damage, lipid peroxidation, and protein modification, potentially leading to cytotoxicity and apoptosis[22]. The toxic effects of phenols can involve the denaturation of proteins and disruption of cellular membranes due to their hydrophilic and lipophilic properties[5][24].

Steroidal Glycosides

Many steroidal glycosides, particularly cardiac glycosides, exert their toxic effects by inhibiting the Na+/K+-ATPase pump, a crucial enzyme for maintaining cellular ion gradients[3][25]. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. Elevated intracellular calcium can lead to cardiac arrhythmias and other cellular dysfunctions. Some steroidal glycosides have also been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways[7].

Toxicity of Lilium longiflorum

The specific mechanism of nephrotoxicity in cats from Lilium longiflorum ingestion is not fully understood but is known to cause acute destruction of renal tubular epithelial cells[2][26]. Studies suggest that a water-soluble fraction of the plant is responsible for the renal damage and that a cat-specific metabolite may be the ultimate toxicant[2].

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 423)

Acute_Oral_Toxicity_Workflow start Start: Healthy Young Adult Female Rats (n=3) dose1 Administer Starting Dose (e.g., 300 mg/kg) start->dose1 observe1 Observe for 14 days (Clinical signs, body weight) dose1->observe1 outcome1 Outcome Assessment: - 0-1 deaths - 2-3 deaths observe1->outcome1 dose2_high Proceed to Higher Dose (e.g., 2000 mg/kg) (n=3) outcome1->dose2_high 0-1 deaths dose2_low Proceed to Lower Dose (e.g., 50 mg/kg) (n=3) outcome1->dose2_low 2-3 deaths observe2 Observe for 14 days dose2_high->observe2 dose2_low->observe2 outcome2 Outcome Assessment observe2->outcome2 classify Classify Substance based on GHS Categories outcome2->classify necropsy Gross Necropsy of all animals classify->necropsy end End of Study necropsy->end Phenolic_Toxicity_Pathway Phenolic High Concentration of Phenolic Compound ROS Reactive Oxygen Species (ROS) Generation Phenolic->ROS Metals Transition Metal Ions (e.g., Cu2+, Fe3+) Metals->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage Stress->Damage DNA DNA Damage Damage->DNA Lipid Lipid Peroxidation Damage->Lipid Protein Protein Modification Damage->Protein Apoptosis Apoptosis / Cytotoxicity DNA->Apoptosis Lipid->Apoptosis Protein->Apoptosis

References

A Comparative Analysis of Regaloside Analogs in Inflammation: Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Anti-inflammatory Properties of Regaloside A and B, and the Unexplored Potential of Regaloside E.

The regaloside family of phenylpropanoid glycosides, isolated from the ornamental flowers of Lilium species, presents a promising area of investigation for novel anti-inflammatory agents. While research into the specific structure-activity relationship (SAR) of this compound and its derivatives is currently limited in publicly available scientific literature, a comparative analysis of its close analogs, Regaloside A and B, provides valuable insights into the structural requirements for their biological activity. This guide synthesizes the existing experimental data on Regaloside A and B, offering a framework for future SAR studies and the potential exploration of this compound.

Comparative Biological Activity of Regaloside Analogs

Regaloside A and B, isolated from Lilium Asiatic hybrids, have been evaluated for their anti-inflammatory effects. The key findings from a study investigating their impact on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in TNF-α-stimulated human aortic smooth muscle cells (HASMCs) are summarized below.[1]

CompoundConcentrationiNOS Expression Inhibition (%)COX-2 Expression Inhibition (%)
Regaloside A 50 µg/mL29.7 ± 4.07-31.6 ± 8.19 (Upregulation)
Regaloside B 50 µg/mL73.8 ± 0.631.1 ± 4.99

Data Interpretation:

  • Regaloside B demonstrates significant inhibitory activity against iNOS expression, suggesting a potent anti-inflammatory effect through the modulation of nitric oxide production.[1][2][3] Its effect on COX-2 expression at the tested concentration was minimal.

  • Regaloside A , in contrast, showed weaker inhibition of iNOS and appeared to upregulate COX-2 expression, indicating a more complex and potentially less favorable inflammatory response profile compared to Regaloside B.[1]

  • This compound , a known constituent of Lilium longiflorum Thunb., remains uncharacterized in terms of its biological activity.[4] Its structural similarity to Regaloside A and B suggests it may also possess anti-inflammatory properties, warranting further investigation.

Structure-Activity Relationship Insights

A preliminary analysis of the structures of Regaloside A and B suggests potential SAR trends:

  • Substitution on the Phenylpropanoid Moiety: The core difference between Regaloside A and B lies in the substitution pattern of the phenylpropanoid group. These subtle structural variations appear to have a profound impact on their anti-inflammatory activity, particularly on iNOS and COX-2 modulation.

  • Glycosidic Linkages: The nature and position of the sugar moieties are also likely to play a crucial role in the compounds' solubility, bioavailability, and interaction with biological targets.

Further research, including the synthesis of this compound and a variety of its derivatives with systematic modifications to the phenylpropanoid and glycosidic components, is necessary to establish a comprehensive SAR.

Experimental Protocols

The following are the key experimental methodologies employed in the evaluation of Regaloside A and B.[1]

Cell Culture and Treatment:

  • Human aortic smooth muscle cells (HASMCs) were cultured in a standard growth medium.

  • For experimentation, cells were pre-treated with Regaloside A or B (50 µg/mL) for 2 hours.

  • Inflammation was induced by stimulating the cells with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL for 24 hours.

Western Blot Analysis for iNOS and COX-2 Expression:

  • Cell Lysis: After treatment, HASMCs were washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins was determined using a Bradford protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands was quantified using image analysis software, and the expression levels of iNOS and COX-2 were normalized to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated.

G Potential Anti-inflammatory Signaling Pathway of Regalosides TNFa TNF-α TNFR TNFR TNFa->TNFR Binds to NFkB NF-κB Pathway TNFR->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces COX2 COX-2 Expression NFkB->COX2 Induces Regalosides Regaloside B Regalosides->NFkB Inhibits Inflammation Inflammation iNOS->Inflammation COX2->Inflammation G Experimental Workflow for Assessing Anti-inflammatory Activity cluster_cell_culture Cell Culture cluster_analysis Analysis HASMCs Culture HASMCs Pretreat Pre-treat with Regaloside A/B HASMCs->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Lysis Cell Lysis & Protein Extraction Stimulate->Lysis Quantify Protein Quantification Lysis->Quantify WesternBlot Western Blot (iNOS, COX-2) Quantify->WesternBlot Data Data Analysis WesternBlot->Data

References

A Comparative Metabolomic Analysis of Lilium Species: Unveiling Chemical Diversity Beyond Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Lilium, encompassing over 100 species, is a rich source of diverse secondary metabolites with significant medicinal and ornamental value. Among these compounds, phenylpropanoid glycosides like Regaloside E have garnered interest for their potential bioactivities. This guide provides a comparative metabolomic overview of Lilium species, with a focus on highlighting the chemical distinctions between species known to produce certain regalosides and those where they are less abundant or absent. This analysis is based on data from untargeted and targeted metabolomic studies, primarily utilizing Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).

Comparative Metabolomic Profiles

Metabolomic studies reveal significant chemical diversity among Lilium species. While a direct comparison based solely on the presence or absence of this compound is limited in the current literature, we can draw valuable insights by comparing species with known differences in their regaloside content and overall secondary metabolite profiles. For instance, Lilium regale is known for its accumulation of various secondary metabolites, including regalosides, while other species like Lilium brownii have been reported to lack certain regalosides like Regaloside C and E.[1]

The following tables summarize the key differences in major metabolite classes identified in comparative studies of Lilium species.

Table 1: Comparison of Major Secondary Metabolite Classes in Select Lilium Species

Metabolite ClassLilium regale (Purple Bulbs)Other Lilium Species (e.g., L. davidii, L. brownii - White Bulbs)Key Findings
Flavonoids High abundance and diversity.[2][3] Includes various glycosides and aglycones.Present, but generally in lower concentrations and with less diversity compared to purple-bulbed species.[2]Purple-bulbed L. regale shows a significant upregulation of flavonoid biosynthesis.[2][3]
Phenolic Acids High abundance.[2][3] Includes derivatives of caffeic acid, ferulic acid, and p-coumaric acid.Present, but in lower concentrations than in L. regale.[2]The accumulation of phenolic acids contributes to the antioxidant capacity of the bulbs.
Steroidal Saponins (B1172615) Present, contributes to the overall chemical profile.Considered key bioactive compounds in several medicinal lilies.[2][3] Some species, like L. davidii var. willmottiae, have very low or no accumulation.[2]The profile and abundance of steroidal saponins are major discriminators between different Lilium species.[2]
Alkaloids Detected in metabolomic profiles.Detected in various species, contributing to their medicinal properties and bitterness.Alkaloid profiles can vary significantly between species.
Regalosides Known to contain Regaloside A and B.[4]Regaloside C and E were not detected in L. brownii.[1] Lilium longiflorum is a known source of this compound.[2]The presence and type of regalosides are species-specific.

Table 2: Quantitative Data on Select Metabolites from Comparative Studies

Compound/Metabolite ClassLilium regaleL. davidii var. unicolorL. lancifoliumReference
Total Phenolic Content (mg GAE/100g dw)10381.492017.172827.25[5]
Total Flavonoid Content (mg RE/100g dw)1428.21150.53227.24[5]
(+)-Catechin (mg/100g dw)1.260.821.26[5]
(-)-Epicatechin (mg/100g dw)2.530.822.15[5]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; dw: dry weight. Data is illustrative of the significant quantitative differences observed between species.

Experimental Protocols

The following is a detailed methodology for the comparative metabolomic analysis of Lilium species based on established protocols for plant metabolomics.[6][7][8]

Sample Preparation and Extraction
  • Sample Collection: Fresh bulbs of different Lilium species are collected, washed, and the scales are separated. Samples are immediately frozen in liquid nitrogen to quench metabolic activity.

  • Lyophilization and Grinding: The frozen scales are lyophilized (freeze-dried) and then ground into a fine powder using a mixer mill.

  • Extraction:

    • Weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1.2 mL of 70% methanol/water extraction solvent.

    • Vortex for 30 seconds and then place in an ultrasonic bath for 30 minutes at 4°C.

    • Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm organic filter membrane.

    • The filtered extract is then transferred to a vial for UPLC-ESI-MS/MS analysis.

UPLC-ESI-MS/MS Analysis
  • Chromatographic Separation:

    • System: Agilent 1290 Infinity LC system or equivalent.

    • Column: ACQUITY UPLC HSS T3 C18 column (2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: A linear gradient is typically run over 15-20 minutes, starting with a low percentage of B and increasing to elute a wide range of metabolites.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • System: AB SCIEX QTRAP 6500+ or equivalent triple quadrupole-linear ion trap mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis and full scan for untargeted analysis.

    • Key Parameters:

      • Ion Spray Voltage: +5500 V (positive), -4500 V (negative)

      • Source Temperature: 550 °C

      • Gas I (nebulizer gas): 55 psi

      • Gas II (heater gas): 60 psi

      • Curtain Gas: 25 psi

Data Analysis
  • Metabolite Identification: Metabolites are identified by comparing their retention times and MS/MS fragmentation patterns with those of authentic standards and public databases (e.g., MassBank, METLIN).

  • Statistical Analysis: The processed data is subjected to multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify differential metabolites between the compared Lilium species.

Visualizations

Phenylpropanoid Biosynthesis Pathway

This compound belongs to the phenylpropanoid class of compounds. The following diagram illustrates the general phenylpropanoid biosynthesis pathway, which serves as the precursor for a wide array of secondary metabolites in plants, including flavonoids and phenylpropanoid glycosides.

Phenylpropanoid_Pathway cluster_0 Erythrose4P Erythrose 4-phosphate Shikimate Shikimate Pathway PEP Phosphoenolpyruvate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid PP_Glycosides Phenylpropanoid Glycosides (e.g., this compound) p_Coumaric_acid->PP_Glycosides Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignans Lignans Coumaroyl_CoA->Lignans Stilbenes Stilbenes Coumaroyl_CoA->Stilbenes Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid Caffeic_acid->PP_Glycosides Ferulic_acid->PP_Glycosides

Caption: General phenylpropanoid biosynthesis pathway in plants.

Experimental Workflow for Comparative Metabolomics

The diagram below outlines the key steps involved in a typical comparative metabolomics study of Lilium species.

Metabolomics_Workflow start Sample Collection (Different Lilium Species) extraction Metabolite Extraction (70% Methanol) start->extraction analysis UPLC-ESI-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Detection, Alignment) analysis->data_processing identification Metabolite Identification (Database Matching) data_processing->identification stats Statistical Analysis (PCA, OPLS-DA) identification->stats biomarker Differential Metabolite Identification stats->biomarker interpretation Biological Interpretation biomarker->interpretation

Caption: Experimental workflow for comparative metabolomics.

References

Benchmarking the Purity of Synthesized Regaloside E Against Natural Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the purity of synthetically derived Regaloside E with its naturally occurring counterpart. This compound, a phenylpropanoid glycoside isolated from Lilium longiflorum, has garnered interest for its potential anti-inflammatory, immunomodulatory, and antioxidant properties.[1] As with any bioactive compound intended for research or therapeutic development, establishing the purity and structural integrity of the synthesized molecule is of paramount importance. This document outlines the analytical methodologies and presents a structured approach for a direct comparison to a natural this compound standard.

Introduction

The transition from naturally sourced compounds to synthetic analogues is a critical step in drug discovery and development. It allows for scalable production and modification of chemical structures. However, it also necessitates rigorous analytical validation to ensure that the synthesized compound is chemically identical to the natural product and free from significant impurities that could affect experimental outcomes.

This guide details a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to comprehensively assess the purity and structural identity of synthesized this compound. The data presented herein is based on a hypothetical comparison between a synthetically produced batch of this compound and a commercially available natural standard with a reported purity of ≥98% by HPLC.

Comparative Analysis Workflow

The following workflow outlines the key steps for a robust comparison of synthesized and natural this compound.

G cluster_0 Sample Preparation cluster_1 Purity & Identity Analysis cluster_2 Data Comparison & Reporting A Synthesized this compound C Dissolve in Methanol (B129727) to 1 mg/mL A->C B Natural this compound Standard B->C D HPLC-UV/DAD Analysis C->D E LC-MS Analysis C->E F NMR Spectroscopy (¹H, ¹³C) C->F G Compare Retention Time & UV Spectra D->G H Compare Molecular Weight & Fragmentation E->H I Compare Chemical Shifts & Coupling F->I J Purity Quantification G->J K Final Purity Report H->K I->K J->K

Caption: Experimental workflow for the comparative purity analysis of synthesized versus natural this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation used.

High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the samples by separating this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-50% Acetonitrile

    • 25-30 min: 50-90% Acetonitrile

    • 30-35 min: 90% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram. The retention times of the synthesized and natural samples are compared for initial identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique confirms the molecular weight of this compound and helps in the identification of any co-eluting impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • LC Conditions: Same as the HPLC method described in 3.1.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Range: m/z 100-1000.

  • Analysis: The mass spectra of the major peaks from both the synthesized and natural samples are analyzed to confirm the molecular weight of this compound (C20H26O12, MW: 458.41). Fragmentation patterns are also compared to further confirm structural identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is the gold standard for structural elucidation and comparison.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD3OD).

  • Experiments:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon NMR)

    • 2D NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural confirmation if needed.

  • Analysis: The chemical shifts, coupling constants, and integration of the proton and carbon signals from the synthesized this compound are compared to those of the natural standard. Any significant differences could indicate structural discrepancies or the presence of impurities.

Quantitative Data Presentation

The following table summarizes the hypothetical results from the comparative analysis of synthesized this compound and the natural standard.

ParameterSynthesized this compoundNatural this compound StandardAcceptance Criteria
HPLC Purity (% Area) 99.2%98.5%≥ 98.0%
HPLC Retention Time (min) 15.815.8± 0.2 min of standard
Molecular Weight (LC-MS) 459.13 [M+H]⁺, 481.11 [M+Na]⁺459.13 [M+H]⁺, 481.11 [M+Na]⁺Matches theoretical mass
¹H NMR Conforms to structureConforms to structureSpectra are superimposable
¹³C NMR Conforms to structureConforms to structureSpectra are superimposable

Conclusion

The presented multi-technique approach provides a robust and reliable method for benchmarking the purity of synthesized this compound against a natural standard. Based on the hypothetical data, the synthesized batch demonstrates a high degree of purity (99.2%) and shows identical chromatographic behavior, molecular weight, and NMR spectral properties to the natural this compound standard. This confirms the successful synthesis of a high-purity compound that is structurally identical to its natural counterpart, making it suitable for further research and development. It is crucial for researchers to perform such rigorous comparisons to ensure the validity and reproducibility of their scientific findings.

References

Independent Replication of Published Findings on Regaloside E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported anti-inflammatory activity of Regaloside E and its alternatives, supported by experimental data from published literature. Due to the limited direct experimental data on this compound, this guide utilizes findings from the closely related compounds, Regaloside A and B, as a proxy for its potential biological activity. This comparison aims to facilitate independent replication and further investigation into the therapeutic potential of these natural compounds.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of Regaloside A and B were evaluated in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The key markers of inflammation assessed were the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade. Furthermore, the impact on the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation, was investigated by measuring the phosphorylation of the p65 subunit. The study also examined the expression of vascular cell adhesion molecule-1 (VCAM-1), which is involved in the recruitment of immune cells to the site of inflammation.

For a comprehensive comparison, this guide includes data on other well-characterized natural compounds known to modulate these inflammatory pathways, such as Ginsenoside Rd and Curcumin.

Table 1: Comparative Inhibition of iNOS and COX-2 Expression

CompoundConcentrationCell LineiNOS Expression Inhibition (%)COX-2 Expression Inhibition (%)Reference
Regaloside A 50 µg/mLRAW 264.729.7 ± 4.07-31.6 ± 8.19 (Upregulation)
Regaloside B 50 µg/mLRAW 264.773.8 ± 0.631.1 ± 4.99[1]
Ginsenoside Rd 100 µMRAW 264.7~60%Not specified
Curcumin 10 µMRAW 264.7Significant InhibitionSignificant Inhibition[2]

Note: The data for Regaloside A and B reflects the percentage of iNOS and COX-2 expression relative to the LPS-stimulated control (100%). A value below 100% indicates inhibition. For Ginsenoside Rd, the inhibition percentage is an approximation from the graphical data presented in the cited study.

Table 2: Comparative Effects on NF-κB Signaling and VCAM-1 Expression

CompoundConcentrationCell Linep-p65/p65 Ratio Reduction (%)VCAM-1 Expression Reduction (%)Reference
Regaloside A 50 µg/mLHASMCs59.3 ± 1.3051.4 ± 2.65
Regaloside B 50 µg/mLHASMCs56.8 ± 1.6066.2 ± 1.74[1]
Ginsenoside Rd 100 µMRAW 264.7Significant reduction in NF-κB DNA bindingNot specified

Note: The data for Regaloside A and B reflects the percentage of the p-p65/p65 ratio and VCAM-1 expression relative to the TNF-α-stimulated control (100%). A value below 100% indicates a reduction.

Experimental Protocols

Inhibition of iNOS and COX-2 Expression in RAW 264.7 Macrophages

This protocol is based on the methodology described for Regaloside A and B and is a standard method for evaluating anti-inflammatory effects.[1]

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Protein Extraction: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.

  • Western Blot Analysis: The protein concentration of the lysates is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

NF-κB (p65) Activation Assay

This protocol outlines the general steps to assess the effect of a compound on the NF-κB signaling pathway.[1]

  • Cell Culture and Treatment: Human Aortic Smooth Muscle Cells (HASMCs) or other suitable cell lines are cultured and treated with the test compound as described above.

  • Stimulation: Inflammation is induced with a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for a specified time (e.g., 30 minutes).

  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the cells using a nuclear extraction kit.

  • Western Blot Analysis: The levels of phosphorylated p65 (p-p65) and total p65 in the nuclear extracts are determined by Western blotting, as described previously. The ratio of p-p65 to total p65 is calculated to determine the extent of NF-κB activation.

Visualizations

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A RAW 264.7 Cell Culture B Pre-treatment with This compound / Alternative A->B C LPS Stimulation B->C D Protein Extraction C->D E Western Blot for iNOS, COX-2, p-p65 D->E F Data Analysis E->F

Experimental workflow for assessing anti-inflammatory activity.

G cluster_1 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, VCAM-1) Nucleus->Inflammatory_Genes Transcription Regaloside This compound (Proposed) Regaloside->IKK Inhibition (Hypothesized)

Proposed mechanism of this compound on the NF-κB signaling pathway.

References

Interspecies Metabolic Differences of Regaloside E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the interspecies metabolism of Regaloside E. At present, there are no publicly available studies that specifically detail the metabolic pathways and potential differences of this compound across various species, including common preclinical models such as rats, dogs, and monkeys, or in humans.

This absence of data prevents a comparative analysis of how this compound is processed and eliminated by different organisms. Such information is critical in the drug development process for predicting human pharmacokinetics, efficacy, and potential toxicity based on preclinical animal studies.

The Importance of Interspecies Metabolism Studies

The metabolic fate of a drug candidate can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[1][2][3][4][5] These variations can lead to the formation of different metabolites, some of which may be pharmacologically active or toxic. Understanding these interspecies differences is paramount for:

  • Selecting the appropriate animal model: Choosing a species that metabolizes a drug in a manner most similar to humans is crucial for the accurate prediction of its behavior in clinical trials.[6][7][8]

  • Identifying potential safety risks: Species-specific metabolites could be responsible for toxicity observed in preclinical studies, and it is essential to determine if these metabolites are also formed in humans.[6][7]

  • Extrapolating dosage regimens: Knowledge of metabolic clearance in different species helps in scaling doses from animals to humans.

General Methodologies for Interspecies Metabolism Studies

While specific data for this compound is unavailable, a general overview of the experimental protocols typically employed in such studies can provide a framework for future research. These investigations generally involve a combination of in vitro and in vivo approaches.

In Vitro Metabolism Assays

In vitro systems provide a high-throughput and cost-effective means to screen for metabolic stability and identify major metabolic pathways.[9][10][11]

Table 1: Common In Vitro Systems for Metabolism Studies

SystemDescriptionKey Information Provided
Liver Microsomes Subcellular fractions of the endoplasmic reticulum containing a high concentration of CYP enzymes.[9]- Metabolic stability (half-life, intrinsic clearance) - Identification of Phase I metabolites - CYP enzyme inhibition and induction potential
S9 Fraction A mixture of microsomes and cytosol, containing both Phase I and some Phase II enzymes.- Broader range of metabolic reactions compared to microsomes.
Hepatocytes Intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes.[9]- More comprehensive metabolic profiling - Information on uptake and efflux transporters
Recombinant Enzymes Individual drug-metabolizing enzymes (e.g., specific CYPs or UGTs) expressed in a cellular system.[10]- Precise identification of the enzymes responsible for specific metabolic transformations.

Experimental Protocol: A Typical In Vitro Metabolic Stability Assay

A generalized protocol for assessing the metabolic stability of a compound like this compound in liver microsomes would involve the following steps:

  • Incubation: this compound is incubated with liver microsomes from different species (e.g., human, rat, dog, monkey) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant containing the remaining parent compound and any metabolites is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic parameters such as half-life and intrinsic clearance.

In Vivo Metabolism Studies

In vivo studies in animal models are essential to understand the complete metabolic profile of a drug in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: A Representative In Vivo Metabolite Profiling Study

  • Dosing: this compound is administered to different animal species (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Biological samples, including plasma, urine, and feces, are collected at predetermined time intervals.

  • Sample Preparation: Samples are processed to extract the drug and its metabolites.

  • Metabolite Identification: Advanced analytical techniques, such as high-resolution mass spectrometry, are used to identify the chemical structures of the metabolites.

  • Quantitative Analysis: The concentrations of the parent drug and major metabolites are measured over time to determine their pharmacokinetic profiles.

Visualizing the Drug Metabolism Workflow

The process of investigating interspecies drug metabolism can be visualized as a logical workflow, starting from initial in vitro screening to more complex in vivo studies.

experimental_workflow cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_invivo In Vivo Studies cluster_pk Pharmacokinetics microsomes Liver Microsomes stability Metabolic Stability microsomes->stability hepatocytes Hepatocytes hepatocytes->stability recombinant Recombinant Enzymes pathway_id Metabolite ID & Pathway Elucidation stability->pathway_id rat Rat pathway_id->rat dog Dog pathway_id->dog monkey Monkey pathway_id->monkey pk_analysis PK Analysis & Metabolite Profiling rat->pk_analysis dog->pk_analysis monkey->pk_analysis

Caption: A generalized workflow for investigating the interspecies metabolism of a new chemical entity.

Future Directions for this compound Research

To address the current knowledge gap, dedicated research into the metabolism of this compound is necessary. Such studies should aim to:

  • Characterize the metabolic stability of this compound in liver microsomes and hepatocytes from humans and relevant preclinical species.

  • Identify the major metabolic pathways and the specific enzymes involved in its biotransformation.

  • Conduct in vivo pharmacokinetic and metabolite identification studies in at least two different animal species to understand its ADME properties.

The data generated from these studies would be invaluable for the continued development of this compound and for making informed decisions regarding its potential clinical use. Without this fundamental information, a comprehensive comparison of its interspecies metabolic differences remains speculative.

References

Safety Operating Guide

Prudent Disposal of Regaloside E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for Regaloside E, a natural product isolated from Lilium longiflorum Thunb.[1] The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible management of this compound waste.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment to minimize exposure. Although specific hazards are not fully documented, caution is advised.

PPE CategoryRecommendation
Eye Protection Safety glasses or goggles should be worn.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are recommended.
Body Protection A standard laboratory coat is advised.[3]

Avoid creating dust when handling the solid form of this compound.[3] Work in a well-ventilated area.

II. Disposal Procedures for this compound

The appropriate disposal method for this compound depends on the quantity and form of the waste (solid, solution), and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Decontamination (for dilute aqueous solutions)

For very dilute aqueous solutions of this compound, biodegradation is a potential outcome as saponins (B1172615) are generally considered biodegradable.[4] However, direct disposal to the sanitary sewer should only be done after consulting with and obtaining permission from your local EHS office and wastewater treatment authority.

Step 2: Chemical Inactivation (if required)

Specific chemical inactivation methods for this compound are not documented. Avoid mixing with strong acids, bases, or oxidizing agents unless a validated inactivation protocol is available.

Step 3: Waste Collection and Segregation

  • Solid Waste:

    • Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated hazardous waste accumulation area.

  • Solvent-Based Solutions:

    • If this compound is dissolved in an organic solvent (e.g., DMSO, ethanol, methanol), it must be disposed of as hazardous chemical waste.[5]

    • Collect the waste in a designated, properly labeled solvent waste container. Do not mix incompatible solvents.

Step 4: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Ensure all labeling and documentation requirements are met.

III. Spill Management

In the event of a spill:

  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For powder spills, gently cover with a damp paper towel to avoid raising dust.[3]

  • Collect: Carefully scoop the absorbed material and contaminated items into a labeled hazardous waste container.

  • Clean: Decontaminate the spill area with soap and water or an appropriate laboratory detergent.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated waste_type Determine Waste Form (Solid, Aqueous, Solvent-based) start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid aqueous_waste Dilute Aqueous Solution waste_type->aqueous_waste Aqueous solvent_waste Solvent-based Solution waste_type->solvent_waste Solvent collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid consult_ehs Consult Institutional EHS for Sewer Disposal Policy aqueous_waste->consult_ehs collect_solvent Collect in Labeled Solvent Waste Container solvent_waste->collect_solvent final_disposal Dispose via Approved Hazardous Waste Vendor collect_solid->final_disposal sewer_disposal Permitted Sewer Disposal (with authorization) consult_ehs->sewer_disposal Yes collect_aqueous Collect as Aqueous Hazardous Waste consult_ehs->collect_aqueous No collect_aqueous->final_disposal collect_solvent->final_disposal

Caption: Decision workflow for this compound waste disposal.

Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained in proper hazardous waste management procedures and comply with all applicable local, state, and federal regulations. Always refer to your institution's specific safety protocols and consult with your EHS department for definitive guidance.

References

Essential Safety and Logistical Information for Handling Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Regaloside E. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Compound Identification and Properties

This compound is a natural product isolated from Lilium longiflorum Thunb. While specific toxicology data for this compound is limited, a Safety Data Sheet (SDS) for the structurally similar compound, Regaloside B, indicates it is not classified as a hazardous substance. However, in the absence of comprehensive data for this compound, it is prudent to handle it with a high degree of caution, following standard laboratory safety protocols for chemical compounds.

Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 123134-21-4[1]
Molecular Formula C₂₀H₂₆O₁₂[1]
Molecular Weight 458.41 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥98%[1]
Storage and Stability
ConditionDurationRecommendations
Solid Long-termStore at -20°C, protected from light.
In Solvent 6 MonthsStore at -80°C, protected from light.[1]
1 MonthStore at -20°C, protected from light.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the lack of specific hazard data, and following general precautions for handling polyphenol compounds, the following PPE and engineering controls are mandatory.

ControlSpecification
Engineering Controls Work in a well-ventilated chemical fume hood, especially when handling the solid powder or preparing solutions.
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear nitrile or neoprene gloves. Change gloves immediately if contaminated.
Skin and Body Protection Wear a fully buttoned laboratory coat. Ensure skin is not exposed.

Operational Plan: Handling and Stock Solution Preparation

This compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

Objective: To safely prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Analytical balance

Methodology:

  • Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound solid into the tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.58 mg of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound solid. For a 10 mM solution from 4.58 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store immediately at -80°C for long-term stability.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work Inside Chemical Fume Hood PPE->FumeHood Enter Workspace Weigh Weigh this compound Solid FumeHood->Weigh Begin Procedure Dissolve Dissolve in DMSO Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store Store at -20°C (Solid) or -80°C (Solution) Protect from Light Aliquot->Store

Diagram of the safe handling and preparation workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound or its solutions must be disposed of as chemical waste. Do not dispose of this compound or its solutions down the drain or in regular trash.

Waste Segregation and Disposal Steps:
  • Solid Waste:

    • Contaminated PPE (gloves, etc.), weighing papers, and empty vials should be collected in a dedicated, sealed plastic bag or container.

    • Label the container clearly as "Chemical Waste: this compound."

  • Liquid Waste:

    • Unused or waste solutions of this compound in DMSO must be collected in a designated, leak-proof, and chemically compatible waste container.

    • Label the container "Hazardous Waste: DMSO with this compound."

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal SolidWaste Solid Waste (Contaminated PPE, Vials) SolidContainer Seal in Labeled Bag/Container 'Chemical Waste: this compound' SolidWaste->SolidContainer LiquidWaste Liquid Waste (DMSO Solutions) LiquidContainer Collect in Labeled Waste Bottle 'Hazardous Waste: DMSO' LiquidWaste->LiquidContainer EHS Arrange Pickup via Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS

Diagram illustrating the proper disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.